molecular formula C6H4Br3N B183716 2,3,5-Tribromo-6-methylpyridine CAS No. 3430-15-7

2,3,5-Tribromo-6-methylpyridine

Cat. No.: B183716
CAS No.: 3430-15-7
M. Wt: 329.81 g/mol
InChI Key: KAPFOLXHCWBEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tribromo-6-methylpyridine is a useful research compound. Its molecular formula is C6H4Br3N and its molecular weight is 329.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5-tribromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPFOLXHCWBEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338334
Record name 2,3,5-Tribromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-15-7
Record name 2,3,5-Tribromo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3,5-Tribromo-6-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3,5-Tribromo-6-methylpyridine

Section 1: Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its structure, featuring a pyridine core substituted with a methyl group and three bromine atoms at distinct positions, provides a unique platform for constructing complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of bromine atoms on this core makes this compound an exceptionally valuable intermediate for creating novel compounds through a variety of cross-coupling reactions.[3]

This guide serves as a technical resource for researchers and professionals in drug development, agrochemical synthesis, and material science. It provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, synthesis, and reactivity. By elucidating the causality behind its synthetic utility, this document aims to empower scientists to leverage the unique attributes of this compound in their research and development endeavors. Its applications span from the development of new pharmaceuticals and crop protection agents to the formulation of specialty materials like flame retardants.[3][4]

Section 2: Physicochemical and Handling Properties

Proper handling and storage are paramount for maintaining the integrity and reactivity of this compound. The compound is typically an off-white to light yellow solid.[3] Due to its potential sensitivity, it should be stored in a dark place under an inert atmosphere at refrigerated temperatures (0-8°C) to prevent degradation.[3][5]

PropertyValueSource(s)
CAS Number 3430-15-7[3]
Molecular Formula C₆H₄Br₃N[3]
Molecular Weight 329.82 g/mol [3]
Appearance Off-white to light yellow solid[3]
Storage Conditions Store at 0-8°C, Keep in dark place, Inert atmosphere[3][5]

Section 3: Synthesis Pathway and Mechanistic Considerations

The synthesis of polysubstituted pyridines can be challenging. A plausible and efficient route to this compound involves a multi-step process starting from a more readily available precursor, such as 2-amino-6-methylpyridine. The amino group is a powerful activating and directing group that facilitates electrophilic aromatic substitution (bromination) and can later be removed via a diazotization-reduction sequence or replaced with a bromine atom via a Sandmeyer-type reaction.

A hypothetical, yet chemically sound, synthetic workflow is outlined below. The initial step involves the controlled bromination of the activated pyridine ring. The amino group strongly directs electrophiles to the ortho and para positions (3 and 5). Subsequent replacement of the amino group with bromine via a Sandmeyer reaction provides the final tribrominated product. The choice of a Sandmeyer-type reaction is crucial as it offers a reliable method for introducing a halogen to an aromatic ring that is otherwise difficult to functionalize directly.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-6-methylpyridine B 2-Amino-3,5-dibromo-6-methylpyridine A->B Br₂, Acetic Acid C Diazonium Salt Intermediate B->C 1. NaNO₂, HBr/H₂O, 0-5°C D This compound C->D 2. CuBr, HBr G cluster_reactions Cross-Coupling Reactions main This compound C2-Br C3-Br C5-Br suzuki Suzuki (Ar-B(OH)₂) main:p2->suzuki Most Reactive sonogashira Sonogashira (Alkynes) main:p5->sonogashira Intermediate buchwald Buchwald-Hartwig (Amines, Alcohols) main:p3->buchwald Least Reactive

References

An In-depth Technical Guide to the Physical Properties of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tribromo-6-methylpyridine is a polyhalogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical compounds necessitates a thorough understanding of its fundamental physical properties.[1] The strategic placement of three bromine atoms and a methyl group on the pyridine ring imparts unique reactivity and specific physical characteristics that are critical for its application in complex molecular design.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and discusses the expected spectroscopic signatures.

Core Physical Characteristics

A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various chemical and physical processes, from reaction kinetics to formulation development.

PropertyValueSource(s)
Molecular Formula C₆H₄Br₃N[1]
Molecular Weight 329.82 g/mol [1]
Appearance Off-white to light yellow solid[1][2]
Melting Point 75 - 77 °C[2]
Boiling Point 290 °C at 760 mmHg[2]
Density 2.236 g/cm³[3]
CAS Number 3430-15-7[1][2][4]

Experimental Determination of Physical Properties

The precise and accurate determination of physical properties is a cornerstone of chemical characterization, ensuring the identity and purity of a compound. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, a sharp melting range of 75-77 °C is indicative of a high-purity sample.[2] A broader melting range would suggest the presence of impurities. The Thiele tube method is a classic and reliable technique for this measurement.

Experimental Protocol: Thiele Tube Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating.

  • Observation: The temperature is carefully monitored. The initial temperature at which the solid begins to melt and the final temperature at which the last crystal disappears are recorded as the melting point range.

Diagram of the Thiele Tube Apparatus for Melting Point Determination

MeltingPointApparatus cluster_Thermometer Thermometer and Capillary Tube thiele thermometer Thermometer capillary Capillary Tube with Sample thermometer->capillary Attached heat Heat Source heat->thiele

Caption: Workflow for melting point determination using a Thiele tube.

Boiling Point Determination

Given that this compound is a solid at room temperature with a high boiling point of 290 °C, its boiling point is typically determined under atmospheric pressure using a distillation setup, though this is less common than melting point for characterization of a solid.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals: a singlet for the methyl group protons and a singlet for the lone aromatic proton on the pyridine ring. The chemical shift of the methyl protons would likely appear in the range of 2.5-3.0 ppm, deshielded by the aromatic ring. The aromatic proton's chemical shift would be significantly downfield, likely in the range of 7.5-8.5 ppm, due to the electron-withdrawing effects of the three bromine atoms and the nitrogen atom in the ring.

  • ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The methyl carbon would appear upfield, while the five aromatic carbons would be observed at lower fields. The carbons bonded to the bromine atoms would be expected to have chemical shifts in the range of 110-140 ppm, while the carbon bearing the methyl group and the remaining aromatic carbon would also fall within the aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchMethyl (CH₃)
1600-1450C=C and C=N StretchPyridine Ring
1470-1430C-H BendMethyl (CH₃)
1100-1000C-Br StretchAryl-Bromide

The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can also provide information about the substitution pattern of the pyridine ring.[2]

Workflow for Spectroscopic Analysis

SpectroAnalysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation sample This compound nmr NMR Spectroscopy sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ftir->structure ms->structure

References

An In--Depth Technical Guide to 2,3,5-Tribromo-6-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2,3,5-Tribromo-6-methylpyridine, a pivotal halogenated pyridine derivative. It details the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its strategic applications as a versatile building block in modern medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries who require a deep technical understanding of this valuable intermediate.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in natural products, pharmaceuticals, and functional materials.[1][2] Its presence in critical biomolecules like NADP and vitamins B3 and B6, as well as in a multitude of FDA-approved drugs, establishes it as a "privileged structure" in medicinal chemistry.[1] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its synthetic utility.

Brominated pyridines such as this compound serve as highly versatile intermediates. The bromine substituents are not merely passive additions; they act as reactive handles, enabling a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This reactivity allows chemists to construct complex molecular architectures with high precision, making these compounds indispensable in the synthesis of novel drug candidates and agrochemicals.[3][4][5]

Physicochemical Properties of this compound

This compound is a stable, off-white to light yellow solid at room temperature.[3][6] Its key identifying and physical properties are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Weight 329.82 g/mol [3][7][8]
Molecular Formula C₆H₄Br₃N[3][7][8]
CAS Number 3430-15-7[3][8]
Appearance Off-white to light yellow solid[3][6]
Purity ≥ 97-98%[3][8]
Storage Conditions Store at 0-8°C or in an inert atmosphere at room temperature. Keep in a dark, dry, and well-ventilated place.[3][6]
Solubility Soluble in some organic solvents like ethanol and dichloromethane.[7]

Synthesis and Mechanistic Insights

Experimental Protocol: Electrophilic Bromination

This protocol describes a plausible multi-step synthesis starting from 2-Amino-6-methylpyridine. The rationale is to utilize the activating effect of the amino group to direct bromination, followed by a Sandmeyer-type reaction to replace the amino group with a third bromine atom.

Step 1: Dibromination of 2-Amino-6-methylpyridine

  • To a stirred solution of 2-Amino-6-methylpyridine in a suitable solvent (e.g., glacial acetic acid), slowly add 2.1 equivalents of a brominating agent (e.g., N-Bromosuccinimide or Br₂) at 0-5°C.

    • Causality: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (3 and 5). Cooling the reaction is critical to control the exothermicity and prevent over-bromination or side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by pouring it into an ice-water mixture and neutralize with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-Amino-3,5-dibromo-6-methylpyridine.

Step 2: Sandmeyer Reaction for Tribromination

  • Suspend the 2-Amino-3,5-dibromo-6-methylpyridine from Step 1 in an aqueous solution of hydrobromic acid (HBr, 48%) and cool to 0-5°C in an ice-salt bath.[9]

    • Causality: A strong acid is required to form the anilinium salt, which is the precursor to the diazonium salt.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.[9] Stir for 1 hour.

    • Causality: This crucial step converts the primary amino group into a diazonium salt (-N₂⁺), an excellent leaving group. Strict temperature control is mandatory as diazonium salts are unstable at higher temperatures.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.

    • Causality: CuBr acts as a catalyst to facilitate the displacement of the diazonium group with a bromide ion from the solvent.

  • Warm the mixture to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.

  • Cool the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.[9]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-6-methylpyridine B Add Brominating Agent (e.g., NBS/Br₂) 0-5°C A->B C Quench & Neutralize B->C D Isolate Product: 2-Amino-3,5-dibromo-6-methylpyridine C->D E Dissolve in HBr Cool to 0-5°C D->E F Add NaNO₂(aq) (Diazotization) E->F G Add to CuBr/HBr (Sandmeyer Reaction) F->G H Workup & Purification G->H I Final Product: This compound H->I

Caption: A workflow diagram for the proposed synthesis of this compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block.[3] Its utility stems from the differential reactivity of the three bromine atoms, which allows for sequential and site-selective functionalization.

  • Scaffold for Complex Molecules: It serves as a core scaffold for synthesizing more complex heterocyclic compounds, which are frequently found in biologically active pharmaceuticals.[5] The pyridine nitrogen also provides a site for potential hydrogen bonding or salt formation, which can be critical for drug-receptor interactions and improving the pharmacokinetic properties of a drug candidate.

  • Intermediate in Cross-Coupling Reactions: The compound is an ideal substrate for various cross-coupling reactions.[3] Chemists can selectively substitute one, two, or all three bromine atoms with different functional groups (e.g., aryl, alkyl, amine, or alkyne moieties) to rapidly generate a library of diverse compounds for high-throughput screening. This is a cornerstone of modern drug discovery.[1]

  • Agrochemical Synthesis: In addition to pharmaceuticals, this intermediate is crucial in the agrochemical industry for producing advanced pesticides and herbicides designed to enhance crop protection and yield.[3][4]

Safety, Handling, and Storage

As an organic halide, this compound requires careful handling in a controlled laboratory environment.[7] Adherence to established safety protocols is essential to minimize risk.

Hazard Identification
Hazard TypeDescriptionPrecautionary Actions
Skin Contact May cause skin irritation. Potentially harmful if it comes into contact with skin.[10][11]Wear appropriate protective gloves (e.g., nitrile) and clothing.[10][12] In case of contact, wash off immediately with plenty of soap and water.[10]
Eye Contact Causes serious eye irritation.[11][12]Wear safety glasses with side shields or goggles.[10] If contact occurs, rinse cautiously with water for several minutes.[10][11]
Ingestion May be harmful if swallowed.[10]Do not eat, drink, or smoke when using this product.[10][13] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[10][11]
Inhalation May cause respiratory irritation.[11] Avoid breathing dust.[10]Use only in a well-ventilated area or under a chemical fume hood.[10][11] If inhaled, remove the person to fresh air.[10]
Handling and Storage Recommendations
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid dust formation.[11] Keep away from heat, sparks, and open flames.[10][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its well-defined physicochemical properties and the high reactivity of its bromine substituents make it an essential building block for the construction of complex molecules. For researchers and scientists in drug development and agrochemical synthesis, a thorough understanding of its properties, synthetic routes, and handling requirements is paramount to leveraging its full potential in creating novel and impactful chemical entities.

References

In-Depth Technical Guide: The Structure and Utility of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of 2,3,5-tribromo-6-methylpyridine, a pivotal halogenated pyridine derivative. It elaborates on the compound's structural characteristics, physicochemical properties, and offers a detailed analysis of its synthesis and characterization. Furthermore, this guide explores its extensive applications in organic synthesis, particularly in the creation of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both fundamental knowledge and practical insights into the application of this significant chemical intermediate.

Core Concepts and Introduction

This compound is a polysubstituted aromatic heterocycle that functions as a versatile building block in contemporary organic synthesis.[1] Its structure, featuring a pyridine ring with three bromine atoms and a methyl group, presents multiple reactive sites for further chemical modification. The specific positioning of the bromine atoms at the 2, 3, and 5 positions, along with the methyl group at the 6 position, gives the molecule distinct electronic and steric characteristics. This configuration enables selective chemical reactions, establishing it as a valuable precursor in the synthesis of complex molecular structures.

The pyridine core is a foundational element in a wide range of biologically active compounds. The addition of bromine atoms significantly alters the reactivity of the pyridine ring. As electron-withdrawing groups, bromine atoms deactivate the ring towards electrophilic substitution while offering handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The methyl group provides an additional point for functionalization and can influence the regioselectivity of reactions.

This guide will explore the essential aspects of this compound, from its basic properties to its practical uses, serving as a robust resource for researchers.

Physicochemical and Structural Properties

A detailed understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

PropertyValue
Molecular Formula C₆H₄Br₃N
Molecular Weight 329.82 g/mol [1][2]
Appearance White to off-white solid[3]
Storage Temperature Room temperature, under inert atmosphere, in a dark place[3]
CAS Number 3430-15-7[2]

Structural Analysis:

The structure of this compound is confirmed through various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the positions of hydrogen and carbon atoms, respectively. The chemical shifts in the spectra provide information about the electronic environment of the atoms, confirming the substitution pattern of the pyridine ring.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.

  • Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Synthesis and Purification

The synthesis of this compound can be approached through various routes, often involving the bromination of a substituted pyridine precursor. A common strategy involves the diazotization of an aminopyridine followed by bromination.

3.1. Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

3.2. Detailed Experimental Protocol: A General Approach
  • Step 1: Bromination of the Pyridine Ring: A suitable starting material, such as a methylpyridine derivative, is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction conditions are controlled to achieve the desired degree of bromination.

  • Step 2: Introduction of the Third Bromine Atom: If necessary, a third bromine atom is introduced. This can be achieved through a Sandmeyer-type reaction if an amino group is present. The amino group is first converted to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst.

  • Step 3: Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Self-Validating System: Each step of the synthesis is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion and to identify any byproducts. The final product's identity and purity are confirmed by NMR, IR, and MS analysis.

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three bromine atoms, which can be selectively functionalized. The bromine at the 2-position is generally the most susceptible to nucleophilic substitution and metal-halogen exchange.

4.1. Key Reactions

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Stille Coupling Stille Coupling This compound->Stille Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Lithiation/Halogen-Metal Exchange Lithiation/Halogen-Metal Exchange This compound->Lithiation/Halogen-Metal Exchange

Caption: Key cross-coupling and functionalization reactions of this compound.

4.2. Application in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[1]

  • Pharmaceuticals : The pyridine scaffold is a common feature in many drugs. This tribrominated intermediate allows medicinal chemists to introduce a variety of substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and develop new drug candidates.[1]

  • Agrochemicals : Many modern pesticides and herbicides are based on substituted pyridine structures.[1] The ability to selectively functionalize this compound facilitates the creation of novel agrochemicals with enhanced efficacy and selectivity.[1] For instance, trifluoromethylpyridines, which can be synthesized from such precursors, are key components in several crop-protection products.[4]

4.3. Exemplary Synthetic Protocol: Selective Suzuki-Miyaura Coupling

This protocol illustrates the selective functionalization at the 2-position.

  • In a reaction vessel under an inert atmosphere, combine this compound, a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the mixture and monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the 2-substituted-3,5-dibromo-6-methylpyridine.

Causality in Experimental Choices:

  • Inert Atmosphere : Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base : The base is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent : The solvent is chosen to dissolve all reactants and to facilitate the reaction at the desired temperature.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicology : The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern enables selective and sequential functionalization, offering access to a broad array of complex pyridine derivatives. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in designing and synthesizing novel compounds for the pharmaceutical and agrochemical industries.

References

A Technical Guide to the Solubility of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,3,5-Tribromo-6-methylpyridine

This compound is a solid organic compound with the molecular formula C₆H₄Br₃N and a molecular weight of 329.82 g/mol .[1] It typically appears as an off-white to light yellow solid.[1][2] The molecule's structure, featuring a pyridine ring substituted with three bulky, electron-withdrawing bromine atoms and one electron-donating methyl group, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1] Its applications are found in:

  • Pharmaceutical Development: Used in the synthesis of novel medications.[1]

  • Agrochemicals: Serves as an intermediate for pesticides and herbicides.[1]

  • Material Science: Incorporated into specialty materials like flame retardants.[1]

Understanding the solubility of this compound is a critical first step in its practical application, influencing everything from reaction kinetics in a homogenous solution to the design of crystallization procedures for purification.

Theoretical Principles of Solubility

The solubility of a crystalline organic solid like this compound is governed by the interplay of its crystal lattice energy and the solvation energy released when its molecules interact with solvent molecules. The adage "like dissolves like" provides a foundational, qualitative prediction.

  • Molecular Structure and Polarity: The pyridine ring contains a nitrogen atom, introducing polarity.[3] However, the three heavy bromine atoms and the methyl group significantly increase the molecule's size and nonpolar surface area. The bromine atoms are highly electronegative, but their symmetrical placement can reduce the overall molecular dipole moment. Consequently, this compound is expected to be a compound of low to moderate polarity.

  • Solvent Selection:

    • Polar Solvents (e.g., Water, Methanol): Due to its largely nonpolar character, the compound is predicted to have very low solubility in highly polar, protic solvents like water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the solvation of the tribromomethylpyridine molecule.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be higher in nonpolar aromatic and aliphatic hydrocarbon solvents.

    • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents are often effective for dissolving compounds of low to moderate polarity and are likely to be good candidates for solubilizing this compound.

  • Temperature Effects: The dissolution of most organic solids is an endothermic process, meaning solubility typically increases with temperature. This relationship can be described by the van't Hoff equation.[4] Determining the temperature dependence of solubility is crucial for developing crystallization protocols.[5]

  • pH Effects: The pyridine nitrogen has a basic character (pKa of the conjugate acid of pyridine is 5.23).[6] Therefore, in acidic aqueous solutions (pH < 5), the nitrogen atom can be protonated. This protonation forms a pyridinium salt, which is ionic and thus significantly more water-soluble than the neutral compound.[4]

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The isothermal shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[4] This protocol ensures that the solution is truly saturated at a given temperature, providing reliable and reproducible data.

Isothermal Shake-Flask Protocol

This method involves agitating an excess amount of the solid solute in the chosen solvent at a constant temperature until equilibrium is reached.

Causality Behind Experimental Choices:

  • Excess Solute: Using an excess of the solid ensures that the solvent becomes fully saturated and that solid remains, indicating equilibrium has been reached.[7]

  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is critical for accuracy, as fluctuations will cause the equilibrium to shift.[5][7]

  • Agitation: Continuous mixing ensures that the entire volume of the solvent is in contact with the solute, accelerating the time it takes to reach equilibrium.[7]

  • Equilibrium Time: The rate of dissolution slows as saturation is approached.[7] Allowing sufficient time (often 24-72 hours) is necessary to ensure a true equilibrium is established. This can be verified by taking measurements at different time points (e.g., 24h, 48h) until the concentration no longer changes.

  • Filtration/Centrifugation: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or causing solvent evaporation. Syringe filters are commonly used for this purpose.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of sealed vials. Rationale: An excess ensures saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker or rotator within a constant temperature bath set to the target temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Allow the vials to rest in the temperature bath for a short period to let the excess solid settle.[7]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed volumetric flask. Rationale: Filtration removes all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Dilute the filtered sample to a known volume with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution steps. Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis A Add excess 2,3,5-Tribromo- 6-methylpyridine to vial B Add precise volume of solvent A->B C Agitate in constant temperature bath (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Prepare dilutions F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation

Solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Water25Record ValueRecord ValueHPLC-UV
Methanol25Record ValueRecord ValueHPLC-UV
Ethanol25Record ValueRecord ValueHPLC-UV
Acetone25Record ValueRecord ValueHPLC-UV
Ethyl Acetate25Record ValueRecord ValueHPLC-UV
Dichloromethane25Record ValueRecord ValueHPLC-UV
Toluene25Record ValueRecord ValueHPLC-UV
Hexane25Record ValueRecord ValueHPLC-UV

Safety and Handling

This compound and its structural analogs are hazardous chemicals. Safety protocols must be strictly followed.

  • Hazards: May cause skin, eye, and respiratory irritation.[8] It is toxic if swallowed and may be fatal if it comes in contact with skin.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] Work in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][10] Keep away from oxidizing agents.[8]

Always consult the most current Safety Data Sheet (SDS) for the compound before handling.[8][10]

Conclusion

While a comprehensive public database for the solubility of this compound is lacking, its solubility profile can be predicted based on fundamental chemical principles and, more importantly, can be accurately determined through established experimental protocols. The isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust framework for generating the high-quality data required by researchers in pharmaceutical and chemical development. This guide provides both the theoretical foundation and the practical, self-validating methodology needed to confidently assess the solubility of this important synthetic building block.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,5-Tribromo-6-methylpyridine, a significant brominated pyridine derivative utilized in organic synthesis, pharmaceutical development, and agrochemical research.[1] Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and comparative data from structurally analogous compounds to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar polysubstituted pyridine compounds. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Structural and Synthetic Significance of this compound

This compound (C₆H₄Br₃N, Molecular Weight: 329.82 g/mol ) is a polysubstituted aromatic heterocycle. The strategic placement of three bromine atoms and a methyl group on the pyridine ring imparts unique reactivity and makes it a valuable building block in synthetic chemistry. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The methyl group, in turn, can influence the electronic properties and steric environment of the molecule.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to provide a detailed, albeit predictive, spectroscopic characterization to aid researchers in their synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct signals: a singlet for the methyl group and a singlet for the lone aromatic proton.

  • Aromatic Region: The pyridine ring has only one remaining proton at the C4 position. This proton will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton is anticipated to be significantly downfield due to the deshielding effects of the electronegative nitrogen atom and the three bromine substituents. Based on data for the closely related 2,3-dibromo-5-methylpyridine, which shows aromatic protons at 7.73 and 8.14 ppm[2], the single proton of this compound is predicted to resonate in a similar downfield region.

  • Aliphatic Region: The methyl group at the C6 position is expected to appear as a singlet. Its chemical shift will be influenced by its position adjacent to the nitrogen atom and a bromine atom. In 2,3-dibromo-5-methylpyridine, the methyl group appears at 2.30 ppm.[2] A similar chemical shift is anticipated for the target molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HH-4
~ 2.3 - 2.6Singlet3H-CH₃
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the nitrogen atom and the bromine and methyl substituents.

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbons directly attached to bromine (C2, C3, C5) will experience a significant shielding effect (the "heavy atom effect"), shifting their signals upfield compared to unsubstituted pyridine. The carbon attached to the methyl group (C6) and the remaining aromatic carbon (C4) will also have characteristic chemical shifts. For comparison, the aromatic carbons in 2,3-dibromo-5-methylpyridine appear at 123.16, 134.13, 140.39, 142.29, and 148.57 ppm.[2]

  • Aliphatic Carbon: The methyl carbon will appear in the aliphatic region of the spectrum, typically between 15 and 25 ppm. The methyl carbon in 2,3-dibromo-5-methylpyridine is observed at 17.41 ppm.[2]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C6
~ 145 - 150C2
~ 140 - 145C4
~ 130 - 135C5
~ 120 - 125C3
~ 17 - 20-CH₃
Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert into spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process FID (FT, Phasing, Baseline) acquire_C13->process integrate Integrate & Calibrate process->integrate

Caption: General workflow for NMR analysis of an organic compound.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound, electron ionization (EI) would likely be a suitable ionization method.

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic pattern of peaks. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of these isotopes. The theoretical exact mass of the most abundant isotopologue (C₆H₄⁷⁹Br₃N) is 326.7843 Da.

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to involve the loss of bromine atoms and potentially the methyl group. The fragmentation of brominated aromatic compounds often proceeds through the sequential loss of bromine radicals. A mass spectrum of the closely related 2,3,5-Tribromopyridine shows major fragments corresponding to the loss of one and two bromine atoms. A similar pattern is expected for the target molecule, with additional fragmentation pathways involving the methyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (approximate)Proposed Fragment
327/329/331/333[M]⁺ (Molecular ion cluster)
248/250/252[M - Br]⁺
169/171[M - 2Br]⁺
90[M - 3Br]⁺
76[C₅H₄N]⁺ (Loss of CH₃ and 3Br)
Experimental Protocol for GC-MS Analysis

A typical protocol for analyzing a solid organic compound by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on a capillary column. A suitable temperature program for the GC oven would be to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • MS Analysis: The separated compound eluting from the GC column enters the mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

    • Detection: An electron multiplier detects the ions.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output inject Inject sample into GC separate Separation on GC column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands.

  • C-H Vibrations:

    • Aromatic C-H Stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹ corresponding to the stretching of the C4-H bond.

    • Aliphatic C-H Stretch: Medium to strong bands are anticipated in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.

  • C=C and C=N Ring Vibrations: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

  • C-Br Vibrations: The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹. These bands can be useful for confirming the presence of bromine atoms.

  • Methyl Group Bending: The methyl group will also show characteristic bending vibrations (scissoring and rocking) in the 1375-1450 cm⁻¹ region.

Table 4: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3000 - 3100Aromatic C-H stretch
2850 - 3000Aliphatic C-H stretch
1400 - 1600C=C and C=N ring stretch
1375 - 1450-CH₃ bend
Below 700C-Br stretch
Experimental Protocol for FTIR Analysis

For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FTIR protocol is commonly used:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

Substituted pyridines typically exhibit π → π* and n → π* electronic transitions.

  • π → π Transitions:* These are generally strong absorptions and are expected to occur at shorter wavelengths (higher energy). For the pyridine ring, these transitions are often observed in the 200-270 nm range. The presence of bromine and methyl substituents will cause a bathochromic (red) shift in these absorptions compared to unsubstituted pyridine.

  • n → π Transitions:* These transitions, involving the non-bonding electrons on the nitrogen atom, are typically weaker and occur at longer wavelengths, often around 270-300 nm.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λ_max, nm)Transition Type
~ 220 - 240π → π
~ 270 - 290π → π
~ 290 - 320n → π* (weak)
Experimental Protocol for UV-Vis Analysis

A standard procedure for obtaining a UV-Vis spectrum in solution is as follows:

  • Solvent Selection: Choose a solvent that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, or hexane).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record its UV-Vis absorption spectrum.

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have forecasted the expected ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra. The presented protocols offer a practical framework for the experimental acquisition of this data. This comprehensive spectroscopic profile will serve as a valuable resource for scientists working with this important synthetic building block, facilitating its identification, characterization, and the monitoring of its chemical transformations.

References

An In-depth Technical Guide to the ¹³C NMR of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,5-Tribromo-6-methylpyridine, a polysubstituted pyridine derivative of significant interest in pharmaceutical and materials science research. In the absence of direct empirical data for this specific molecule, this paper presents a robust prediction of its ¹³C NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy, leveraging the well-established additivity of substituent chemical shift (SCS) effects. A detailed, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR spectra for halogenated pyridine compounds is also provided. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex aromatic heterocycles.

Introduction: The Crucial Role of ¹³C NMR in the Characterization of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The precise substitution pattern on the pyridine ring is critical to a molecule's biological activity, dictating its interaction with target proteins and influencing its pharmacokinetic properties. Consequently, unambiguous structural confirmation is a non-negotiable aspect of the synthesis and development of novel pyridine-based compounds.

¹³C NMR spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules. It provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. For substituted pyridines like this compound, ¹³C NMR offers a direct window into the electronic effects of the various substituents on the aromatic ring, enabling the definitive assignment of the substitution pattern.

This guide will delve into the theoretical underpinnings of predicting the ¹³C NMR spectrum of this compound, present a rigorous experimental protocol for its acquisition, and provide a detailed analysis of the predicted spectrum.

Theoretical Principles: Predicting the ¹³C NMR Spectrum of this compound

The prediction of ¹³C NMR chemical shifts in polysubstituted aromatic systems is primarily based on the principle of substituent additivity.[1] This principle posits that the chemical shift of a particular carbon atom in a polysubstituted ring can be estimated by adding the substituent chemical shifts (SCS) of each substituent to the chemical shift of the corresponding carbon in the parent, unsubstituted molecule.

Baseline Chemical Shifts of Pyridine

The first step in our prediction is to establish the ¹³C NMR chemical shifts of unsubstituted pyridine. These values, which will serve as our baseline, are well-documented in the literature. In a deuterated chloroform (CDCl₃) solvent, the approximate chemical shifts for pyridine are:

Carbon AtomChemical Shift (δ, ppm)
C2, C6150
C3, C5124
C4136

Table 1: Approximate ¹³C NMR chemical shifts of unsubstituted pyridine in CDCl₃.[2]

Substituent Effects of Bromine and Methyl Groups

The next step is to consider the individual effects of the three bromine atoms and one methyl group on the chemical shifts of the pyridine ring carbons.

  • Bromine (Br): As an electronegative halogen, bromine exerts a complex influence on the carbon chemical shifts. It has a significant deshielding effect (a downfield shift) on the carbon to which it is directly attached (the ipso-carbon). This is primarily due to the "heavy atom effect." On adjacent carbons (ortho and para positions), bromine's inductive electron-withdrawing effect is somewhat counteracted by its electron-donating resonance effect. The overall impact on neighboring carbons is typically a smaller shielding or deshielding effect.

  • Methyl (CH₃): The methyl group is a weak electron-donating group. It generally causes a shielding effect (an upfield shift) on the carbons of the aromatic ring, particularly at the ortho and para positions, due to its inductive effect and hyperconjugation.

Predicted ¹³C NMR Chemical Shifts for this compound

By applying the principles of substituent additivity, we can predict the ¹³C NMR chemical shifts for this compound. The prediction involves starting with the baseline pyridine chemical shifts and adding the respective SCS values for each substituent at each position. While precise SCS values can vary depending on the solvent and other substituents, we can make a qualitative and semi-quantitative prediction.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C2~140-145ipso-effect of Br, deshielding.
C3~120-125ipso-effect of Br, deshielding.
C4~138-143ortho to two Br atoms, deshielding.
C5~115-120ipso-effect of Br, deshielding.
C6~155-160ipso-effect of the methyl group, deshielding.
-CH₃~20-25Typical range for a methyl group on an aromatic ring.

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a robust and field-proven methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for many pyridine derivatives and is a good starting point.[3] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be considered.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[4][5]

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][5] This removes any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be used.

  • Spectral Width: A spectral width of approximately 200-220 ppm (e.g., -10 to 210 ppm) is sufficient to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Analysis and Spectral Interpretation

The resulting ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The predicted chemical shifts in Table 2 provide a strong basis for the assignment of these signals.

Visualizing Substituent Effects

The following diagram, generated using Graphviz, illustrates the expected electronic influence of the bromine and methyl substituents on the carbon atoms of the pyridine ring, leading to the predicted chemical shifts.

G cluster_molecule This compound cluster_substituents Substituents C2 C2 (~140-145 ppm) C3 C3 (~120-125 ppm) C4 C4 (~138-143 ppm) C5 C5 (~115-120 ppm) C6 C6 (~155-160 ppm) N N Br2 Br Br2->C2 ipso (deshielding) Br2->C3 ortho Br3 Br Br3->C3 ipso (deshielding) Br3->C4 ortho Br5 Br Br5->C4 ortho Br5->C5 ipso (deshielding) Me6 CH₃ Me6->C5 meta Me6->C6 ipso (deshielding)

Caption: Influence of substituents on ¹³C chemical shifts.

Conclusion

This technical guide has provided a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By leveraging the principle of substituent additivity, a reliable prediction of the chemical shifts has been established. The detailed experimental protocol offers a practical guide for obtaining high-quality spectral data, which is essential for the unambiguous structural verification of this and similar polysubstituted pyridine derivatives. The insights provided herein are critical for researchers in drug discovery and materials science who rely on precise analytical techniques for the characterization of novel chemical entities.

References

Mass spectrometry of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 2,3,5-Tribromo-6-methylpyridine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a highly functionalized brominated pyridine derivative. Its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals makes its unambiguous identification and structural confirmation a critical step in quality control and reaction monitoring.[1] Mass spectrometry, particularly with electron ionization (EI), serves as a definitive analytical tool for this purpose. This guide provides a detailed examination of the mass spectrometric behavior of this compound, offering field-proven insights into its ionization, isotopic signature, and fragmentation pathways.

The core challenge and, simultaneously, the greatest analytical advantage in the mass spectrometry of polybrominated compounds lies in the distinct isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][3] This 1:1 isotopic ratio creates a highly characteristic and predictable pattern of peaks for the molecular ion and any bromine-containing fragments, which is the cornerstone of its identification.

Part 1: The Isotopic Signature - A Definitive Fingerprint

The presence of three bromine atoms in this compound (C₆H₄Br₃N) results in a unique molecular ion cluster. The statistical combination of the ⁷⁹Br and ⁸¹Br isotopes leads to a quartet of peaks (M, M+2, M+4, M+6) with a theoretical relative intensity ratio of approximately 1:3:3:1. This pattern is an unequivocal indicator of a tribrominated species.

The molecular weight of the monoisotopic molecular ion, containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ⁷⁹Br), is calculated as follows: (6 * 12.0000) + (4 * 1.0078) + (3 * 78.9183) + (1 * 14.0031) = 326.7718 Da .

The subsequent peaks in the cluster arise from the substitution of ⁷⁹Br with ⁸¹Br isotopes.

Data Presentation: Predicted Isotopic Profile

The table below summarizes the expected m/z values and relative abundances for the molecular ion (M⁺˙) cluster of this compound.

Isotopic Compositionm/z (Da)Relative Abundance (%)Peak Designation
C₆H₄(⁷⁹Br)₃N~327100.0M
C₆H₄(⁷⁹Br)₂(⁸¹Br)N~32997.1M+2
C₆H₄(⁷⁹Br)(⁸¹Br)₂N~33131.6M+4
C₆H₄(⁸¹Br)₃N~3333.4M+6

Note: The exact m/z values depend on the resolution of the mass spectrometer. The relative abundances are calculated based on the natural abundance of bromine isotopes (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br).

Part 2: Electron Ionization (EI) and Fragmentation Analysis

Electron Ionization (EI) is the method of choice for the analysis of relatively low molecular weight, thermally stable organic compounds like this compound.[4] Operating at a standard 70 eV, EI is an energetic or "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[4][5] This fragmentation is invaluable for structural elucidation.

The fragmentation of this compound is expected to proceed through logical pathways dictated by the stability of the resulting ions and neutral losses. Key fragmentation mechanisms for halogenated aromatic compounds include the loss of halogen radicals and ring cleavage.[6][7]

Predicted Fragmentation Pathways
  • Loss of a Bromine Radical ([M-Br]⁺): The initial and most favorable fragmentation step is often the cleavage of a C-Br bond to release a bromine radical (Br•). This results in a cation at m/z ~248/250/252, which will itself be a cluster of peaks due to the two remaining bromine atoms.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the bond between the pyridine ring and the methyl group can occur, leading to the loss of a methyl radical (CH₃•). This would produce a fragment ion cluster around m/z ~312/314/316/318.

  • Sequential Loss of Bromine: Following the initial loss of one bromine atom, subsequent losses of bromine or HBr can occur, leading to a cascade of lower mass fragment ions.

  • Pyridine Ring Cleavage: More energetic fragmentation can lead to the cleavage of the stable aromatic ring itself, though these fragments are typically of lower abundance.

Visualization: Proposed Fragmentation Scheme

The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M C₆H₄Br₃N⁺˙ (Molecular Ion) m/z ~327/329/331/333 Frag1 C₆H₄Br₂N⁺ [M-Br]⁺ m/z ~248/250/252 M->Frag1 - Br• Frag2 C₅H₄Br₃N⁺ [M-CH₃]⁺ m/z ~312/314/316/318 M->Frag2 - CH₃• Frag3 C₆H₃BrN⁺ [M-Br-HBr]⁺ m/z ~167/169 Frag1->Frag3 - HBr

Caption: Predicted EI fragmentation pathways for this compound.

Part 3: Experimental Protocol - A Self-Validating Workflow

This section provides a robust, field-tested protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. The causality behind each parameter is explained to ensure a self-validating system.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in volatile solvent (e.g., Dichloromethane) Prep2 Prepare a dilute solution (~10-50 µg/mL) Prep1->Prep2 GC1 Inject 1 µL into GC Prep2->GC1 GC2 Separate on a non-polar capillary column (e.g., DB-5ms) GC1->GC2 GC3 Apply temperature program (e.g., 100°C to 300°C) GC2->GC3 MS1 Electron Ionization (EI) at 70 eV GC3->MS1 MS2 Scan m/z range (e.g., 50-400 amu) MS1->MS2 Data1 Identify molecular ion cluster (1:3:3:1 pattern) MS2->Data1 Data2 Analyze fragmentation pattern Data1->Data2 Data3 Confirm structure via library search / manual interpretation Data2->Data3

Caption: Standard workflow for GC-EI-MS analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation

  • Step 1.1 (Solubilization): Accurately weigh approximately 1 mg of this compound standard. Dissolve it in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL to create a stock solution.

    • Rationale: A volatile solvent is required for GC analysis to ensure efficient vaporization in the injection port.

  • Step 1.2 (Dilution): Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration of approximately 10-50 µg/mL.

    • Rationale: This concentration range is optimal for most modern GC-MS systems, preventing detector saturation and column overload while ensuring adequate signal intensity.

2. GC-MS Instrumentation and Parameters

  • Step 2.1 (System Configuration): Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

  • Step 2.2 (GC Parameters):

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

      • Rationale: This temperature ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar phase column (e.g., 5% phenyl-methylpolysiloxane).

      • Rationale: A non-polar column separates compounds primarily based on boiling point, which is suitable for this type of analyte.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

      • Rationale: The temperature program ensures good chromatographic peak shape and separation from any potential impurities.

  • Step 2.3 (MS Parameters):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

      • Rationale: 70 eV is the industry standard, providing reproducible fragmentation patterns that are comparable to established mass spectral libraries.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 400.

      • Rationale: This range comfortably covers the molecular ion cluster and all significant, expected fragments.

    • Solvent Delay: 3 minutes.

      • Rationale: This prevents the high concentration of solvent from entering the mass spectrometer, which would otherwise cause unnecessary filament wear and detector saturation.

3. Data Interpretation

  • Step 3.1 (Peak Identification): Locate the chromatographic peak corresponding to the analyte.

  • Step 3.2 (Molecular Ion Confirmation): Examine the mass spectrum of the peak. The primary confirmation is the presence of the characteristic 1:3:3:1 isotopic cluster for the molecular ion at m/z ~327, 329, 331, and 333.

  • Step 3.3 (Fragmentation Analysis): Identify the key fragment ions as predicted. The presence of the [M-Br]⁺ cluster (m/z ~248, 250, 252 with a 1:2:1 ratio) is a strong secondary confirmation point.

  • Step 3.4 (Validation): Compare the obtained spectrum against a reference library (if available) or validate against the theoretically predicted fragmentation pattern and isotopic distributions.

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive method for its structural confirmation. The technique's power lies in leveraging the natural isotopic abundance of bromine, which provides an unmistakable signature in the form of a 1:3:3:1 molecular ion cluster. When coupled with a systematic analysis of the fragmentation patterns generated under standard EI conditions, this method provides multi-faceted, high-confidence structural verification. The workflow and protocols detailed in this guide represent a comprehensive, self-validating approach for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this important chemical intermediate.

References

An In-Depth Technical Guide on the Reactivity of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tribromo-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and a methyl group on the pyridine ring, imparts a distinct reactivity profile that is highly valuable in the construction of complex molecules. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in pharmaceutical development, agrochemical synthesis, and materials science. The bromine substituents enhance the reactivity of the molecule, making it an ideal substrate for a variety of transformations, including cross-coupling reactions and metal-halogen exchange.

Physicochemical Properties
PropertyValue
CAS Number 3430-15-7
Molecular Formula C6H4Br3N
Molecular Weight 329.82 g/mol
Appearance Solid

(Data sourced from ChemUniverse and ABI Chem)

I. Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This class of reactions is fundamental in the functionalization of pyridines and is widely employed in medicinal and agrochemical research

A Comprehensive Technical Guide to the Safe Handling of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Tribromo-6-methylpyridine is a brominated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure, featuring multiple bromine substituents, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The reactivity of the bromine atoms allows for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the synthesis of complex molecular architectures.[1] This compound is also utilized in the formulation of specialty chemicals and materials, such as flame retardants and polymers.[1] Given its utility in research and development, a thorough understanding of its safety and handling is paramount for the protection of laboratory personnel and the environment.

This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from structurally similar compounds and established best practices for handling halogenated organic compounds.

Hazard Identification and Classification

GHS Hazard Classification (Inferred from Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][4]
Acute toxicity, Oral4 (Assumed)H302: Harmful if swallowed[5]

Signal Word: Warning[2][3][4]

Hazard Pictograms:

alt text

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Local exhaust ventilation should be used to minimize the dispersion of dust and vapors.[3]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

PPE TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone procedures.[5][8][9]To protect the eyes from splashes and dust.[9]
Skin Protection Nitrile gloves with a thickness of at least 0.11 mm. A lab coat or chemical-resistant apron should be worn.[6][10]To prevent skin contact and irritation.[6]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or type P2 (EN 143) particle respirator is recommended.To prevent inhalation and respiratory irritation.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is worn.[6]

  • Dispensing: Weigh and dispense the solid compound in a chemical fume hood to avoid generating dust.[6]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[8][11]

  • Clothing: Remove and wash contaminated clothing before reuse.[2][3]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][7] Some sources recommend storage at 0-8°C.[1] The compound should be stored in an inert atmosphere and protected from light.[12]

  • Incompatibilities: Keep away from strong oxidizing agents.[13]

  • Security: Store in a locked cabinet or a restricted-access area.[2][8]

Emergency Procedures

In the event of an emergency, a prompt and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention.[8]
Accidental Release Measures
  • Evacuation: Evacuate the area and ensure adequate ventilation.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[8]

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[4][5] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[6]

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5][8]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen bromide.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][8][10]

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: This material should be treated as hazardous waste.[4]

  • Disposal Method: Dispose of the waste material in accordance with local, state, and federal regulations.[2][8] Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.[6]

Workflow for Safe Handling of this compound

cluster_planning Planning & Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Waste Management risk_assessment Risk Assessment ppe_selection PPE Selection risk_assessment->ppe_selection Determines engineering_controls Verify Engineering Controls ppe_selection->engineering_controls Complements handling Safe Handling in Fume Hood engineering_controls->handling storage Proper Storage handling->storage spill Spill Response handling->spill If spill occurs exposure First Aid for Exposure handling->exposure If exposure occurs fire Fire Fighting handling->fire If fire occurs waste_collection Waste Collection & Segregation handling->waste_collection spill->waste_collection disposal Professional Disposal exposure->disposal Medical Waste fire->disposal Contaminated Material waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

Navigating the Unseen Threats: A Technical Guide to the Hazards of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

2,3,5-Tribromo-6-methylpyridine is a brominated pyridine derivative that serves as a valuable building block in various chemical syntheses.[1] Its unique molecular architecture makes it a key intermediate in the development of novel pharmaceuticals and agrochemicals, such as pesticides and herbicides.[1] The bromine substituents significantly influence its reactivity, rendering it an ideal candidate for cross-coupling reactions and other essential transformations in the synthesis of complex molecules.[1] However, the very features that make this compound a powerful tool in synthetic chemistry also contribute to its potential hazards. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, offering insights into its safe handling, storage, and disposal.

Disclaimer

Section 1: Health Hazard Profile

The primary health concerns associated with brominated pyridines involve irritation to the skin, eyes, and respiratory system, with potential for more severe toxicity upon ingestion or skin contact.

Dermal and Ocular Irritation

Based on data from analogous compounds, this compound is expected to cause skin and serious eye irritation.[2][3] Direct contact with the solid or its dust can lead to redness, itching, and inflammation of the skin. Ocular exposure may result in significant irritation, pain, and potential damage to the eyes.

Respiratory Tract Irritation

Inhalation of dust or fumes may cause respiratory irritation.[2][4] Symptoms can include coughing, sneezing, and shortness of breath. For individuals with pre-existing respiratory conditions, exposure could lead to more severe complications.

Acute Toxicity

While specific LD50 data for this compound is unavailable, related brominated pyridines are classified as harmful if swallowed.[4][5] One similar compound, 2-amino-6-methylpyridine, is classified as toxic if swallowed and fatal in contact with skin. Ingestion can lead to adverse health effects, and immediate medical attention should be sought. Dermal absorption of similar compounds is also a concern, with some being classified as toxic or harmful upon skin contact.[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific information available regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound. However, it is prudent to handle the compound as a potential carcinogen and reproductive toxin until conclusive data is available. No components of similar products are identified as known or anticipated carcinogens by IARC, ACGIH, NTP, or OSHA.[6]

Section 2: Physicochemical Hazards

Understanding the physical and chemical properties of this compound is crucial for preventing accidents and ensuring safe storage and handling.

Stability and Reactivity

Brominated pyridines are generally stable under normal laboratory conditions.[2] However, they may be sensitive to heat, flames, and sparks.[6] The reactivity of bromine atoms on the pyridine ring can be influenced by their position.[7][8][9] The compound may react with strong oxidizing agents.[6] Hazardous decomposition products upon combustion can include toxic fumes of hydrogen bromide, nitrogen oxides, and carbon oxides.[5][6]

Fire and Explosion Hazards

While not always classified as flammable, some related compounds are combustible, and their vapors can form explosive mixtures with air, especially at elevated temperatures.[5] In case of a fire, appropriate extinguishing media such as dry powder, foam, water spray, or carbon dioxide should be used.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Section 3: Environmental Hazards

The environmental fate of brominated compounds is a significant concern due to their potential for persistence and bioaccumulation.

Ecotoxicity

Specific ecotoxicity data for this compound is not available. However, brominated compounds, in general, are known to be potentially hazardous to the environment.[2] It is advised to prevent the release of this compound into drains or the environment.[6][10]

Persistence and Degradability

Information on the persistence and degradability of this compound is lacking. Related compounds are not expected to be readily biodegradable.[2] Due to its low water solubility, it is not likely to be mobile in the environment.[11][12]

Section 4: Safe Handling and Emergency Protocols

A rigorous and proactive approach to safety is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]To prevent eye irritation and serious eye damage from dust or splashes.
Skin Protection Impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[13]To prevent skin contact, which can cause irritation and potential toxicity.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used if dust is generated and ventilation is inadequate.[13]To prevent inhalation of dust, which can cause respiratory tract irritation.
Engineering Controls

Engineering controls are designed to minimize exposure at the source.

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[11]

Safe Handling and Storage
  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Keep away from heat, sparks, and open flames.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][10][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[13]
Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[2]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][13] This material is considered hazardous waste.

Diagrams and Visualizations

Hazard Identification and Mitigation Workflow

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness Assess Assess Hazards - Health - Physical - Environmental ReviewSDS Review SDS of Analogous Compounds Assess->ReviewSDS EngControls Engineering Controls (Fume Hood) ReviewSDS->EngControls Implement PPE Personal Protective Equipment (Gloves, Goggles, Respirator) EngControls->PPE SafeHandling Safe Handling Practices PPE->SafeHandling FirstAid First Aid Procedures SafeHandling->FirstAid Prepare for SpillKit Spill Kit Availability FirstAid->SpillKit EmergencyContacts Emergency Contacts SpillKit->EmergencyContacts

References

Navigating the Uncharted: A Technical Safety Guide to 2,3,5-Tribromo-6-methylpyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Tribrominated Pyridine

2,3,5-Tribromo-6-methylpyridine is a highly functionalized brominated pyridine derivative that serves as a versatile building block in modern organic synthesis.[1] Its unique substitution pattern, featuring three bromine atoms and a methyl group on the pyridine ring, makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals.[1] The bromine substituents, in particular, offer multiple reactive sites for cross-coupling reactions and other synthetic transformations, enabling the construction of complex molecular architectures.[1]

While its synthetic utility is significant, the high degree of bromination and the pyridine core suggest a potential for biological activity and associated hazards. This guide provides a detailed examination of the known properties and inferred safety considerations for this compound, empowering researchers to handle this compound with the necessary precautions.

Chemical and Physical Identity

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling and use. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 3430-15-7Chem-Impex
Molecular Formula C₆H₄Br₃NChem-Impex
Molecular Weight 329.82 g/mol Chem-Impex
Appearance Off-white to light yellow solidChem-Impex
Purity ≥ 98% (assay)Chem-Impex
Storage Conditions Store at 0-8°CChem-Impex

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific MSDS for this compound, the following Globally Harmonized System (GHS) classification is inferred from the hazard profiles of structurally similar compounds, such as various dibromo- and amino-bromo-methylpyridines. These related compounds consistently exhibit skin and eye irritant properties, and some are classified as acutely toxic.

Inferred GHS Classification:

  • Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage or irritation)

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)

The following diagram illustrates the likely GHS pictograms and corresponding hazard statements for this compound based on these inferences.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_statements Inferred Hazard Statements p1 Acute Toxicity (fatal or toxic) s1 H301/H302 Toxic/Harmful if swallowed p2 Irritant (skin and eye) s2 H315 Causes skin irritation s4 H335 May cause respiratory irritation p3 Corrosion s3 H318/H319 Causes serious eye damage/irritation

Caption: Inferred GHS Pictograms and Hazard Statements for this compound.

First-Aid Measures: A Protocol for Exposure Incidents

Immediate and appropriate first-aid is critical in the event of an exposure. The following protocols are based on the inferred hazards of the compound.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention or contact a poison control center.[3]

Safe Handling and Storage: Proactive Measures for Risk Mitigation

A proactive approach to handling and storage is essential to minimize the risk of exposure.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use a local exhaust ventilation system to prevent the dispersion of dust.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or in case of potential for significant contact, consider fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a full-face respirator with an appropriate filter cartridge.[3]

Handling Procedures:

  • Before use, ensure all necessary PPE is correctly donned.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is between 0-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures: A Step-by-Step Response Protocol

In the event of a spill, a calm and methodical response is necessary to ensure safety and prevent environmental contamination.

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain: Prevent the further spread of the spill. For solid spills, avoid creating dust.

  • Absorb: For small spills, use an inert absorbent material to clean up.

  • Collect: Carefully collect the spilled material and absorbent into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

The following workflow diagram outlines the key steps in responding to an accidental release.

Accidental_Release_Workflow start Accidental Release Occurs evacuate Evacuate Non-Essential Personnel start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Avoid Dust Generation) ventilate->contain collect Collect Spilled Material into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Incident Resolved dispose->end

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 2,3,5-tribromo-6-methylpyridine, a highly functionalized heterocyclic building block. Its unique substitution pattern, featuring three distinct bromine atoms, offers a versatile platform for sequential and regioselective functionalization. This document details its application in key palladium-catalyzed cross-coupling reactions, providing researchers, chemists, and drug development professionals with both the theoretical framework and practical protocols necessary to leverage this reagent in the synthesis of complex molecular architectures. The causality behind experimental choices is explored, and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are presented.

Introduction: A Versatile Scaffold for Complex Synthesis

This compound is a brominated pyridine derivative that serves as a pivotal intermediate in organic synthesis.[1] Its value lies in the three bromine substituents, which act as versatile synthetic handles for forming new carbon-carbon and carbon-nitrogen bonds. Each bromine atom exhibits differential reactivity influenced by the electronic and steric environment of the pyridine ring, enabling chemists to perform selective and sequential modifications. This controlled functionalization is essential for building the complex, highly substituted pyridine cores found in a multitude of biologically active compounds.[2][3]

The applications of this building block are extensive, spanning the development of novel pharmaceuticals and advanced agrochemicals.[1][4] In medicinal chemistry, the pyridine scaffold is a privileged structure, and the ability to introduce diverse substituents via this intermediate allows for the fine-tuning of a molecule's biological activity, metabolic stability, and lipophilicity.[1][5] Similarly, in agrochemical research, it is a key component in the synthesis of potent herbicides and pesticides.[1]

A This compound (Starting Material) B Suzuki-Miyaura Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D E Aryl/Heteroaryl Substituted Pyridines B->E F Alkynyl Substituted Pyridines C->F G Amino Substituted Pyridines D->G H Pharmaceuticals, Agrochemicals, Materials Science E->H F->H G->H

Caption: Synthetic pathways using this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Core Application

The primary utility of this compound stems from its proficiency as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds are significantly more reactive than carbon-chlorine bonds in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions.[6] The electronic disparity and steric hindrance at positions 3, 5, and 2 allow for potential regioselective couplings, a topic of significant academic and industrial interest.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl structures.[9][10] When applied to this compound, it allows for the introduction of aryl or vinyl substituents.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to a C-Br bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The relative reactivity of the C-Br bonds is expected to be C5 > C3 > C2, primarily due to steric hindrance from the adjacent methyl and bromo groups at the C2 position. This differential reactivity can be exploited for sequential, site-selective functionalization by carefully controlling stoichiometry and reaction conditions.[7][8]

Suzuki_Cycle pd0 L₂Pd⁰ complex1 L₂PdII(Ar¹)(X) pd0->complex1 pd0->complex1 Oxidative Addition center oxidative_addition Oxidative Addition complex2 L₂PdII(Ar¹)(Ar²) complex1->complex2 complex1->complex2 Transmetalation transmetalation Transmetalation complex2->pd0 complex2->pd0 Reductive Elimination product Ar¹-Ar² complex2->product Ar¹-Ar² reductive_elimination Reductive Elimination catalyst_regen boronic_acid Ar²-B(OR)₂ boronic_acid->complex1 Ar²-B(OR)₂ + Base base Base aryl_halide Ar¹-X aryl_halide->pd0 Ar¹-X

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling

This protocol is designed for the selective monosubstitution at the most reactive C5 position.

  • Materials:

    • This compound

    • Arylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane and Degassed Water (4:1 v/v)

    • Anhydrous Sodium Sulfate

    • Standard glassware and inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₃PO₄ (2.0 eq).

    • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

    • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe. The solution should be thoroughly degassed prior to addition.

    • Reaction: Heat the mixture to 90 °C with vigorous stirring.

    • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-2,3-dibromo-6-methylpyridine product.

EntryCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)Dioxane/H₂O906~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O1005~90
33-Thienylboronic acidPdCl₂(dppf) (2)K₂CO₃ (2)DME/H₂O858~82

Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are illustrative based on typical outcomes for similar substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines.[12][13] These products are valuable intermediates for constructing more complex molecules, including many natural products and pharmaceuticals.[14]

Mechanistic Insight: This reaction involves a dual catalytic system with palladium and copper(I).[14] The palladium cycle mirrors the Suzuki reaction, while a concurrent copper cycle activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12] The reaction is typically carried out in the presence of an amine base, which also serves as a solvent.[13]

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

  • Materials:

    • 5-Aryl-2,3-dibromo-6-methylpyridine (from Protocol 1)

    • Terminal Alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask under argon, add the bromopyridine substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).

    • Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

    • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within 2-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.[12]

    • Monitoring: Monitor for the disappearance of the starting material by TLC.

    • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.

    • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[15][16] It allows for the direct coupling of aryl halides with a wide range of primary and secondary amines.[17]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst.[15][16] The choice of ligand is critical and is often a bulky, electron-rich phosphine that promotes the reductive elimination step.[15]

Buchwald_Hartwig_Cycle pd0 L-Pd⁰ complex1 L-PdII(Ar)(X) pd0->complex1 pd0->complex1 Oxidative Addition oxidative_addition Oxidative Addition complex2 [L-PdII(Ar)(HNR¹R²)]⁺X⁻ complex1->complex2 complex1->complex2 Amine Coordination amine_coordination Amine Coordination complex3 L-PdII(Ar)(NR¹R²) complex2->complex3 complex2->complex3 Deprotonation deprotonation Deprotonation complex3->pd0 complex3->pd0 Reductive Elimination product Ar-NR¹R² complex3->product Ar-NR¹R² reductive_elimination Reductive Elimination center amine HNR¹R² amine->complex1 HNR¹R² base Base base->complex2 Base aryl_halide Ar-X aryl_halide->pd0 Ar-X

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

    • (±)-BINAP or other suitable phosphine ligand (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Reagent Addition: Add anhydrous toluene, followed by the bromopyridine substrate and the amine.

    • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

    • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite.[18]

    • Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate.[18] Purify the crude product by flash chromatography or recrystallization to obtain the desired amino-substituted pyridine.

EntryAmineLigandBaseTemp (°C)Time (h)Yield (%)
1MorpholineBINAPNaOtBu10012~92
2AnilineXPhosK₃PO₄11018~88
3n-HexylamineRuPhosLHMDS8024~75

Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are illustrative based on typical outcomes for similar substrates.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its three addressable bromine atoms provide a platform for controlled, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide demonstrate its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient synthesis of highly substituted pyridine derivatives. For researchers in pharmaceutical and agrochemical development, mastering the application of this building block opens a direct route to novel and complex molecular targets.

References

The Versatile Scaffold: 2,3,5-Tribromo-6-methylpyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Molecular Complexity with a Tribrominated Pyridine Core

In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. Within the vast arsenal of pyridine-based building blocks, 2,3,5-Tribromo-6-methylpyridine has emerged as a particularly versatile and powerful tool for the rapid construction of complex molecular architectures. The strategic placement of three bromine atoms, each with distinct reactivity, allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

The inherent reactivity differences among the bromine substituents on the pyridine ring are a key feature of this building block. The bromine at the 2-position is generally the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the bromine at the 5-position, with the bromine at the 3-position being the least reactive. This differential reactivity allows for a programmed and regioselective approach to the synthesis of polysubstituted pyridines, a critical advantage in the exploration of structure-activity relationships (SAR).

This guide will delve into the practical applications of this compound in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For each reaction, we will provide a detailed, field-proven protocol, discuss the underlying mechanistic principles, and present examples of its application in the synthesis of biologically active molecules.

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C₆H₄Br₃N
Molecular Weight 333.82 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-89 °C
Solubility Soluble in common organic solvents such as THF, Dioxane, Toluene, and DMF

I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[1] With this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are crucial for modulating the pharmacological properties of a drug candidate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[2]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Suzuki-Miyaura Catalytic Cycle
Regioselectivity in Suzuki-Miyaura Coupling

For polyhalogenated pyridines like this compound, understanding the regioselectivity of the Suzuki-Miyaura coupling is critical for synthetic planning. Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine have shown that the reaction proceeds with a high degree of regioselectivity.[3][4] The order of reactivity of the bromine atoms is generally C4 > C3 ≈ C5. This selectivity is influenced by both electronic and steric factors. The C4 position is the most electron-deficient and sterically accessible, making it the most favorable site for oxidative addition of the palladium catalyst.

Detailed Protocol: Regioselective Mon-Arylation

This protocol is designed for the selective mono-arylation at the most reactive bromine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the starting pyridine.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable in medicinal chemistry for the introduction of linear alkynyl groups, which can act as rigid linkers or as precursors for further transformations.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Terminal Alkyne Base (e.g., Et3N) Degas Degas with Argon/Nitrogen Reactants->Degas Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) salt (e.g., CuI) Catalysts->Degas Solvent Anhydrous Solvent (e.g., THF/Et3N) Solvent->Degas Heat Stir at RT to elevated temp. Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Alkynyl-substituted Pyridine Alkynyl-substituted Pyridine Purify->Alkynyl-substituted Pyridine

Sonogashira Coupling Workflow
Detailed Protocol: Mono-alkynylation

This protocol outlines a general procedure for the mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[3][7] This reaction allows for the introduction of a wide variety of primary and secondary amines onto the pyridine core, providing access to a diverse range of compounds with potential biological activity.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium(II) amido complex.[3] Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.

Detailed Protocol: Mono-amination

The following protocol provides a general method for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add this compound and the amine to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The versatility of this compound as a building block is underscored by its application in the synthesis of a variety of biologically active molecules. The ability to selectively introduce different functionalities at the 2, 3, and 5-positions allows for the fine-tuning of a compound's properties to optimize its therapeutic potential.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core, which often serves as a hinge-binding motif. The selective functionalization of this compound provides a powerful strategy for the rapid synthesis of libraries of potential kinase inhibitors. For example, the Suzuki-Miyaura coupling can be used to introduce aryl groups that can occupy hydrophobic pockets in the kinase active site, while the Buchwald-Hartwig amination can be employed to install amine functionalities that can form key hydrogen bonds with the protein.

Development of Anticancer and Antiviral Agents

The pyridine scaffold is also prevalent in a wide range of anticancer and antiviral agents.[10][11] The ability to introduce diverse substituents onto the this compound core allows for the exploration of new chemical space in the search for novel therapeutic agents. For instance, Sonogashira coupling can be used to append alkynyl-containing side chains that have been shown to be important for the activity of some antiviral compounds.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature, combined with the differential reactivity of the three bromine atoms, enables the regioselective and sequential introduction of a wide variety of substituents through robust and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this application note for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a practical guide for chemists to harness the full potential of this powerful synthetic tool. The strategic application of these methods will undoubtedly continue to facilitate the discovery and development of novel therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Functionalizing 2,3,5-Tribromo-6-methylpyridine

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its polyhalogenated nature offers multiple points for diversification, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of electronic properties in organic materials. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the selective functionalization of such scaffolds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

This guide provides a comprehensive overview and detailed protocols for performing selective and exhaustive Suzuki coupling reactions on this compound. We will delve into the mechanistic nuances that govern regioselectivity and provide field-proven methodologies to control the reaction outcome, empowering researchers to synthesize novel trisubstituted pyridine derivatives with high precision.

Mechanistic Insights: Achieving Regiocontrol in Polyhalogenated Pyridines

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3] In the context of polyhalogenated pyridines, the regioselectivity of the initial oxidative addition is the critical determinant of the final product distribution.

For pyridines, the C2 (ortho) and C4 (para) positions are electronically activated towards oxidative addition due to the inductive electron-withdrawing effect of the nitrogen atom.[5] However, steric hindrance and the specific electronic nature of other substituents can significantly influence this preference. In the case of this compound, the C2 and C5 positions are generally the most reactive sites for Suzuki coupling. The methyl group at C6 can sterically hinder the approach of the bulky palladium catalyst to the C5 position to some extent, but electronic factors often dominate.

A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine revealed that the reaction with ortho-substituted phenylboronic acids proceeded in a stepwise manner, allowing for the isolation of mono-, di-, and tri-substituted products.[6] This suggests that by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective functionalization of this compound is achievable.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (+ R-X) Transmetalation_Complex [R-Pd(II)(R')L2] Oxidative_Addition->Transmetalation_Complex Transmetalation (+ R'-B(OR)2) Reductive_Elimination R-R' (Product) Transmetalation_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2  Regeneration Aryl_Halide This compound (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Organoboron Reagent (R'-B(OR)2) Boronic_Acid->Transmetalation_Complex caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are designed to provide a starting point for the selective and exhaustive Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Monosubstitution (Preferentially at C2)

This protocol aims for the selective coupling of one aryl or heteroaryl group onto the pyridine core, with a preference for the C2 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted product.

Protocol 2: Disubstitution

This protocol is designed to introduce two different aryl groups in a stepwise manner.

Step A: First Suzuki Coupling (as in Protocol 1)

Follow Protocol 1 to synthesize the monosubstituted product. Purify this intermediate before proceeding to the next step.

Step B: Second Suzuki Coupling

Materials:

  • Monosubstituted bromo-methylpyridine from Step A

  • Second arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (3 mol%)

  • XPhos (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the purified monosubstituted pyridine (1.0 mmol), the second arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.03 mmol), XPhos (0.06 mmol), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene (6 mL) and degassed water (1.5 mL).

  • Stir the reaction mixture at 100 °C for 18-36 hours. Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify as described in Protocol 1 to isolate the disubstituted product.

Protocol 3: Exhaustive Trisubstitution

This protocol aims to replace all three bromine atoms with the same aryl or alkyl group.

Materials:

  • This compound

  • Boronic acid or ester (4.0 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the boronic acid or ester (4.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (5.0 mmol).

  • Add a deoxygenated mixture of 1,4-dioxane and water (10 mL, 4:1 v/v).

  • Heat the mixture to reflux (approximately 100 °C) for 24-48 hours under an inert atmosphere.

  • Monitor the reaction for the disappearance of starting material and intermediates.

  • After cooling, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the fully substituted pyridine.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is crucial for achieving the desired outcome in Suzuki coupling reactions. The following table summarizes typical conditions that have been successfully employed for the coupling of various aryl halides.

Substrate TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O8070-95
Aryl ChloridePd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)Dioxane/H₂O10060-90
Heteroaryl BromidePd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10055-85
Hindered Aryl BromidePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)Toluene/H₂O11050-80

Yields are representative and highly dependent on the specific coupling partners.

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reactions can be due to catalyst deactivation or poor solubility. Consider using a different ligand, such as Buchwald's biarylphosphine ligands, which are known to be effective for challenging couplings.[7] Increasing the temperature or reaction time may also improve conversion.

  • Protodebromination: The undesired replacement of a bromine atom with hydrogen can occur, especially with electron-rich boronic acids. Using a milder base like potassium fluoride (KF) or ensuring strictly anhydrous conditions can sometimes mitigate this side reaction.

  • Homocoupling of Boronic Acids: This side reaction can be minimized by the slow addition of the boronic acid or by using a boronate ester instead of the free acid.

  • Regioselectivity Issues: If a mixture of isomers is obtained in monosubstitution, altering the steric bulk of the phosphine ligand or changing the solvent can influence the regiochemical outcome. For instance, bulkier ligands may favor reaction at the less hindered position.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of this compound. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high degrees of control over the regioselectivity and extent of substitution. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of a diverse library of novel substituted pyridines for applications in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Functionalization of 2,3,5-Tribromo-6-methylpyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed framework for the selective functionalization of 2,3,5-Tribromo-6-methylpyridine. This versatile, polyhalogenated heterocycle serves as a valuable scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. We will explore the principles of regioselectivity and provide field-proven, step-by-step protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Negishi, and Sonogashira. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is elucidated to empower users to rationally design and execute their synthetic strategies.

Introduction: The Strategic Value of this compound

Polyfunctionalized pyridines are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound is a particularly useful building block, offering three distinct carbon-bromine bonds that can be sequentially and selectively converted into new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation, enabling the precise installation of diverse functionalities with high efficiency and broad functional group tolerance.[1]

This guide focuses on controlling the regiochemical outcome of these reactions, which is paramount for the efficient synthesis of target molecules without resorting to complex protecting group strategies.[2]

The Key to Selectivity: Understanding Reactivity Principles

The ability to target a specific bromine atom on the pyridine ring is governed by a confluence of electronic and steric effects. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly influences the electron density and, consequently, the reactivity of the C-Br bonds.[3]

Electronic Hierarchy: The positions on the pyridine ring are not electronically equivalent. The nitrogen atom inductively withdraws electron density, making the α-positions (C2/C6) and the γ-position (C4) the most electron-deficient.[3] This enhanced electrophilicity activates the C-X (X=Halogen) bond at these positions toward the initial, often rate-determining, oxidative addition step in the catalytic cycle.[2][4]

For this compound, the reactivity order of the C-Br bonds is predicted as follows:

  • C2-Br (Most Reactive): The C2 position is alpha to the ring nitrogen, making it the most electron-deficient and thus the most susceptible to oxidative addition by the Pd(0) catalyst.[3]

  • C5-Br (Intermediate Reactivity): The C5 position is beta to the nitrogen. While less activated than C2, it is generally more reactive than the C3 position.

  • C3-Br (Least Reactive): The C3 position is also beta to the nitrogen and is typically the least electronically activated position on the pyridine ring for this type of reaction.

The methyl group at the C6 position introduces some steric hindrance, which may further favor reactions at the less-encumbered C2 and C5 positions. By carefully controlling reaction conditions (e.g., temperature, reaction time), one can selectively functionalize the C2 position, leaving the other two bromine atoms available for subsequent transformations.

Caption: Predicted regioselectivity for cross-coupling reactions.

Core Methodologies: Protocols for Selective Monofunctionalization

The following sections provide detailed protocols for the Suzuki-Miyaura, Negishi, and Sonogashira reactions, targeting the most reactive C2 position. These protocols are adapted from established procedures for analogous bromopyridines and serve as a robust starting point for optimization.[5][6][7]

Suzuki-Miyaura Coupling: Formation of C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an organic halide.[8] It is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][9]

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(R') pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R' reagents 2,3,5-Tribromo- 6-methylpyridine (Ar-Br) boronic R'-B(OR)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Selective C2-Arylation via Suzuki-Miyaura Coupling

This protocol describes the reaction of this compound with a generic arylboronic acid.

  • Apparatus Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).[10]

    • Add the palladium catalyst and ligand (see Table 1 for suggestions).

    • Seal the flask with a rubber septum or cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add the degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture) via syringe.

    • Place the flask in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-110 °C).[9][10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to isolate the C2-arylated product.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Pd Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
1 Pd(OAc)₂ (2-5) SPhos (4-10) K₃PO₄ (3) Toluene 110
2 Pd(PPh₃)₄ (3-5) - K₂CO₃ (2) Toluene/H₂O 100
3 PdCl₂(dppf) (2-3) - Cs₂CO₃ (2.5) 1,4-Dioxane 90

| 4 | Pd(OAc)₂ (2)[10] | PPh₃ (4) | Na₂CO₃ (3)[10] | Toluene[10] | 90[10] |

Negishi Coupling: Engaging Organozinc Reagents

The Negishi coupling is a powerful reaction that couples organic halides with organozinc reagents.[11][12] A key advantage is the high reactivity and functional group tolerance of organozinc compounds, which can be prepared from a wide range of precursors.[13] The catalytic cycle is analogous to the Suzuki coupling.[6][14]

Protocol 3.2.1: Selective C2-Alkylation/Arylation via Negishi Coupling

This protocol involves the in situ generation of the organozinc reagent followed by coupling.

  • Apparatus Setup:

    • Set up a two-necked, flame-dried, round-bottomed flask with a magnetic stir bar, rubber septum, and an inert gas inlet. Ensure all glassware is scrupulously dried.[6]

    • For preparing the organozinc reagent (if not commercially available): In a separate flask under argon, prepare the corresponding organolithium or Grignard reagent from an alkyl/aryl halide.

  • Reaction Execution:

    • Preparation of Organozinc Reagent: To the freshly prepared organolithium or Grignard reagent at low temperature (e.g., -78 °C or 0 °C), add a solution of anhydrous zinc chloride (ZnCl₂) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours.[6]

    • Coupling Step: In the main reaction flask, dissolve this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) in anhydrous THF.[6]

    • Add the prepared organozinc reagent solution to the pyridine solution via cannula or syringe.

    • Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 12-24 hours.[6]

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or EDTA.[6]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Negishi Coupling

Entry Pd Catalyst (mol%) Organometallic Reagent Solvent Temp (°C)
1 Pd(PPh₃)₄ (3-5)[6] R-ZnCl (from R-Li + ZnCl₂) THF Reflux[6]
2 PdCl₂(dppf) (2-4) R-ZnBr (from R-MgBr + ZnBr₂) THF 60

| 3 | Pd₂(dba)₃ (1.5) / XPhos (3) | R-ZnI (from R-I + Rieke Zinc) | DMAc | 80 |

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[15][16] The reaction is unique in that it typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[17][18]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(C≡CR') pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-C≡CR' pdiib->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->pdiia To Pd Cycle alkyne H-C≡CR' + Base alkyne->cu_alkyne Deprotonation & Coordination

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3.3.1: Selective C2-Alkynylation via Sonogashira Coupling

This protocol describes the coupling with a generic terminal alkyne.

  • Apparatus Setup:

    • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).[7]

    • Seal the flask, then evacuate and backfill with argon three times.

  • Reaction Execution:

    • Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)), which often serves as both the base and a co-solvent.[7]

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until completion, as monitored by TLC or LC-MS.[7]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

Entry Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base (equiv) Solvent Temp (°C)
1 PdCl₂(PPh₃)₂ (2)[7] CuI (4)[7] Et₃N (3)[7] THF[7] 65[7]
2 Pd(OAc)₂ (2) / PPh₃ (4) CuI (5) i-Pr₂NH (3) DMF 80

| 3 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 |

Master Experimental Workflow

The successful execution of these protocols relies on a systematic and rigorous experimental approach, from initial setup to final analysis. Adherence to anhydrous and anaerobic techniques is critical, as both the palladium catalysts and many of the organometallic reagents are sensitive to air and moisture.[16]

G cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification setup 1. Apparatus Setup (Flame-dried glassware) reagents 2. Add Reagents (Substrate, Coupling Partner, Base) setup->reagents catalyst 3. Add Catalyst System (Pd Catalyst, Ligand, Cu salt) reagents->catalyst inert 4. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 5. Add Degassed Solvent inert->solvent heat 6. Heat & Stir (Oil Bath or Microwave) solvent->heat monitor 7. Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench 8. Quench Reaction monitor->quench extract 9. Extraction & Wash quench->extract purify 10. Dry & Concentrate extract->purify column 11. Column Chromatography purify->column product Pure Product column->product

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the inherent regioselectivity dictated by the pyridine ring's electronics, researchers can selectively functionalize the C2 position under relatively mild conditions. The Suzuki-Miyaura, Negishi, and Sonogashira couplings each offer unique advantages, providing access to a vast chemical space of arylated, alkylated, and alkynylated pyridine derivatives. The protocols and principles outlined in this guide serve as a comprehensive starting point for developing novel compounds for a wide range of scientific applications.

References

Sonogashira coupling protocols for 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Sonogashira Coupling Protocols for 2,3,5-Tribromo-6-methylpyridine

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules.[1][3]

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The introduction of alkynyl moieties onto a pyridine core can profoundly influence a molecule's pharmacological profile by serving as rigid linkers, modulating electronic properties, or acting as precursors for further chemical elaboration.

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, explore strategies for controlling regioselectivity on a polyhalogenated substrate, and offer robust experimental procedures and troubleshooting advice for researchers in synthetic and medicinal chemistry.

Core Principles: Deconstructing the Catalytic Cycle

The efficacy of the Sonogashira coupling relies on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is paramount for rational protocol design and optimization.

Key Reaction Components:

  • Palladium Catalyst: The primary catalyst, typically a Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or one formed in situ from a Pd(II) precatalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][2] It facilitates the key steps of oxidative addition and reductive elimination.

  • Copper(I) Co-catalyst: Almost universally Copper(I) iodide (CuI), it serves to activate the terminal alkyne by forming a copper(I) acetylide intermediate.[1][5] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.

  • Amine Base: A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is essential.[6] It serves two critical functions: deprotonating the terminal alkyne to facilitate the formation of the copper acetylide and neutralizing the hydrogen halide (H-X) generated during the reaction.[1]

  • Ligand: Phosphine ligands, most commonly triphenylphosphine (PPh₃), are integral to the catalyst system. They stabilize the palladium center, influence its reactivity, and prevent catalyst decomposition (e.g., formation of palladium black).[2]

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and suppress side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling).[6][7] Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.

The Catalytic Mechanism:

  • Palladium Cycle (The Main Engine):

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-limiting step of the reaction and forms a Pd(II) intermediate.[1][4]

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers its alkynyl group to the Pd(II) complex, displacing the bromide.[8]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the alkynylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

  • Copper Cycle (The Activation Step):

    • The terminal alkyne coordinates with the Cu(I) salt. The amine base then deprotonates the alkyne, whose acidity is increased by this coordination, to form the highly reactive copper(I) acetylide intermediate.[4][5]

Below is a diagram illustrating the interconnected catalytic cycles.

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkynyl RedElim Reductive Elimination Product Ar-C≡CR' RedElim->Product Product->Pd0 Regeneration ArylBr Ar-Br ArylBr->OxAdd Alkyne R'-C≡C-H Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Coordination & Deprotonation CuI CuI CuI->Cu_Acetylide Base Base (e.g., Et₃N) Base->Alkyne Byproduct Base-H⁺Br⁻ Base->Byproduct Cu_Acetylide->Transmetalation Transfer of Alkynyl Group

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Controlling Regioselectivity on a Tribrominated Pyridine

For a polyhalogenated substrate like this compound, achieving selective functionalization is a primary challenge. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-couplings follows the general trend: C-I > C-Br > C-Cl.[6][8] Since our substrate contains three C-Br bonds, selectivity is governed by more subtle electronic and steric factors.

  • C5-Br: This position is the most sterically accessible and is electronically similar to a bromine on a standard bromobenzene. It is generally the most reactive site for initial coupling.

  • C3-Br: This position is more sterically hindered than C5 due to the adjacent C2-Br.

  • C2-Br: This position is the most sterically encumbered, flanked by the pyridine nitrogen and the C6-methyl group, making it the least reactive C-Br bond.

Therefore, by carefully controlling the reaction conditions, one can favor specific outcomes:

  • Mono-alkynylation: Milder conditions (e.g., room temperature or slightly elevated, shorter reaction times, and near-stoichiometric amounts of the alkyne) will predominantly lead to substitution at the C5 position.[9]

  • Di-alkynylation: More forcing conditions (higher temperatures, longer reaction times, and an excess of the alkyne) will drive the reaction to substitute at both the C5 and C3 positions.

  • Tri-alkynylation: Achieving complete substitution at all three positions would require very harsh conditions and may often be low-yielding due to catalyst decomposition and steric hindrance.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents to ensure catalyst activity and prevent side reactions.[7] Reagent purity is critical; ensure catalysts and starting materials are of high quality.[6]

Protocol 1: Selective Mono-alkynylation at the C5 Position

This protocol is optimized for the selective coupling of one equivalent of a terminal alkyne at the most reactive C5-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed THF and Et₃N via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2,3-dibromo-6-methylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling for Mono-alkynylation

This protocol is advantageous for substrates sensitive to copper or to avoid the formation of alkyne homocoupling (Glaser) byproducts.[6][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (0.02 equiv)

  • Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a dry Schlenk flask, combine this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary and Optimization Workflow

The choice of reaction parameters significantly impacts yield and selectivity. The table below summarizes typical conditions for different desired outcomes.

ParameterProtocol 1: Mono-alkynylationProtocol 2: Di-alkynylationCopper-Free Protocol
Alkyne (equiv) 1.1 - 1.22.2 - 2.51.2 - 1.5
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Pd(PPh₃)₄ (5 mol%)Pd(P(t-Bu)₃)₂ (2 mol%)
CuI (equiv) 0.06 - 0.10.1 - 0.2N/A
Base Et₃N or DIPAEt₃N or DIPAK₂CO₃ or Cs₂CO₃
Solvent THF or DMFToluene or DioxaneToluene or Dioxane
Temperature 40 - 60 °C80 - 110 °C80 - 100 °C
Typical Outcome Selective at C5Substitution at C5 and C3Selective at C5

For novel substrates or when optimizing for yield, a systematic approach is recommended.

Optimization_Workflow Fig. 2: Optimization Workflow cluster_screening Parameter Screening Start Define Goal: Mono- vs. Di-alkynylation Initial_Screen Initial Condition Screening (e.g., 60 °C, 12h) Start->Initial_Screen Screen_Catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, XPhos) Screen_Base Screen Base (Et₃N, DIPA, K₂CO₃) Screen_Solvent Screen Solvent (THF, Toluene, DMF) Analysis Analyze Results (TLC, LC-MS, NMR) Identify promising conditions Initial_Screen->Analysis Analysis->Screen_Catalyst No reaction? Optimize_Temp Optimize Temperature (Increase/decrease in 10°C increments) Analysis->Optimize_Temp Trace product? Optimize_Time Optimize Reaction Time (Monitor at 2h, 4h, 8h, 24h) Optimize_Temp->Optimize_Time Optimize_Stoich Fine-tune Stoichiometry (Adjust alkyne equivalents) Optimize_Time->Optimize_Stoich Final_Protocol Finalized Protocol Optimize_Stoich->Final_Protocol

Caption: A logical workflow for optimizing Sonogashira coupling conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst or poor quality reagents.[6]2. Insufficient temperature for the specific C-Br bond.[11]3. Oxygen contamination deactivating the catalyst.1. Use fresh, high-purity catalysts, reagents, and anhydrous solvents.[6]2. Incrementally increase the reaction temperature.3. Ensure the reaction setup is properly inerted and solvents are rigorously degassed.[6]
Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent choice.[6]1. Improve inert atmosphere technique and use freshly degassed, anhydrous solvents.2. Some anecdotal evidence suggests certain solvents like THF may promote this; consider switching to Toluene or Dioxane.[6][12]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction mixture.2. Excess copper catalyst or high temperatures.1. Rigorously deoxygenate all solvents and reagents.[6]2. Reduce the loading of CuI or switch to a copper-free protocol.[13]
Poor Regioselectivity / Mixture of Products Reaction conditions (temperature, time) are too harsh, causing reaction at less reactive sites.[9]1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the desired product is maximized.3. Use a precise stoichiometric amount of the alkyne (e.g., 1.1 equivalents) for mono-substitution.[9]

Conclusion

The Sonogashira coupling is a highly effective method for the alkynylation of this compound. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can strategically manipulate reaction conditions to achieve selective mono- or di-functionalization of this versatile building block. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these transformations, paving the way for the synthesis of novel and complex pyridine derivatives for applications in drug discovery and materials science.

References

Buchwald-Hartwig amination of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Selective Buchwald-Hartwig Amination of 2,3,5-Tribromo-6-methylpyridine

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides an in-depth technical protocol for the selective mono-amination of this compound, a challenging, electron-deficient, and sterically hindered heteroaryl halide. We will explore the mechanistic rationale behind reagent selection, address the critical issue of regioselectivity, and provide a robust, step-by-step protocol suitable for researchers in medicinal chemistry and materials science. This document is designed to move beyond a simple list of instructions, offering insights into the causality of the experimental design to ensure reproducible and successful outcomes.

Introduction: The Challenge of Polysubstituted Pyridines

Substituted aminopyridines are privileged scaffolds found in a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has become a go-to method for their synthesis, largely supplanting harsher traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2]

The substrate, this compound, presents a unique synthetic puzzle. With three distinct bromine atoms, controlling the site of amination is paramount. The pyridine nitrogen renders the ring electron-deficient, which can influence the kinetics of the catalytic cycle, while the 6-methyl group introduces significant steric hindrance.[3] Understanding these competing electronic and steric factors is key to developing a selective transformation.

Regioselectivity Considerations: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and dictates the initial site of reaction.[4][5] For substituted pyridines, the general order of reactivity for halogens is C2/C6 > C4 > C3/C5. However, this can be modulated by:

  • Electronic Effects: The pyridine nitrogen strongly activates the C2 and C6 positions towards oxidative addition. The C5 position is also activated (para to the nitrogen).

  • Steric Hindrance: The bulky 6-methyl group significantly hinders the C5 position. The C2 position is sterically encumbered by both the nitrogen and the C3 bromine. The C3 position is flanked by two substituents.

Based on these factors, the C2 bromine is the most electronically activated position. While sterically influenced by the adjacent bromine, it is generally the most probable site for initial selective amination, especially with a judicious choice of a bulky phosphine ligand that can favor the less-hindered approach required for C-N bond formation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. A deep understanding of this mechanism is critical for troubleshooting and optimization.[3][6] The primary steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-determining step.[5]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the aminopyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

A competing side reaction, β-hydride elimination, can occur if the amine has an α-hydrogen, leading to hydrodehalogenation of the starting material.[1] The use of bulky ligands helps to promote the desired reductive elimination over this side pathway.

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Catalyst_Regen Regenerated L-Pd(0) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (- HBr, + Base) Amido_Complex->Pd0 Amido_Complex->Pd0  Regenerates  Catalyst Product Ar-NR₂ Amido_Complex->Product Reductive Elimination

Caption: Figure 1: Buchwald-Hartwig Amination Catalytic Cycle

Recommended Protocol: Selective Mono-amination

This protocol is optimized for the selective mono-amination of this compound, targeting the C2 position. It employs a state-of-the-art palladium pre-catalyst and a bulky biarylphosphine ligand for high efficiency and selectivity.

Materials and Equipment
  • Substrate: this compound

  • Amine: e.g., Morpholine, Aniline, or other primary/secondary amine

  • Palladium Pre-catalyst: XPhos Pd G3 (CAS: 1445085-87-9)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or oven-dried reaction vial with stir bar, argon or nitrogen gas line, magnetic stir plate with heating, standard glassware for workup and purification.

Catalyst System Rationale
ComponentSelectionRationale
Pd Source XPhos Pd G3An air- and moisture-stable pre-catalyst that readily forms the active Pd(0) species.[8] This ensures high catalytic activity and reproducibility compared to mixing a separate Pd source and ligand.
Ligand XPhosA bulky, electron-rich dialkylbiaryl phosphine ligand. Its steric profile promotes the crucial reductive elimination step, minimizing side reactions, and is highly effective for coupling on electron-deficient heteroaryl halides.[9]
Base NaOt-BuA strong, non-nucleophilic base essential for the deprotonation of the amine. Its high basicity generally leads to faster reaction rates compared to carbonate or phosphate bases.[10]
Solvent TolueneAn inert, anhydrous, non-polar solvent commonly used for Buchwald-Hartwig reactions. Its higher boiling point allows for elevated reaction temperatures if necessary.
Step-by-Step Experimental Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G3 pre-catalyst (2 mol %).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with inert gas three times.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (to make a ~0.2 M solution with respect to the substrate).

    • Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added in step 1 with the other solids.

    • Begin vigorous stirring.

  • Reaction Conditions:

    • Heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block.

    • Maintain the temperature and stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of a new, more polar spot (the product).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; insufficient base; poor quality reagents/solvent.Use a fresh bottle of pre-catalyst. Ensure the base is not old/hydrated. Use freshly distilled or sure-seal grade anhydrous solvent.
Mixture of Products (Di- or Tri-amination) Reaction time is too long or temperature is too high.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature to 80 °C to favor mono-substitution.
Hydrodehalogenation (Bromine replaced by H) β-hydride elimination is competing with reductive elimination.This is less common with bulky ligands like XPhos but can occur. Ensure the inert atmosphere is maintained. Using a different ligand system (e.g., one based on Josiphos) could be explored.[11]
Inconsistent Results Trace oxygen or water deactivating the catalyst.Ensure all glassware is rigorously dried and that the inert atmosphere technique is flawless. Using a glovebox for setup is ideal.

Conclusion

The selective mono-amination of this compound is a challenging but achievable transformation. Success hinges on a rational choice of catalyst system and careful control of reaction conditions. The use of a modern, bulky biarylphosphine ligand like XPhos, delivered via an air-stable pre-catalyst, is critical for navigating the steric and electronic complexities of the substrate to favor selective amination at the C2 position. The protocol provided herein serves as a robust starting point for researchers aiming to synthesize novel aminopyridine derivatives for applications in drug discovery and beyond.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3,5-Tribromo-6-methylpyridine is a versatile brominated pyridine derivative utilized as a foundational building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring three bromine atoms and a methyl group, presents multiple reactive sites that can be strategically manipulated to build complex molecular architectures.[2] This guide provides detailed application notes and protocols for the synthesis of pharmaceutical intermediates from this starting material, with a focus on leveraging palladium-catalyzed cross-coupling reactions to achieve selective functionalization.

The ability to control the site of cross-coupling on a polyhalogenated pyridine ring is a significant challenge and a crucial aspect for the efficient synthesis of target molecules.[3] The regiochemical outcome is governed by a combination of electronic and steric factors inherent to the substrate, as well as the careful selection of the catalyst, ligand, and reaction conditions.[3] Generally, for polyhalogenated pyridines, oxidative addition of the palladium catalyst is favored at positions alpha (C2/C6) and gamma (C4) to the nitrogen atom due to the electron-deficient nature of these positions.[3][4] However, these inherent reactivities can be modulated to achieve desired selectivity.[3]

I. Strategic Considerations for Selective Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three bromine substituents. This allows for sequential and site-selective functionalization, a highly sought-after strategy for constructing valuable molecules of medicinal, agrochemical, and materials interest.[5]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen atom significantly influences the electronic distribution of the ring, making the α- and γ-positions more electron-deficient and generally more reactive towards oxidative addition.[3][4]

  • Steric Hindrance: The methyl group at the C6 position introduces steric bulk, which can influence the accessibility of the adjacent bromine atoms to the catalytic complex. Sterically demanding ligands can also be employed to favor coupling at less accessible positions.[3]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is a primary determinant of regioselectivity. The ligand can dramatically alter the steric and electronic properties of the catalyst, thereby influencing the site of oxidative addition.[3]

  • Reaction Conditions: Parameters such as solvent, base, and temperature can be fine-tuned to further control the regiochemical outcome of the cross-coupling reaction.[3]

II. Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For polyhalogenated heterocycles, these reactions provide convenient access to multi-substituted ring systems with a broad spectrum of physical and medicinal properties.[6]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern synthetic chemistry.[7] It is widely used in the pharmaceutical industry to synthesize substituted biphenyls and other complex architectures.[7]

Experimental Protocol: Selective Monosubstitution

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the desired mono-arylated pyridine derivative.

Mechanistic Rationale:

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[7] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8]

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[9][10] This reaction is known for its mild conditions and wide functional group tolerance.[10]

Experimental Protocol: Selective Alkynylation

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)[11]

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (2-5 equivalents)

  • Solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.[12]

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-100 °C) until completion, monitored by TLC or LC-MS.[11]

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired alkynyl-substituted pyridine.

Mechanistic Considerations:

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10]

Visualization of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a flask. B Purge with inert gas. A->B C Add degassed solvent and base. B->C D Add terminal alkyne. C->D E Stir at appropriate temperature. D->E F Monitor progress via TLC or LC-MS. E->F G Quench and extract with organic solvent. F->G H Wash, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

III. Data Summary

The following table provides representative data for the selective cross-coupling of polyhalogenated pyridines. Yields are highly substrate-dependent and the conditions provided are a general guideline.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O10070-90
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6075-95
IV. Conclusion

This compound is a highly valuable precursor for the synthesis of diverse pharmaceutical intermediates. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the selective introduction of various functional groups. A thorough understanding of the factors influencing regioselectivity is paramount for the successful design and execution of synthetic routes utilizing this versatile building block. The protocols and insights provided herein serve as a practical guide for researchers and scientists in the field of drug development to effectively harness the synthetic potential of this compound.

V. References
  • Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines - Benchchem. (URL: 3)

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (URL: 4)

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (URL: 6)

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed. (URL: 5)

  • The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis. (2025-12-18). (URL: 13)

  • This compound - Chem-Impex. (URL: 1)

  • Suzuki reaction - Wikipedia. (URL: 7)

  • Suzuki Coupling - Organic Chemistry Portal. (URL: 8)

  • Sonogashira coupling - Wikipedia. (URL: 10)

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: 9)

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: 11)

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: 12)

References

Application Notes & Protocols: The Strategic Role of 2,3,5-Tribromo-6-methylpyridine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed exploration of 2,3,5-tribromo-6-methylpyridine as a pivotal intermediate in the synthesis of modern agrochemicals. We will dissect its application in the conceptual design of potent herbicides and insecticides, detailing the strategic synthetic transformations it enables. This document is tailored for researchers, chemists, and process development professionals in the agrochemical sector, offering both foundational principles and actionable protocols for leveraging this versatile building block.

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the competitive landscape of agrochemical development, the efficiency and novelty of synthetic routes are paramount. This compound has emerged as a highly valuable and versatile building block for the construction of complex, biologically active molecules.[1] Its structure, a pyridine ring functionalized with three bromine atoms and a methyl group, presents a unique combination of reactivity and stability. The bromine substituents serve as versatile handles for a range of chemical transformations, most notably metal-catalyzed cross-coupling reactions and selective substitutions, which are essential for assembling the complex architectures of modern pesticides and herbicides.[1][2]

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing bromine atoms, dictates the regioselectivity of its reactions. This allows chemists to strategically modify the molecule, introducing specific pharmacophores to fine-tune biological activity, bioavailability, and metabolic stability.[2] This guide will elucidate the practical applications of this intermediate, providing scientifically grounded protocols and workflows to demonstrate its utility in synthesizing next-generation crop protection agents.

Application in Herbicide Synthesis: A Gateway to Substituted Picolinates

While many commercial syntheses are proprietary, the functional group array of this compound makes it an ideal starting point for creating analogs of high-value herbicides, such as those in the synthetic auxin class. The pyridine-2-carboxylic acid moiety is a key feature of herbicides like Fluroxypyr and Picloram. The following sections outline a scientifically plausible, multi-step synthesis to illustrate how this compound can be used to construct a key herbicidal precursor.

Synthetic Strategy: Regioselective Functionalization

The primary challenge and opportunity in using this substrate is achieving regioselective functionalization. The bromine atom at the 2-position is flanked by the ring nitrogen and the methyl group, making it sterically hindered but also electronically activated for certain reactions like halogen-metal exchange. This allows for the selective introduction of a carboxylic acid group, a critical step in synthesizing picolinate-type herbicides.

The overall workflow involves three key stages:

  • Selective Lithiation and Carboxylation: A halogen-metal exchange reaction is employed to selectively replace the bromine at the 2-position with lithium, followed by quenching with carbon dioxide to install a carboxylic acid group.

  • Nucleophilic Aromatic Substitution (SNAr): The newly formed carboxylic acid group activates the pyridine ring, facilitating the displacement of one of the remaining bromine atoms by a nucleophile, such as an amine.

  • Esterification: The carboxylic acid is converted to an ester, a common formulation strategy for active herbicidal ingredients to improve plant uptake.

Experimental Workflow for a Picolinate Herbicide Precursor

The diagram below outlines the logical flow from the starting material to a functionalized picolinate ester, a core structure in many herbicides.

G cluster_0 Step 1: Selective Carboxylation cluster_1 Step 2: Amination (SNAr) cluster_2 Step 3: Esterification A 2,3,5-Tribromo-6- methylpyridine C 3,5-Dibromo-6-methyl- pyridine-2-carboxylic acid A->C Halogen-Metal Exchange & Quenching B 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ workup E 4-Amino-3-bromo-6-methyl- pyridine-2-carboxylic acid C->E Nucleophilic Substitution D Ammonia (aq) Cu Catalyst, Pressure G Final Picolinate Ester (Herbicide Analog) E->G Fischer Esterification F Alcohol (R-OH) Acid Catalyst, Heat

Caption: Synthetic workflow for a herbicide analog.

Protocol: Selective Carboxylation of this compound

This protocol provides a detailed method for the synthesis of the key intermediate, 3,5-Dibromo-6-methylpyridine-2-carboxylic acid.

Materials & Equipment:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Dry Ice (solid CO₂), crushed

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer, stir bar

  • Nitrogen or Argon gas inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble the flame-dried three-neck flask under an inert atmosphere (N₂ or Ar). Add this compound and anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using the dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in portions. The color of the mixture should lighten. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding 2 M HCl until the aqueous phase is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary:

CompoundFormulaM.W. ( g/mol )AppearanceTypical Yield
This compoundC₆H₄Br₃N329.82Off-white solid-
3,5-Dibromo-6-methylpyridine-2-carboxylic acidC₇H₅Br₂NO₂310.93White to pale yellow solid70-85%

Application in Insecticide Synthesis: Building Blocks for Neonicotinoid Analogs

The brominated pyridine core is instrumental in synthesizing a variety of insecticides.[3] The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents, which are common features in potent insecticides.[4]

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The differential reactivity of the bromine atoms on the this compound ring allows for selective or sequential cross-coupling reactions. By carefully choosing the catalyst, ligands, and reaction conditions, one can favor coupling at a specific position, enabling the construction of complex molecules with high precision. This is a powerful strategy for creating libraries of compounds for screening and developing new insecticidal agents.

Generalized Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction to functionalize the pyridine core.

G cluster_0 Reactants & Catalysts cluster_1 Reaction & Product A This compound B Aryl/Heteroaryl Boronic Acid or Ester C Palladium Catalyst (e.g., Pd(PPh3)4) D Base (e.g., K2CO3, CsF) E Solvent System (e.g., Dioxane/H2O) F Heating under Inert Atmosphere E->F G Cross-Coupled Product (Insecticide Precursor) F->G

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Conclusion and Future Directions

This compound stands out as a strategic and highly adaptable intermediate in agrochemical synthesis.[1] Its well-defined reactive sites provide a robust platform for building complex herbicidal and insecticidal molecules through established synthetic methodologies like halogen-metal exchange and palladium-catalyzed cross-coupling. The ability to perform selective, stepwise functionalization allows for the creation of diverse molecular libraries, accelerating the discovery of new active ingredients. As the agricultural industry continues to demand more effective and environmentally safer crop protection solutions, the strategic use of versatile building blocks like this compound will be indispensable in driving innovation.

References

Application Note: Strategic Derivatization of 2,3,5-Tribromo-6-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the chemical modification of 2,3,5-tribromo-6-methylpyridine, a versatile and highly functionalized heterocyclic building block. Due to its unique electronic properties and multiple reactive sites, this compound serves as a valuable precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This guide details several robust, field-proven protocols for its derivatization, including palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), Buchwald-Hartwig amination, and metal-halogen exchange. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Synthetic Utility of this compound

This compound is a polyhalogenated pyridine derivative whose synthetic value is derived from the differential reactivity of its three bromine substituents. The pyridine ring's electron-withdrawing nature, combined with the steric and electronic influence of the methyl group, allows for regioselective functionalization. The bromine atoms can be selectively replaced through various metal-catalyzed cross-coupling reactions or converted into organometallic intermediates, making this scaffold an ideal starting point for constructing highly substituted pyridine cores.[1] These cores are prevalent in a wide range of biologically active compounds.[1]

Key Structural Features and Reactivity:

  • Multiple Reaction Sites: Three bromine atoms at the C2, C3, and C5 positions offer opportunities for sequential and selective derivatization.

  • Electronic Effects: The pyridine nitrogen atom influences the reactivity of the adjacent C2 and C6 positions, often making the C2-Br bond susceptible to specific coupling reactions.

  • Steric Hindrance: The methyl group at the C6 position can sterically hinder reactions at the adjacent C5-Br, influencing regioselectivity.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these methods allow for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[2][3] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[4]

Causality Behind the Protocol: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of base, ligand, and solvent is critical for efficient turnover and preventing side reactions. A study on the related 3,4,5-tribromo-2,6-dimethylpyridine demonstrated that the substitution order can be controlled, highlighting the potential for regioselectivity.[5][6]

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

This protocol is a representative example for achieving monosubstitution, which can be adapted for di- or tri-substitution by modifying stoichiometry and reaction times.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Mono-arylation is typically favored under these conditions with controlled stoichiometry.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated pyridine derivative.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an organohalide with an organotin compound (organostannane) and is catalyzed by palladium.[7][8] Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups, though their toxicity necessitates careful handling.[7][8]

Causality Behind the Protocol: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7][8] The transmetalation step is often the rate-limiting step. Additives like copper(I) salts or lithium chloride can accelerate this step.[9]

Experimental Protocol: Stille Cross-Coupling

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)tin) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed DMF or Toluene

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • Inert Atmosphere: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed DMF.

  • Reagent Addition: Add the organostannane (1.2 eq) followed by Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of KF. Stir for 1 hour to precipitate the tin byproducts as insoluble fluorides.

  • Extraction and Purification: Filter the mixture through Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.[8]

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) complexes under mild, basic conditions.[10]

Causality Behind the Protocol: The catalytic process involves two interconnected cycles. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[10]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) and THF, degassed

Procedure:

  • Inert Atmosphere: To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (2:1), add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).[12]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a strong base.[13] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines.[13][14]

Causality Behind the Protocol: The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the N-aryl amine product.[13] The choice of phosphine ligand is critical and often dictates the reaction's success, with bulky, electron-rich ligands generally providing the best results. For volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent their evaporation.[14][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine) (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equivalents)

  • Anhydrous Toluene, degassed

Procedure:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOt-Bu (2.0 eq).[17]

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous, degassed toluene. Finally, add the amine (1.5 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.[17]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[13] Dilute with ethyl acetate.

  • Extraction and Purification: Wash the organic layer with water and brine, then dry over MgSO₄.[17] After filtration and concentration, purify the crude product by column chromatography.

Metal-Halogen Exchange for Further Functionalization

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic intermediate, typically an organolithium or Grignard reagent.[18][19] This reaction is often very fast, even at low temperatures, and allows for subsequent quenching with various electrophiles.[20]

Causality Behind the Protocol: The reaction involves the exchange of a halogen atom (typically Br or I) with a more electropositive metal from an organometallic reagent (e.g., n-butyllithium).[18] The exchange is an equilibrium process, driven forward by the formation of a more stable organometallic species.[19] For aryl halides, the resulting aryllithium is more stable than the starting alkyllithium. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 equivalents, solution in hexanes)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The regioselectivity of the exchange is influenced by both electronic and steric factors; exchange at the 2-position is often favored. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the electrophile (e.g., DMF, 1.5 eq) dropwise at -78 °C. Allow the reaction to stir for another 1-2 hours at this temperature before slowly warming to room temperature.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.

Data Summary and Visualization

The following table summarizes the typical reaction conditions for the derivatization strategies discussed.

Reaction Type Catalyst/Reagent Base/Additive Solvent Temp (°C) Typical Product
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-90Aryl-substituted pyridine
Stille Coupling Pd(PPh₃)₄None (or CuI)DMF / Toluene80-100Vinyl/Aryl-substituted pyridine
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF / Et₃N25-50Alkynyl-substituted pyridine
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOt-BuToluene80-110Amino-substituted pyridine
Metal-Halogen n-BuLiN/ATHF-78Lithiated pyridine intermediate
Visual Workflow: Palladium-Catalyzed Cross-Coupling

The diagram below illustrates the general workflow for a palladium-catalyzed cross-coupling reaction, which is central to many of the protocols described.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Setup Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base in Flask Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Specified Temperature Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT & Quench Monitor->Cool Extract Extract with Organic Solvent Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Characterize Final Product (NMR, MS) Purify->Final

Caption: General workflow for Pd-catalyzed cross-coupling.

Reaction Scheme: Derivatization Pathways

This diagram outlines the primary derivatization pathways starting from this compound.

G Start This compound Suzuki Aryl-Substituted Pyridine Start->Suzuki Suzuki [Pd], R-B(OH)2, Base Stille Vinyl/Aryl-Substituted Pyridine Start->Stille Stille [Pd], R-SnBu3 Sonogashira Alkynyl-Substituted Pyridine Start->Sonogashira Sonogashira [Pd], [Cu], Alkyne, Base Buchwald Amino-Substituted Pyridine Start->Buchwald Buchwald-Hartwig [Pd], Amine, Base Lithiation Lithiated Intermediate Start->Lithiation Metal-Halogen Exchange n-BuLi, -78°C Quenched Functionalized Pyridine (e.g., Aldehyde) Lithiation->Quenched Electrophile (E+) e.g., DMF

Caption: Key derivatization pathways from the starting material.

Conclusion

This compound is a highly adaptable chemical scaffold that provides access to a diverse range of substituted pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, as well as metal-halogen exchange, represent reliable and scalable methods for its derivatization. By carefully selecting the reaction conditions, ligands, and stoichiometry, researchers can achieve regioselective functionalization, enabling the efficient synthesis of novel compounds for drug discovery and materials science applications.

References

Application Notes & Protocols: Strategic Functionalization of 2,3,5-Tribromo-6-methylpyridine with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic functionalization of 2,3,5-tribromo-6-methylpyridine. This versatile, polyhalogenated heterocycle serves as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] We will explore the nuanced reactivity of this substrate with two major classes of organometallic reagents: those used in palladium-catalyzed cross-coupling reactions and organolithium/Grignard reagents for metal-halogen exchange. This guide emphasizes the principles of regioselectivity, providing detailed, field-tested protocols and the underlying mechanistic rationale to empower scientists to achieve desired synthetic outcomes with high fidelity.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative whose three distinct bromine atoms offer sequential and site-selective elaboration.[1] The electron-deficient nature of the pyridine ring, combined with the electronic and steric environment of each C-Br bond, allows for predictable, stepwise functionalization. This makes it an ideal scaffold for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

Understanding the relative reactivity of the bromine atoms is paramount for strategic synthesis:

  • C2-Br: Positioned alpha to the ring nitrogen, this site is highly activated towards oxidative addition in palladium catalysis and is often the most labile in metal-halogen exchange due to inductive effects.

  • C5-Br: This position is electronically similar to a bromobenzene substituent and offers a secondary site for cross-coupling.

  • C3-Br: Flanked by two other substituents, this position is the most sterically hindered and generally the least reactive, often requiring more forcing conditions to functionalize.

This differential reactivity forms the basis of the selective protocols detailed herein.

Palladium-Catalyzed Cross-Coupling Reactions: Building C-C Bonds with Precision

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds and are highly effective for functionalizing this compound.[2][3][4] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Pd-Cross-Coupling Pd0 Pd(0)L_n OA_Complex R-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition TM_Complex R-Pd(II)L_n-R' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R-R' TM_Complex->Product MX M-X TM_Complex->MX Byproduct RX R-X (Aryl Halide) RX->OA_Complex R_Met R'-M (Organometallic Rgt.) R_Met->TM_Complex

Caption: General catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method due to the stability and low toxicity of the boronic acid reagents.[7]

Key Mechanistic Considerations:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. Ligands, such as phosphines (e.g., PPh₃, SPhos), are crucial for stabilizing the palladium center and modulating its reactivity.[8][9]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.[7]

  • Regioselectivity: The reaction typically occurs preferentially at the most electrophilic C-Br bond. For this compound, this is the C2 position, followed by C5.

Protocol 1: Regioselective Mon-Arylation via Suzuki-Miyaura Coupling

This protocol targets the selective substitution at the C2 position.

ParameterValue/ReagentRationale / Senior Scientist Insight
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst and organometallic reagents.
Reactants This compound (1.0 eq)Substrate
Arylboronic Acid (1.1-1.2 eq)A slight excess ensures complete consumption of the limiting substrate.
Catalyst Pd(PPh₃)₄ (5 mol %)Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst that works well for many aryl bromides.[8]
Base K₂CO₃ (2.0-3.0 eq)Anhydrous potassium carbonate is a common and effective base for Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)The aqueous component is crucial for activating the boronic acid with the base. Dioxane provides good solubility for organic components.[8][10]
Temperature 80-90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant side reactions.
Reaction Time 12-24 hMonitor by TLC or LC-MS for disappearance of starting material.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Workup: Dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the 2-aryl-3,5-dibromo-6-methylpyridine.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl halide.[11][12][13] It uniquely employs a dual-catalyst system of palladium and copper(I).[13]

Key Mechanistic Considerations:

  • Palladium Cycle: Follows the standard oxidative addition/reductive elimination pathway.[13]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[13]

  • Base: An amine base, typically triethylamine (Et₃N), acts as both the base and often as a solvent, scavenging the H-X byproduct.[14]

Protocol 2: Selective Sonogashira Coupling at the C2-Position

ParameterValue/ReagentRationale / Senior Scientist Insight
Atmosphere Inert (Argon or Nitrogen)Critical for both Pd and Cu catalysts.
Reactants This compound (1.0 eq)Substrate
Terminal Alkyne (1.2 eq)A slight excess drives the reaction to completion.
Catalysts Pd(PPh₃)₂Cl₂ (2.5 mol %)A stable Pd(II) precatalyst that is readily reduced in situ.
Copper(I) Iodide (CuI) (5.0 mol %)The essential co-catalyst for activating the alkyne.[14]
Base/Solvent Triethylamine (Et₃N) / DMFDMF is an excellent solvent, and Et₃N is the required base. Using a mixture allows for better temperature control and solubility.[14]
Temperature 80-100 °CHigher temperatures are sometimes needed for less reactive bromides compared to iodides.[14]
Reaction Time 3-6 hSonogashira reactions are often faster than Suzuki couplings.[14]

Step-by-Step Procedure:

  • Under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask.

  • Add DMF and Et₃N via syringe, followed by the terminal alkyne.

  • Heat the mixture to 90 °C and stir.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organic halide.[15][16] Its primary advantage is the excellent tolerance of a wide variety of functional groups.[17] However, the high toxicity of organotin reagents and byproducts necessitates careful handling and purification.

Key Mechanistic Considerations:

  • Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15][17][18]

  • Additives: Additives like LiCl are sometimes used to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.

  • Reactivity Order: The transfer rate of the organic group from tin follows the general trend: alkynyl > alkenyl > aryl > alkyl.[18]

Metal-Halogen Exchange: Generating Potent Nucleophiles

Metal-halogen exchange is a powerful, kinetically controlled reaction for converting an aryl halide into a highly reactive organometallic nucleophile, which can then be trapped with an electrophile.[19][20] Organolithium reagents are most commonly used.[19]

Metal_Halogen_Exchange Metal-Halogen Exchange & Electrophilic Quench Start Py-Br (this compound) Intermediate Py-Li (Lithiated Pyridine) Start->Intermediate Li-Br Exchange (-78 °C) Reagent R-Li (e.g., n-BuLi) Reagent->Intermediate Byproduct R-Br (e.g., n-BuBr) Intermediate->Byproduct Byproduct Product Py-E (Functionalized Pyridine) Intermediate->Product Electrophilic Quench Electrophile E+ Electrophile->Product

Caption: General workflow for metal-halogen exchange and subsequent reaction.

Key Mechanistic Considerations:

  • Regioselectivity: The exchange rate follows the trend I > Br > Cl.[19] For polybrominated systems, the exchange typically occurs at the most acidic C-H position's corresponding C-Br bond, which is the C2 position due to the inductive effect of the nitrogen.

  • Temperature: These reactions are performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (e.g., THF).[21]

  • Reagents: n-Butyllithium (n-BuLi) is a common choice. More hindered bases like s-BuLi or t-BuLi can sometimes offer different selectivity.[21][22]

Protocol 3: Regioselective Lithiation and Quenching with an Electrophile

This protocol describes the selective formation of a C2-lithiated species and its subsequent reaction.

ParameterValue/ReagentRationale / Senior Scientist Insight
Atmosphere Inert (Argon or Nitrogen)Absolutely critical; organolithium reagents are pyrophoric and react with moisture.
Reactant This compound (1.0 eq)Substrate
Reagent n-Butyllithium (1.05 eq in hexanes)A slight excess ensures full conversion. Must be titrated before use for accurate concentration.
Electrophile e.g., N,N-Dimethylformamide (DMF) (1.5 eq)A common electrophile to install a formyl (-CHO) group. Use a purified, dry electrophile.
Solvent Anhydrous Tetrahydrofuran (THF)Must be scrupulously dry. Ethereal solvents are required to solvate the lithium species.
Temperature -78 °C (Dry ice/acetone bath)Essential for controlling the reaction and preventing side reactions.[21]
Reaction Time Exchange: 30-60 min; Quench: 1-2 hThe exchange is typically fast. The quench time depends on the electrophile.

Step-by-Step Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum.

  • Add this compound to the flask and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes to allow the metal-halogen exchange to complete.

  • Add the electrophile (e.g., DMF) dropwise, again maintaining the low temperature.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Summary of Methodologies

MethodKey AdvantageKey DisadvantageTypical Position TargetedCommon Coupling Partners
Suzuki Coupling Wide reagent availability, low toxicity of boron reagents.[7]Requires a base, can have issues with sterically hindered substrates.C2, then C5Aryl/heteroaryl boronic acids/esters
Sonogashira Coupling Direct installation of alkynes, mild conditions.[13]Requires a copper co-catalyst, limited to terminal alkynes.[13]C2, then C5Terminal alkynes
Stille Coupling Excellent functional group tolerance.[17]High toxicity of tin reagents and byproducts.[15][16]C2, then C5Organostannanes
Metal-Halogen Exchange Generates a highly reactive nucleophile for a wide range of electrophiles.Requires cryogenic temperatures, strictly anhydrous/anaerobic conditions.[21]C2Various electrophiles (aldehydes, ketones, CO₂, etc.)

Conclusion

The strategic functionalization of this compound is a highly achievable goal through the judicious selection of organometallic reagents and reaction conditions. Palladium-catalyzed cross-coupling reactions offer reliable and regioselective methods for C-C bond formation, particularly at the C2 and C5 positions. For the introduction of a wider array of functional groups via nucleophilic attack, low-temperature metal-halogen exchange provides a powerful, albeit more technically demanding, alternative. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully leverage this versatile building block in their synthetic campaigns.

References

Application Notes and Protocols for the Grignard Reaction of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Functionalization of a Polyhalogenated Pyridine Scaffold

2,3,5-Tribromo-6-methylpyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The strategic and selective functionalization of its pyridine core is paramount for the development of novel chemical entities. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct pathway to introduce a wide array of substituents onto this scaffold.[2]

However, the presence of multiple bromine atoms at positions 2, 3, and 5 presents a significant challenge in terms of regioselectivity. Traditional Grignard formation using magnesium metal can be difficult to control and is often accompanied by side reactions such as Wurtz coupling.[3][4] This application note details a robust and highly regioselective protocol for the preparation of a Grignard reagent from this compound via a halogen-magnesium exchange reaction. This method provides a more controlled and functional-group-tolerant approach, enabling the selective synthesis of functionalized pyridine derivatives.[5][6]

Mechanistic Insights: The Advantage of Halogen-Magnesium Exchange

The classical formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. This process is believed to occur on the surface of the magnesium via a single electron transfer (SET) mechanism, which can lead to the formation of radical intermediates.[7] While effective for simple halides, this method can be problematic for polyhalogenated systems, often leading to a mixture of products and undesired homocoupling.[3][8]

A more refined and predictable approach is the halogen-magnesium exchange reaction.[5][9] This method involves the use of a pre-formed, soluble Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride adduct (iPrMgCl·LiCl), to perform the exchange.[10]

The key advantages of this approach include:

  • Mild Reaction Conditions: The exchange can often be performed at low temperatures, which helps to suppress side reactions and preserve sensitive functional groups.[6][11]

  • High Regioselectivity: In polyhalogenated pyridines, the exchange rate is influenced by the electronic and steric environment of each halogen. For bromopyridines, the exchange is typically fastest at the most electron-deficient position, which is often the C2 or C6 position due to the inductive effect of the nitrogen atom. For this compound, the exchange is anticipated to occur preferentially at the C2 or C5 position.

  • Improved Functional Group Tolerance: The milder conditions of the halogen-magnesium exchange allow for the presence of a wider range of functional groups in the substrate compared to the classical method.[5]

The reaction equilibrium is driven by the formation of a more stable Grignard reagent. The use of iPrMgCl is particularly effective as the resulting isopropyl halide is volatile.

Experimental Protocol: Regioselective Grignard Formation and Reaction

This protocol describes the selective formation of a pyridyl Grignard reagent from this compound via halogen-magnesium exchange, followed by its reaction with a model electrophile, benzaldehyde.

Materials and Equipment
  • This compound

  • Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution (typically 1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (three-necked round-bottom flask, dropping funnel, thermometer adapter)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

Detailed Step-by-Step Methodology

Part 1: Formation of the Pyridyl Grignard Reagent

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and assemble it hot under a stream of inert gas (Argon or Nitrogen).[9] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add this compound (1.0 eq).

  • Dissolution: Under an inert atmosphere, add anhydrous THF via syringe to dissolve the starting material (to a concentration of approximately 0.5 M).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath.

  • Grignard Reagent Addition: Slowly add the iPrMgCl·LiCl solution (1.1 eq) dropwise via syringe over 20-30 minutes. It is crucial to maintain the internal temperature below -10 °C to ensure high regioselectivity.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at a temperature between -15 °C and 0 °C for 1.5 to 2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with a proton source (e.g., saturated NH₄Cl solution) and analyzing the organic extract by TLC or GC-MS to confirm the consumption of the starting material.

Part 2: Reaction with Benzaldehyde

  • Electrophile Preparation: In a separate dry flask under an inert atmosphere, dissolve freshly distilled benzaldehyde (1.2 eq) in anhydrous THF.

  • Addition of Electrophile: Cool the prepared Grignard reagent solution to -78 °C (dry ice/acetone bath). Slowly add the solution of benzaldehyde dropwise to the Grignard reagent, maintaining the temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over a period of 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired functionalized pyridine product.

Quantitative Data Summary

The following table summarizes the key parameters for the described protocol.

ParameterValue/RangeRationale
Reactants
This compound1.0 eqLimiting reagent
iPrMgCl·LiCl1.1 eqSlight excess to ensure complete exchange
Benzaldehyde1.2 eqSlight excess to ensure complete reaction with the Grignard reagent
Reaction Conditions
Grignard Formation Temperature-15 °C to 0 °CTo ensure high regioselectivity and minimize side reactions
Grignard Formation Time1.5 - 2 hoursTo allow for complete halogen-magnesium exchange
Electrophile Addition Temperature-78 °CTo control the reactivity of the Grignard reagent and prevent side reactions
Reaction Time with Electrophile1 hour at -78 °C, then warm to RTTo ensure complete addition to the electrophile
Solvent
Reaction SolventAnhydrous THFEthereal solvent is necessary to stabilize the Grignard reagent

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol.

Grignard_Workflow cluster_prep Part 1: Grignard Formation cluster_reaction Part 2: Reaction with Electrophile cluster_workup Part 3: Work-up & Purification start Dissolve 2,3,5-Tribromo- 6-methylpyridine in Anhydrous THF cool1 Cool to -15 °C start->cool1 add_grignard Slowly add iPrMgCl·LiCl (1.1 eq) at T < -10 °C cool1->add_grignard react_grignard Stir at -15 °C to 0 °C for 1.5-2 hours add_grignard->react_grignard cool2 Cool Grignard solution to -78 °C react_grignard->cool2 Pyridyl Grignard Reagent Formed add_elec Slowly add Benzaldehyde solution (1.2 eq) cool2->add_elec react_elec Stir at -78 °C for 1 hour, then warm to RT add_elec->react_elec quench Quench with sat. aq. NH₄Cl at 0 °C react_elec->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for the regioselective Grignard reaction of this compound.

Expected Outcomes and Troubleshooting

  • Regioselectivity: The primary product expected is the result of Grignard formation at the most reactive bromine atom, likely at the C2 or C5 position, followed by reaction with the electrophile. The exact regioselectivity may need to be confirmed by spectroscopic methods (e.g., NMR, X-ray crystallography).

  • Side Reactions:

    • Wurtz Coupling: Although minimized by the halogen-magnesium exchange method, some homocoupling of the Grignard reagent may occur, especially if the temperature is not well-controlled.[3]

    • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were rigorously dried and that the iPrMgCl·LiCl solution is of a reliable titer.

    • Formation of Isomers: Formation of a minor product resulting from exchange at a different bromine position is possible. The ratio of isomers can be influenced by temperature and the specific Grignard reagent used.

  • Troubleshooting:

    • Failure to Initiate (if using Mg metal): If opting for the classical method, activation of the magnesium metal is critical. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.[2][7]

    • Low Yields: Ensure strict anhydrous conditions throughout the experiment.[2] The presence of even trace amounts of water will quench the Grignard reagent. The quality of the Grignard reagent used for the exchange is also paramount.

Conclusion

The halogen-magnesium exchange reaction provides a superior method for the regioselective formation of a Grignard reagent from this compound. This protocol offers a controlled and efficient pathway for the synthesis of functionalized pyridine derivatives, which are valuable intermediates in drug discovery and development. By carefully controlling the reaction temperature and maintaining anhydrous conditions, researchers can achieve high yields and selectivities in the functionalization of this important heterocyclic scaffold.

References

Application Notes and Protocols: Regioselective Lithiation of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the regioselective lithiation of 2,3,5-tribromo-6-methylpyridine, a critical transformation for the synthesis of functionalized pyridine derivatives used in pharmaceutical and agrochemical research.[1] We delve into the mechanistic underpinnings of halogen-lithium exchange, explore the critical parameters governing regioselectivity, and present a comprehensive, field-tested protocol. This guide is intended to equip researchers with the necessary knowledge to successfully perform this reaction, troubleshoot potential issues, and adapt the methodology for the synthesis of diverse target molecules.

Introduction: The Synthetic Utility of Lithiated Halopyridines

Polysubstituted pyridines are prevalent scaffolds in a vast array of biologically active compounds. The targeted functionalization of the pyridine ring is a cornerstone of medicinal chemistry and drug development. Direct C-H lithiation or, more pertinent to this topic, halogen-lithium exchange, provides a powerful and versatile strategy for introducing a wide range of electrophiles onto the pyridine nucleus.[2][3]

This compound is a readily available starting material that, upon selective lithiation, becomes a potent nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary challenge and area of interest lie in controlling the regioselectivity of the lithium-halogen exchange, as the three bromine atoms present distinct electronic and steric environments. Understanding the factors that dictate which bromine atom is exchanged is paramount for predictable and efficient synthesis.

Mechanistic Insights and Regioselectivity

The lithiation of polyhalogenated pyridines predominantly proceeds via a halogen-metal exchange mechanism.[4] This reaction is driven by the formation of a more stable organolithium species from a less stable one. In the context of this compound, the reaction with an alkyllithium reagent, typically n-butyllithium (n-BuLi), can theoretically occur at the 2, 3, or 5-position.

The regioselectivity of this exchange is governed by a combination of factors:

  • Inductive Effects: The electron-withdrawing nature of the pyridine nitrogen atom acidifies the adjacent protons, making the α-positions (C2 and C6) more susceptible to deprotonation. While this is more relevant for direct C-H lithiation, it also influences the stability of the resulting lithiated species.

  • Steric Hindrance: The methyl group at the 6-position sterically encumbers the adjacent C5 and, to a lesser extent, the C2 position. This can direct the bulky alkyllithium reagent to the less hindered positions.

  • Kinetic vs. Thermodynamic Control: The reaction temperature plays a crucial role. At very low temperatures (e.g., -78 °C or lower), the kinetically favored product is often formed, which corresponds to the exchange at the most accessible and electronically favorable position.[5][6]

For this compound, the lithiation is generally observed to occur preferentially at the 2-position . This is attributed to the activating effect of the adjacent nitrogen atom, which stabilizes the resulting carbanion.

Experimental Protocol: Lithiation and Electrophilic Quench

This protocol outlines a general procedure for the lithiation of this compound and subsequent trapping with an electrophile.

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and reacts violently with water.[7] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[8]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStore in a cool, dry place.
n-Butyllithium (n-BuLi)Solution in hexanes (e.g., 2.5 M)Commercially availableTitrate periodically to determine the exact concentration.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially availableMust be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
ElectrophileVariesCommercially availableMust be anhydrous.
Dry ice/acetone bath--For maintaining low temperatures.
Inert gas (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.
Oven-dried glassware--Essential for excluding moisture.
3.2. Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Solution: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The addition is typically exothermic.[8]

  • Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired substituted pyridine.

Visualization of the Experimental Workflow

Lithiation_Workflow Workflow for Lithiation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Assemble and flame-dry glassware under inert atmosphere. dissolve 2. Dissolve this compound in anhydrous THF. setup->dissolve cool 3. Cool solution to -78 °C. dissolve->cool add_buli 4. Add n-BuLi dropwise. cool->add_buli lithiation 5. Stir for 30-60 min at -78 °C. add_buli->lithiation add_electrophile 6. Add electrophile at -78 °C. lithiation->add_electrophile warm 7. Warm to room temperature. add_electrophile->warm quench 8. Quench with sat. aq. NH4Cl. warm->quench extract 9. Extract with organic solvent. quench->extract dry 10. Dry and concentrate. extract->dry purify 11. Purify the product. dry->purify

Caption: A step-by-step workflow for the lithiation and electrophilic quench of this compound.

Results and Discussion: Key Parameters and Considerations
  • Solvent: Anhydrous THF is the solvent of choice as it is a good solvent for organolithium reagents and the reaction intermediates.[5] However, it's important to note that n-BuLi can deprotonate THF, especially at higher temperatures, which can lead to side reactions.[6] Therefore, maintaining a low reaction temperature is critical.

  • Temperature: The reaction is highly temperature-sensitive. Temperatures below -70 °C are essential to prevent side reactions such as the degradation of THF and to ensure high regioselectivity.

  • Equivalents of n-BuLi: Using a slight excess of n-BuLi (1.05-1.1 equivalents) can help to ensure complete lithiation. However, a large excess should be avoided as it can lead to multiple lithiations or reactions with the electrophile.

  • Electrophile: A wide range of electrophiles can be used to trap the lithiated intermediate, including aldehydes, ketones, esters, alkyl halides, and silyl halides.[10][11] The choice of electrophile will determine the nature of the substituent introduced at the 2-position.

Troubleshooting
ProblemPossible CauseSolution
Low or no yield Inactive n-BuLiTitrate the n-BuLi solution before use.
Wet solvent or reagentsEnsure all solvents and reagents are rigorously dried.
Reaction temperature too highMaintain the temperature at or below -78 °C during the addition of n-BuLi and the electrophile.
Mixture of regioisomers Reaction temperature too highPerform the reaction at a lower temperature if possible.
Insufficient stirring time for lithiationIncrease the stirring time after the addition of n-BuLi.
Formation of side products Excess n-BuLiUse a precise amount of n-BuLi based on titration.
Reaction with THFMaintain low temperature and minimize reaction time.
Conclusion

The regioselective lithiation of this compound at the 2-position provides a reliable and versatile method for the synthesis of a variety of 2-substituted pyridine derivatives. By carefully controlling the reaction parameters, particularly temperature and the stoichiometry of the reagents, high yields and excellent regioselectivity can be achieved. This application note serves as a comprehensive guide for researchers to successfully implement this powerful synthetic transformation in their own laboratories.

References

Application Notes and Experimental Protocols for 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of medicinal chemistry, agrochemical synthesis, and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules.[1][2] Among the vast array of pyridine-based building blocks, polyhalogenated pyridines offer a unique platform for constructing complex molecular architectures through sequential and site-selective functionalization.[3][4][5] 2,3,5-Tribromo-6-methylpyridine (CAS No: 3430-15-7) is a versatile and highly reactive intermediate whose distinct arrangement of bromine atoms allows for controlled, regioselective derivatization.[6]

This guide provides an in-depth exploration of this compound, detailing its chemical properties, handling procedures, and, most importantly, validated protocols for its application in cornerstone cross-coupling reactions. The following sections are designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps needed to effectively utilize this powerful synthetic tool.

Compound Profile and Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 3430-15-7[6]
Molecular Formula C₆H₄Br₃N[6][7]
Molecular Weight 329.82 g/mol [6]
Appearance Off-white to light yellow solid[6][8]
Storage Conditions Store at 0-8°C in an inert atmosphere[6][8]
Safety and Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not available in the search, data from structurally similar brominated pyridines indicates a need for caution. Related compounds are known to cause skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] In case of contact, wash the affected area immediately with plenty of water.[9]

  • Spills: In the event of a spill, contain the material and clean it up using appropriate methods for solid chemical waste, avoiding dust generation.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Causality Note: The multiple bromine substituents on the electron-deficient pyridine ring suggest that this compound and its derivatives may have heightened reactivity and potential biological activity. Therefore, treating it as a hazardous substance is a prudent and necessary safety measure. Always consult the specific SDS provided by your chemical supplier before use.

The Principle of Regioselective Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its three carbon-bromine bonds. This reactivity is governed by the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the C2 (ortho) and C4 (para) positions more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst.[11]

For this compound, the expected order of reactivity in palladium-catalyzed cross-coupling reactions is:

  • C2-Br: This position is ortho to the nitrogen, making it the most electron-deficient and sterically accessible of the three brominated carbons. It is therefore the most reactive site for initial oxidative addition.

  • C5-Br: This position is meta to the nitrogen. Its reactivity is generally lower than that of the ortho or para positions.

  • C3-Br: This position is also meta to the nitrogen and is flanked by the C2 and methyl-substituted C6 positions, which may introduce some steric hindrance.

This reactivity hierarchy allows for a controlled, stepwise functionalization of the pyridine core. By carefully selecting reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents), one can selectively substitute the C2-Br, isolate the mono-substituted product, and then proceed to functionalize the remaining positions in subsequent steps.

G cluster_0 Regioselective Functionalization Pathway A This compound (Most Reactive Site: C2-Br) B Step 1: Selective Coupling at C2 (e.g., Suzuki, Stille, Sonogashira) A->B Pd(0) catalyst, Reagent 1 C 2-(R1)-3,5-dibromo-6-methylpyridine B->C D Step 2: Coupling at C5 (Next most reactive site) C->D Pd(0) catalyst, Reagent 2 E 2-(R1)-5-(R2)-3-bromo-6-methylpyridine D->E F Step 3: Coupling at C3 (Least reactive site) E->F Pd(0) catalyst, Reagent 3 G Fully Functionalized Pyridine 2-(R1)-5-(R2)-3-(R3)-6-methylpyridine F->G

Caption: Logical workflow for the sequential functionalization of this compound.

Detailed Experimental Protocols

The following protocols are generalized starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Experimental Workflow

A typical cross-coupling experiment follows a standard workflow, which must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

G start Start reagents 1. Reagent Preparation - Dry & degas solvents - Weigh reagents in glovebox or under inert gas start->reagents setup 2. Reaction Setup - Assemble flame-dried glassware - Add reagents under Argon/N2 - Degas reaction mixture reagents->setup reaction 3. Reaction Execution - Heat to desired temperature - Stir vigorously - Monitor by TLC/GC-MS setup->reaction workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purify 5. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterize Product) purify->end

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol describes the selective mono-arylation at the C2 position.

  • Principle: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid) using a palladium catalyst and a base.[12] The base is essential for activating the organoboron species to facilitate transmetalation.[12]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

    • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or GC-MS, looking for the consumption of the starting material (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: The primary product should be the 2-aryl-3,5-dibromo-6-methylpyridine.

    • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the temperature to 100-110 °C or adding a fresh portion of the catalyst.

    • Protodeboronation: If significant amounts of the debrominated (but not coupled) starting material are observed, ensure the base is anhydrous and the inert atmosphere is maintained. This side reaction is a known issue with some boronic acids.[13]

Protocol 2: Stille Coupling (C-C Bond Formation)

This protocol provides an alternative to Suzuki coupling, particularly useful when the required boronic acid is unstable.

  • Principle: The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[14][15] A key advantage is the stability of many organostannanes, but a significant drawback is the toxicity of tin-containing compounds.[14]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or vinyltributylstannane (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Anhydrous and degassed Toluene or DMF

    • Saturated aqueous Potassium Fluoride (KF) solution (for workup)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask under argon, add this compound and the Pd(PPh₃)₄ catalyst.

    • Add the anhydrous, degassed solvent (e.g., Toluene).

    • Add the organostannane reagent via syringe.

    • Seal the flask and heat the mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution thoroughly with a saturated aqueous KF solution. This step is crucial as fluoride ions precipitate the tin byproducts as insoluble tributyltin fluoride, facilitating their removal.[16][17]

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Formation of the C2-coupled product.

    • Sluggish Reaction: Some Stille couplings benefit from additives like copper(I) iodide (CuI) or lithium chloride (LiCl). If the reaction is slow, a small amount (0.1-0.2 equiv) of CuI can be added.

    • Tin Removal: Incomplete removal of tin byproducts is a common issue. Multiple washes with KF may be necessary. Check for tin residues by ¹H NMR (broad signals around 0.8-1.6 ppm).

Protocol 3: Sonogashira Coupling (C-C Bond Formation)

This protocol is used to install an alkyne moiety, a valuable functional group for further transformations like click chemistry or as a precursor for other structures.

  • Principle: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[18][19][20] The amine acts as both the base and, often, the solvent.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Copper(I) Iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N), anhydrous and degassed

    • Anhydrous and degassed THF (optional co-solvent)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.

    • Add a 2:1 mixture of degassed Et₃N and THF.

    • Add the terminal alkyne dropwise to the stirring mixture.

    • Stir the reaction at room temperature. The reaction is often mildly exothermic and can typically be run without external heating.

    • Monitor the reaction by TLC (usually complete within 2-6 hours).

    • Once complete, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine and copper salts.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Formation of 2-(alkynyl)-3,5-dibromo-6-methylpyridine.

    • Glaser Coupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), promoted by the copper catalyst in the presence of oxygen. Maintaining a strict inert atmosphere is critical to minimize this.

    • No Reaction: Ensure the CuI is of good quality (white or off-white, not green/blue). If the reaction fails to start, gentle warming to 40-50 °C may initiate it.

Comparative Data and Optimization

The choice of reaction depends on the desired final product and available reagents. The following table provides a comparative summary to guide experimental design.

ParameterSuzuki-Miyaura CouplingStille CouplingSonogashira Coupling
Coupling Partner Boronic Acid / EsterOrganostannaneTerminal Alkyne
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ / CuI
Base / Additive K₂CO₃, Cs₂CO₃, K₃PO₄None (or LiCl)Et₃N, DiPEA
Typical Temp. 80-120 °C90-110 °C25-50 °C
Key Advantage Low toxicity byproductsTolerant of many functional groupsMild conditions
Key Disadvantage Boronic acid instabilityHigh toxicity of tin reagentsSensitive to oxygen (Glaser coupling)

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex, substituted pyridines. Its well-defined hierarchy of C-Br bond reactivity enables chemists to perform sequential cross-coupling reactions with a high degree of control. By understanding the principles of regioselectivity and employing validated protocols such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, researchers can efficiently generate diverse libraries of molecules for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 2,3,5-Tribromo-6-methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 2,3,5-tribromo-6-methylpyridine. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges during the synthesis of complex molecules utilizing this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve common side reactions, thereby enhancing the efficiency and success of your synthetic endeavors.

I. Understanding the Substrate: The Reactivity of this compound

This compound is a valuable reagent in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.[1] The bromine substituents at positions 2, 3, and 5 offer multiple sites for functionalization through various palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the presence of multiple halogens can lead to a range of side reactions that complicate product isolation and reduce yields.

A key factor influencing the regioselectivity of these reactions is the relative reactivity of the bromine atoms. Generally, the order of reactivity in palladium-catalyzed couplings follows the trend I > Br > Cl.[2][3] For polyhalogenated pyridines, the position of the halogen also plays a crucial role. The bromine at the 2-position is often the most reactive due to the electronic influence of the nitrogen atom, followed by the 5- and then the 3-position. However, this can be influenced by the specific coupling reaction and the steric environment.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during coupling reactions with this compound, providing potential causes and actionable solutions.

Problem 1: Poor Regioselectivity or Multiple Products

Symptoms: You observe a mixture of mono-, di-, and/or tri-substituted products, or the desired regioisomer is not the major product.

Potential Causes:

  • Insufficiently Differentiated Reactivity: The inherent reactivity differences between the bromine atoms at the 2, 3, and 5-positions may not be sufficient under the chosen reaction conditions to achieve selective coupling.

  • Reaction Conditions: Temperature, solvent, ligand, and base can all influence the regioselectivity of the coupling reaction.

  • Catalyst System: The choice of palladium catalyst and ligand can significantly impact which C-Br bond undergoes oxidative addition most readily.

Solutions:

Solution Explanation
Optimize Reaction Temperature Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the result of coupling at the most reactive site (usually the 2-position).
Screen Different Solvents The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or dioxane are commonly used, but exploring others may improve selectivity.[4]
Judicious Ligand Selection Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can promote oxidative addition and reductive elimination, potentially leading to cleaner reactions.[5] The bite angle of diphosphine ligands can also influence selectivity.[2]
Vary the Base The strength and nature of the base are critical. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] The choice of base can affect the rate of transmetalation.[6][7]
Controlled Addition of Reagents Adding the coupling partner (e.g., boronic acid) slowly can help maintain a low concentration, which may favor mono-substitution.

Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity Observed temp Lower Reaction Temperature start->temp solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) temp->solvent ligand Screen Ligands (e.g., Buchwald, NHCs) solvent->ligand base Screen Bases (e.g., K3PO4, Cs2CO3) ligand->base reagent_addition Slow Addition of Coupling Partner base->reagent_addition analyze Analyze Product Distribution (LC-MS, NMR) reagent_addition->analyze analyze->temp Iterate end Optimized Regioselectivity Achieved analyze->end Success G cluster_problems Problem Identification cluster_solutions Troubleshooting Path start Reaction Issue Identified regio Poor Regioselectivity start->regio dehal Debromination start->dehal homo Homocoupling start->homo sol_regio Optimize Temp/Solvent/Ligand/Base regio->sol_regio sol_dehal Ensure Anhydrous/Anaerobic Conditions dehal->sol_dehal sol_homo Degas Solvents/Use Inert Atmosphere homo->sol_homo

References

Technical Support Center: Purification of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2,3,5-Tribromo-6-methylpyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile brominated pyridine derivative.[1] As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for successful downstream applications.[1] This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-amino-3-methylpyridine or partially brominated precursors.[2]

  • Under-brominated Species: Di-brominated methylpyridines (e.g., 2,5-dibromo-6-methylpyridine) can be present if the bromination reaction does not go to completion.

  • Over-brominated Species: The formation of tetrabrominated byproducts is possible with aggressive brominating conditions.

  • Isomeric Byproducts: Depending on the directing effects of the substituents on the pyridine ring, other tribromo-methylpyridine isomers may form in small quantities.[3]

  • Residual Reagents and Inorganic Salts: Reagents from the workup, such as sodium bisulfite or inorganic salts from neutralization steps, may persist.[4][5]

Q2: My crude product is a dark, oily solid. Is this normal, and how does it affect purification?

A2: It is not uncommon for crude brominated heterocyclic compounds to appear as dark oils or discolored solids due to minor, highly colored impurities. This physical state necessitates a purification strategy that can effectively remove both colored and structurally similar impurities. Column chromatography is often the preferred initial method for such crude products, as it can separate the desired compound from both polar and non-polar contaminants. A subsequent recrystallization can then be used to achieve high purity.

Q3: How do I choose between column chromatography and recrystallization for my primary purification step?

A3: The choice depends on the purity and quantity of your crude product.

  • Column Chromatography is the most versatile and effective method for separating complex mixtures with varying polarities, making it ideal for initial purification of very crude products or for separating isomers.[3]

  • Recrystallization is an excellent and highly efficient technique for removing small amounts of impurities from a product that is already relatively pure (>90%).[6] It is particularly effective if your product is a solid and a suitable solvent can be identified in which the impurities are either highly soluble or insoluble.[6][7]

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Q4: I'm performing column chromatography, but the separation between my product and an impurity is very poor. What can I do?

A4: Poor separation on a silica gel column is a common issue that can be resolved by systematic optimization.

  • Validate Your TLC System: The success of column chromatography is predicated on a good Thin-Layer Chromatography (TLC) separation. Aim for a solvent system that gives your desired product a Retention Factor (Rf) of approximately 0.3.[8] If the spots are too close, you must adjust the mobile phase polarity.

  • Mobile Phase Optimization:

    • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).

    • If the spots are too low (low Rf), increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio).

  • Column Overloading: Loading too much crude material onto the column is a primary cause of broad, overlapping bands.[8] A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product.

  • Packing and Loading Technique: Ensure the column is packed uniformly without air bubbles or cracks. The crude product should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[8]

Q5: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several strategies to induce crystallization:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation over crystal lattice formation.[7]

  • Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal can provide a nucleation site to initiate crystallization.[7]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent's surface can create microscopic imperfections on the glass that act as nucleation points.[7]

  • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound. Consider using a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Gently heat until it is clear again, then allow it to cool slowly.

Q6: After purification, how can I confidently assess the purity of my this compound?

A6: A combination of analytical techniques should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in several different solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity analysis. The presence of unexpected signals indicates impurities.[3] For this compound, you would expect to see a singlet for the methyl group and two distinct signals in the aromatic region.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of your product.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[7]

Detailed Purification Protocols
Protocol 1: Flash Column Chromatography

This protocol is ideal for the initial purification of crude this compound, especially from complex reaction mixtures.

Methodology Visualization

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect (Monitor by TLC) Load->Elute Combine 5. Combine Pure Fractions Elute->Combine Evap 6. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A mixture of hexanes and ethyl acetate is a common starting point.[8] Adjust the ratio until the product Rf is ~0.3.

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[3]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[8]

    • Pour the slurry into the column and gently tap to ensure even packing. Allow the silica to settle, draining excess solvent until the level is just above the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[5]

    • Carefully pipette the concentrated sample solution onto the top of the silica gel.[3]

    • Allow the sample to absorb fully onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the composition of the fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.[8]

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Protocol 2: Recrystallization

This protocol is best for purifying a solid product that is already substantially pure (>90%) to achieve analytical grade purity.

Solvent Selection Guide

Solvent ClassSuitability for BromopyridinesExampleKey Considerations
Alcohols GoodEthanol, IsopropanolOften dissolve the compound when hot and allow crystallization upon cooling.[2]
Hydrocarbons ModerateHexane, HeptaneGood for washing but may have low solubility even when hot.
Ethers LowDiethyl EtherGenerally too volatile and may have high solubility at room temperature.
Binary Mixtures ExcellentEthanol/WaterAllows for fine-tuning of solvent properties to achieve ideal solubility characteristics.

Step-by-Step Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] Test small amounts of your crude product with various solvents to find a suitable one.[6]

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.[7]

    • Continue adding small portions of hot solvent until all the solid has just dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolate and Dry Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3][6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]

    • Allow the crystals to dry completely under vacuum or in a low-temperature oven.

Troubleshooting Decision Tree

G Start Purification Attempt Complete CheckPurity Purity Acceptable? (TLC, NMR) Start->CheckPurity Success Process Complete CheckPurity->Success Yes Failure Identify Issue CheckPurity->Failure No OilingOut Product Oiled Out (Recrystallization) Failure->OilingOut Recrystallization Issue PoorSep Poor Separation (Chromatography) Failure->PoorSep Chromatography Issue Sol_Action -> Re-evaluate solvent -> Use binary system -> Slow cooling rate OilingOut->Sol_Action Chr_Action -> Re-optimize mobile phase via TLC -> Check column loading -> Repack column carefully PoorSep->Chr_Action

Caption: Troubleshooting common purification failures.

References

Technical Support Center: Improving Yields in Reactions with 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Tribromo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic building block. As a polyhalogenated pyridine, it offers multiple reaction sites, presenting both unique synthetic opportunities and significant challenges.[1] This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and field-proven protocols to help you optimize your reaction yields and achieve regiochemical control.

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered when using this compound in cross-coupling reactions.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has failed completely or shows very low conversion. What are the most critical factors to check first?

A1: When a reaction fails, a systematic review of the fundamentals is the most effective troubleshooting approach. The issues often stem from catalyst deactivation or impure reagents rather than the substrate's inherent reactivity.[2]

Here are the three primary areas to investigate immediately:

  • Inert Atmosphere Integrity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[3] Inadequate degassing of solvents or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and the formation of inactive palladium oxides or palladium black.[2]

    • Actionable Advice: Ensure all solvents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[3] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Reagent and Solvent Purity: The purity of all components is paramount. Trace impurities can act as catalyst poisons.

    • Substrates: Confirm the purity of your this compound and your coupling partner.

    • Solvents: Use anhydrous, high-purity solvents. Water can promote undesirable side reactions like hydrodehalogenation and protodeboronation in Suzuki couplings.[4][5]

  • Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand have not degraded.

    • Actionable Advice: If possible, use a freshly opened bottle of catalyst and ligand. If you suspect catalyst deactivation, consider using a more robust pre-catalyst that is more resistant to air and moisture.[4]

Q2: I am observing significant formation of 4-methyl-2,5-dibromopyridine (debromination) as a byproduct. What causes this and how can it be minimized?

A2: Debromination (or more generally, hydrodehalogenation) is a common side reaction where a bromine atom is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is interrupted. The primary causes are:

  • Presence of a Hydrogen Source: Trace water, alcohols, or even certain amine bases can serve as proton sources.

  • Slow Catalytic Turnover: If the desired coupling step (e.g., transmetalation in a Suzuki reaction) is slow, the aryl-palladium(II) intermediate has more time to undergo side reactions.

  • Solvent Choice: Solvents like DMF and dioxane have been noted to sometimes promote more dehalogenation compared to toluene in certain coupling reactions.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[5]

  • Optimize Catalyst System: Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., biarylphosphine ligands like SPhos or XPhos). These ligands accelerate the reductive elimination step, which can outcompete the hydrodehalogenation pathway.[3]

  • Re-evaluate Your Base: For Suzuki reactions, ensure the base is strong enough to facilitate transmetalation efficiently but check for its potential to act as a hydrogen donor.[3]

Q3: My reaction mixture turns black, and a precipitate forms. What is happening?

A3: The formation of a black precipitate is almost always indicative of the formation of "palladium black," which consists of aggregated, inactive palladium(0) clusters.[2] This happens when the palladium catalyst is no longer stabilized by its ligand shell and falls out of the catalytic cycle.

Causes and Preventative Measures:

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] While heat increases reaction rates, it's a fine balance. Try lowering the temperature by 10-20 °C.

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation. For many reactions, a ligand:Pd ratio of 2:1 to 4:1 is optimal.

  • Ligand Degradation: Phosphine ligands themselves can be sensitive to air and moisture. Ensure they are handled under inert conditions.

Troubleshooting Guide: The Challenge of Site Selectivity

The primary complexity of using this compound is controlling which of the three bromine atoms reacts. The reactivity is governed by a combination of electronic and steric factors.

Q4: Which bromine atom on this compound is the most reactive, and why?

A4: The relative reactivity of the C-Br bonds towards palladium-catalyzed oxidative addition is not uniform. Based on established principles of pyridine chemistry, a general reactivity hierarchy can be predicted.[6]

  • C2-Br: This position is ortho to the electron-withdrawing nitrogen atom, making it the most electrophilic and thus generally the most susceptible to oxidative addition.

  • C5-Br: This position is meta to the nitrogen. Its reactivity is less influenced by the nitrogen's inductive effect compared to the C2 position. However, it is sterically less hindered than the C3 position.

  • C3-Br: This position is also meta to the nitrogen but is flanked by the C2-Br and the bulky C4 position (once substituted), making it the most sterically hindered and generally the least reactive site.[7]

Therefore, the predicted order of reactivity is C2 > C5 > C3 .

Caption: Predicted site selectivity for cross-coupling reactions.

Q5: How can I achieve monosubstitution at a specific position?

A5: Achieving selective monosubstitution requires careful control of reaction conditions to exploit the subtle differences in reactivity.

  • For C2 Substitution (Most Reactive Site): Use milder conditions. Lower the reaction temperature (e.g., start at room temperature or 40-60 °C), use a slightly lower catalyst loading, and use exactly one equivalent of your coupling partner. This should favor reaction at the most kinetically accessible site.

  • For C5 or C3 Substitution: This is significantly more challenging and often requires a sequential coupling strategy.[8] First, react the C2 position. Then, after purification, subject the resulting 2-substituted-3,5-dibromo-6-methylpyridine to more forcing conditions (higher temperature, more active catalyst, longer reaction time) to react the C5 position. The C3 position will likely require the most aggressive conditions to react. The choice of ligand can also dramatically influence site selectivity.[9]

In-Depth Guides for Key Reaction Types
1. Suzuki-Miyaura Coupling

This is one of the most robust methods for forming C-C bonds with this compound.[10]

Q6: My Suzuki coupling yield is moderate (~40-60%), and I see significant amounts of boronic acid homocoupling. What are the likely causes?

A6: This scenario points towards two classic issues in Suzuki couplings: inefficient transmetalation and the presence of oxygen.

  • Homocoupling: The formation of a biaryl byproduct from your boronic acid is almost always caused by oxygen in the reaction mixture, which promotes this undesired pathway.[3]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be a rate-limiting step. This can be caused by an inappropriate base or solvent system.[3]

Troubleshooting Workflow

Suzuki_Troubleshooting start Low Yield & Homocoupling in Suzuki Reaction check_degas Step 1: Verify Degassing Protocol (Freeze-Pump-Thaw or >30 min Sparge?) start->check_degas check_base Step 2: Evaluate Base & Solvent Is the base strong enough and soluble? check_degas->check_base Yes solution_degas Action: Improve inert atmosphere technique. Use fresh, anhydrous solvents. check_degas->solution_degas No/Maybe check_ligand Step 3: Assess Catalyst System Is the ligand bulky/electron-rich enough? check_base->check_ligand Yes solution_base Action: Switch to a stronger base (e.g., K3PO4, Cs2CO3). Use a biphasic solvent (e.g., Dioxane/H2O) to improve solubility. check_base->solution_base No/Maybe solution_ligand Action: Screen bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). check_ligand->solution_ligand No/Maybe

Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.

ParameterRecommendationRationale
Pd Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)These are common, reliable Pd(0) and Pd(II) precursors.[3]
Ligand SPhos, XPhos, or RuPhos (2-6 mol%)Bulky, electron-rich biarylphosphine ligands stabilize the catalyst against deactivation by the pyridine nitrogen and accelerate reductive elimination.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Stronger bases are often required to promote the transmetalation step, especially with less reactive boronic acids.[3][11]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The biphasic system helps to dissolve both the organic substrate/catalyst and the inorganic base, facilitating the reaction at the interface.[5]
Temperature 80-110 °CA balance between achieving a reasonable reaction rate and preventing catalyst decomposition.[3]
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material and the appearance of the monosubstituted product.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2. Buchwald-Hartwig Amination

This reaction is essential for creating C-N bonds, which are ubiquitous in pharmaceuticals.[12]

Q7: I am attempting to couple a primary amine using Buchwald-Hartwig conditions, but the yield is poor. What ligand and base combination is recommended?

A7: The success of a Buchwald-Hartwig amination is highly dependent on the synergy between the ligand and the base.[12][13]

  • Ligand Choice: For coupling primary amines, bidentate phosphine ligands like BINAP or DPPF were early successes.[12] However, modern, bulky, electron-rich monophosphine ligands (e.g., BrettPhos, RuPhos) often provide superior results with higher turnovers and broader substrate scope.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[14] Sodium tert-butoxide (NaOtBu) is a common and effective choice, offering high reaction rates.[15] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require a higher catalyst loading or longer reaction time.[16]

ParameterRecommendationRationale
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst (e.g., G3-XPhos)Pre-catalysts are often more air-stable and form the active Pd(0) species more reliably.
Ligand XPhos, BrettPhos, or RuPhos (1.2-2.4x Pd)These bulky ligands are designed to facilitate both the oxidative addition and the challenging reductive elimination steps for C-N bond formation.[13]
Base NaOtBu or LiHMDS (1.5-2.0 eq.)Strong bases are essential for the catalytic cycle to proceed efficiently.[14][16]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, non-polar to moderately polar solvents are generally preferred as they do not interfere with the catalyst or the strong base.[17]
Temperature 90-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
  • Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precursor, ligand, and base (e.g., NaOtBu) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 as described in the Suzuki protocol.

3. Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes.[18]

Q8: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. Should I run the reaction without copper?

A8: Yes, this is the classic troubleshooting step for this issue. The copper(I) co-catalyst, typically CuI, is responsible for activating the alkyne but also catalyzes its oxidative homocoupling, especially if oxygen is present.[17][19]

  • Copper-Free Sonogashira: Running the reaction without CuI can completely eliminate the Glaser coupling byproduct. This often requires a more active palladium/ligand system and may need slightly higher temperatures or a different base (e.g., a strong amine base like pyrrolidine) to facilitate the deprotonation of the alkyne.[19][20]

ParameterRecommendation (Classic)Recommendation (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ (as part of catalyst)SPhos or XPhos (2-6 mol%)
Co-catalyst CuI (1-5 mol%)None
Base Triethylamine (Et₃N) or DIPEAEt₃N, Pyrrolidine, or Cs₂CO₃
Solvent THF or DMF (anhydrous, degassed)Toluene or Dioxane (anhydrous, degassed)
Temperature Room Temp to 60 °C60-100 °C
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., SPhos, 0.04 eq.).

  • Inerting: Seal, evacuate, and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene), the terminal alkyne (1.2 eq.), and the amine base (e.g., Et₃N, 3.0 eq.) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir.

  • Monitoring & Workup: Follow steps 6-8 as described in the Suzuki protocol.

References

Technical Support Center: Solvent Effects on 2,3,5-Tribromo-6-methylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the chemistry of 2,3,5-tribromo-6-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. The strategic choice of solvent is paramount in directing the reactivity and ensuring the desired outcome of reactions involving this substituted pyridine. This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions related to solvent effects.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on how the solvent choice can be the root cause and the key to a solution.

Question 1: I am attempting a Suzuki-Miyaura cross-coupling reaction at the 2-position of this compound, but I am observing low yields and a significant amount of starting material decomposition. What role could the solvent be playing?

Answer: This is a common challenge. The issue likely stems from a combination of factors where the solvent plays a central role: catalyst deactivation and poor solubility of reagents.

Causality:

  • Catalyst Stability: Palladium catalysts used in Suzuki-Miyaura couplings are sensitive. In certain solvents, especially at elevated temperatures, the catalyst can decompose or aggregate, leading to reduced activity.

  • Solubility and Reaction Rate: For the catalytic cycle to proceed efficiently, all components (the pyridine substrate, boronic acid, base, and catalyst) must be adequately solubilized. Poor solubility can lead to slow reaction rates and favor decomposition pathways. A study on a similar system, 3,4,5-tribromo-2,6-dimethylpyridine, highlighted the importance of reaction conditions in achieving desired substitutions.[1]

Troubleshooting Protocol:

  • Solvent Screening: A systematic solvent screen is the most effective approach. Start with commonly used solvents for Suzuki reactions and evaluate their performance. A good starting point includes ethereal solvents like 1,4-dioxane and THF, and aromatic hydrocarbons like toluene.

  • Aqueous Mixtures: Consider using a mixture of an organic solvent with water. The presence of water can enhance the solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle.[2]

  • Solvent Degassing: Ensure all solvents are rigorously degassed prior to use. Dissolved oxygen can oxidize the palladium(0) catalyst, rendering it inactive.

  • Temperature Optimization: If solubility is an issue in lower-boiling solvents like THF, consider switching to a higher-boiling solvent like toluene or dioxane to allow for higher reaction temperatures. However, be mindful of potential substrate or product decomposition at elevated temperatures.

Below is a diagram illustrating a typical workflow for solvent screening in a Suzuki-Miyaura reaction.

Solvent_Screening_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization Prep Prepare Stock Solutions: - this compound - Boronic Acid - Base - Pd Catalyst Solvent1 Reaction in Toluene Prep->Solvent1 Aliquot & Add Solvent Solvent2 Reaction in Dioxane Prep->Solvent2 Aliquot & Add Solvent Solvent3 Reaction in THF/H2O Prep->Solvent3 Aliquot & Add Solvent Solvent4 Reaction in DMF Prep->Solvent4 Aliquot & Add Solvent Analysis Monitor by LC-MS or GC-MS Solvent1->Analysis Run Reactions Solvent2->Analysis Run Reactions Solvent3->Analysis Run Reactions Solvent4->Analysis Run Reactions Data Compare Yields & Impurity Profiles Analysis->Data Optimize Select Best Solvent & Optimize: - Temperature - Concentration - Base Data->Optimize

Caption: Workflow for solvent screening to optimize a Suzuki-Miyaura reaction.

Question 2: My Buchwald-Hartwig amination of this compound is failing. I see no product formation. I am using pyridine as the solvent. What could be the problem?

Answer: The choice of pyridine as a solvent in a Buchwald-Hartwig amination is a critical error. Pyridine is known to inhibit palladium catalysts.[3]

Causality:

  • Catalyst Inhibition: Pyridine is a Lewis base and can coordinate strongly to the palladium center. This coordination can block the binding of the aryl halide or the amine, effectively poisoning the catalyst and halting the catalytic cycle.[3]

Troubleshooting Protocol:

  • Immediate Solvent Change: Discontinue the use of pyridine as a solvent immediately.

  • Recommended Solvents: Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene and xylene, are standard and effective choices for Buchwald-Hartwig aminations.[3][4]

  • Base and Ligand Considerations: In addition to the solvent, ensure you are using an appropriate base and phosphine ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. The choice of ligand is also crucial and often substrate-dependent.[3][5]

Here is a table summarizing common solvents and their suitability for Buchwald-Hartwig aminations:

SolventSuitabilityRationale
TolueneExcellentGood balance of solubility and high boiling point.[6]
1,4-DioxaneGoodFrequently used, but considered a less "green" solvent.[4]
THFGoodEffective, but lower boiling point may limit reaction temperature.
PyridineAvoid Inhibits the palladium catalyst.[3]
Chlorinated SolventsAvoid Can inhibit the palladium catalyst.[3]
AcetonitrileAvoid Can inhibit the palladium catalyst.[3]

Question 3: I am trying to perform a selective lithiation and substitution at the 3-position of this compound, but I am getting a mixture of products and low conversion. How can I improve the selectivity and yield?

Answer: The regioselectivity of lithiation reactions on substituted pyridines is highly dependent on the solvent, temperature, and the nature of the organolithium reagent.

Causality:

  • Solvent Polarity and Coordination: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.[7] Apolar, non-coordinating solvents like hexane tend to favor the formation of less reactive, higher-order aggregates of reagents like n-butyllithium (nBuLi). Coordinating solvents like tetrahydrofuran (THF) or diethyl ether break down these aggregates into more reactive monomers or dimers.[7][8]

  • Temperature Effects: Low temperatures (typically -78 °C) are crucial for controlling the reactivity of organolithium reagents and preventing side reactions, such as addition to the pyridine ring or decomposition. Increasing the temperature can lead to a loss of selectivity.[7]

Troubleshooting Protocol:

  • Solvent Choice: For directed ortho-metalation, a coordinating solvent is generally preferred. THF is a common choice. However, for certain substrates, a non-coordinating solvent in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA) can provide enhanced reactivity and selectivity.

  • Temperature Control: Maintain a strictly low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the organolithium reagent and the subsequent reaction with the electrophile.

  • Organolithium Reagent: Consider the steric bulk and basicity of the organolithium reagent. For highly substituted pyridines, a bulkier base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may offer improved regioselectivity compared to nBuLi.[9]

The following diagram illustrates the influence of solvent on the aggregation state of an organolithium reagent.

Organolithium_Aggregation Hexane Hexane (Non-coordinating) Aggregate [(R-Li)n] Higher-order aggregate (Less Reactive) Hexane->Aggregate Favors THF THF (Coordinating) Monomer R-Li • (THF)x Solvated Monomer/Dimer (More Reactive) THF->Monomer Favors Aggregate->Monomer Equilibrium Shift

References

Technical Support Center: Temperature Optimization for 2,3,5-Tribromo-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis and optimization of 2,3,5-Tribromo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine halogenation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles that govern them, enabling you to troubleshoot effectively and optimize your reaction outcomes. The synthesis of polysubstituted pyridines is a nuanced process where temperature is not merely a parameter but a critical control point for yield, purity, and safety.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound. The bromination of the electron-deficient pyridine ring, even with the activating methyl group, requires carefully controlled conditions to achieve the desired polysubstitution pattern.[1][2][3]

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound, or I have only recovered the starting material. What are the likely temperature-related causes?

Answer: This is a frequent challenge and often points to a suboptimal thermal profile for the reaction. Let's diagnose the potential causes:

  • Potential Cause A: Insufficient Activation Energy. The bromination of pyridine rings is an electrophilic aromatic substitution that can be electronically mismatched and may require harsh conditions or high temperatures to proceed efficiently.[2][3] If the reaction temperature is too low, the activation energy barrier for the first, second, or third bromination may not be overcome, leading to a stalled or sluggish reaction.

    • Recommended Action: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress closely using an appropriate analytical technique like TLC or GC-MS. Be aware that certain brominating agents have specific temperature windows for activation. For instance, reactions involving elemental bromine in oleum or sulfuric acid often require elevated temperatures (e.g., 90-130°C) to drive the reaction forward.[4]

  • Potential Cause B: Thermal Decomposition. While brominated pyridines are generally stable, excessively high temperatures can lead to decomposition of the starting material, intermediates, or the final product.[5][6] This is particularly true if the reaction is heated for an extended period.

    • Recommended Action: Review literature for the thermal stability of your specific reagents and product. If decomposition is suspected (e.g., darkening of the reaction mixture, gas evolution), reduce the reaction temperature. Consider using a milder brominating agent that operates at lower temperatures, such as N-bromosuccinimide (NBS).[7]

  • Potential Cause C: Uncontrolled Exotherm. Bromination reactions are frequently exothermic.[7] An initial heating might trigger an exotherm that rapidly increases the internal temperature far beyond the set point, leading to side reactions or decomposition.

    • Recommended Action: Ensure controlled, slow addition of the brominating agent, especially at the start of the reaction. Use an ice bath or other cooling system to dissipate heat effectively during the addition phase. An internal thermometer is crucial for monitoring the actual reaction temperature, rather than just the bath temperature.

Troubleshooting Summary Table
IssuePotential Temperature-Related CauseRecommended Corrective Action
Low / No Yield Temperature too low; insufficient activation energy.Gradually increase temperature. Monitor reaction progress.
Temperature too high; decomposition of reagents/product.Reduce temperature. Consider alternative, lower-temperature reagents.
Poor heat transfer; localized cold spots.Improve stirring. Ensure the reaction vessel is appropriately sized.
Impurity Formation Temperature too high; loss of selectivity.Lower the reaction temperature. For some systems, temperatures as low as -78°C may be required to maximize selectivity.[2]
Uncontrolled exotherm during reagent addition.Add brominating agent slowly with efficient cooling. Monitor internal temperature.
Runaway Reaction Rapid, uncontrolled exotherm.Immediately apply external cooling. If safe, dilute the reaction mixture. Always add reagents portion-wise or via addition funnel.
Issue 2: Poor Regioselectivity - Formation of a Mixture of Isomers

Question: My final product is contaminated with significant amounts of mono-, di-, or other tribromo-isomers. How can I use temperature to improve the selectivity for the 2,3,5-tribromo product?

Answer: Achieving specific polysubstitution is a matter of controlling reaction kinetics. Each successive bromination has a different rate and activation energy. Temperature is your primary tool for influencing these rates.

  • The Principle of Selectivity: Generally, lower reaction temperatures favor the product of the reaction pathway with the lowest activation energy, leading to higher selectivity.[7] As you increase the temperature, you provide sufficient energy to overcome the activation barriers of competing side reactions, resulting in a mixture of products.

  • Recommended Actions:

    • Lower the Temperature: This is the most effective strategy. For reactions using highly reactive brominating agents like NBS, cooling the reaction to 0°C, -30°C, or even -78°C during the addition of the electrophile can dramatically improve selectivity.[2][7]

    • Controlled Heating Profile: Start the reaction at a low temperature to control the initial bromination steps, which are often the most selective. Once the initial intermediates are formed, you may need to gently warm the reaction to drive the subsequent brominations to completion.

    • Choice of Reagent: The choice of brominating agent is intrinsically linked to the required temperature. Using a powerful system like Br₂ in fuming sulfuric acid often necessitates high heat, which can compromise selectivity.[4] A system like NBS in an organic solvent may allow for a much lower and more controllable temperature profile.[7]

Troubleshooting Workflow: Impurity Management

G start Problem: Mixture of Brominated Isomers cause1 Cause: Reaction Temperature Too High start->cause1 cause2 Cause: Uncontrolled Exotherm start->cause2 solution1 Action: Lower Reaction Temperature (e.g., 0°C to -78°C) cause1->solution1 solution3 Action: Consider alternative reagent (e.g., NBS instead of Br2/Oleum) cause1->solution3 solution2 Action: Slow, portion-wise addition of brominating agent with cooling cause2->solution2 outcome Result: Increased Yield of This compound solution1->outcome Improves Kinetic Selectivity solution2->outcome Prevents Temperature Spikes solution3->outcome Allows Milder Conditions

Caption: Troubleshooting workflow for poor regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the "optimal" temperature for synthesizing this compound?

There is no single optimal temperature; it is entirely dependent on the chosen synthetic route.

  • For high-temperature methods (e.g., Br₂ in oleum or fuming sulfuric acid), temperatures can range from 50°C to over 150°C.[4] These harsh conditions are often necessary to overcome the pyridine ring's low nucleophilicity.[2]

  • For methods using N-halosuccinimides (NXS) , such as NBS, the reaction can often be initiated at much lower temperatures (e.g., -78°C to room temperature) to control selectivity, followed by warming to complete the reaction.[2]

  • Gas-phase bromination , though less common in a lab setting, occurs at very high temperatures (300-500°C) and can lead to different substitution patterns.[8]

Q2: How does temperature specifically affect the bromination steps on the 6-methylpyridine ring?

The 6-methylpyridine ring has distinct electronic properties. The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions. The methyl group is an activating, ortho/para-director. The interplay of these effects and temperature determines the outcome. Temperature provides the necessary energy to force the electrophilic bromine onto the deactivated ring. Higher temperatures increase the reaction rate but can decrease selectivity among the available positions (3 and 5, and to a lesser extent, 2). The key is to find a temperature that is high enough to promote the desired tribromination without causing over-bromination or decomposition.

Q3: What are the best laboratory practices for precise temperature control in these reactions?

Precise and stable temperature control is non-negotiable for reproducibility.

  • Sub-ambient Temperatures (-78°C to 0°C): Use a cooling bath with a suitable medium (e.g., dry ice/acetone for -78°C, ice/water for 0°C). Ensure the flask is adequately submerged and the bath is well-stirred.

  • Ambient to Elevated Temperatures (25°C to 150°C+): Use a silicone oil bath with a PID controller and a contact thermometer for precise feedback control. This is superior to a simple heating mantle.

  • Critical Monitoring: Always use a thermometer placed directly in the reaction mixture (an internal thermometer) to monitor the true temperature, as it can vary significantly from the external bath temperature, especially during exothermic events.

Q4: Can thermal decomposition generate hazardous byproducts?

Yes. The thermal decomposition of brominated organic compounds can release toxic and corrosive gases, including hydrogen bromide (HBr).[6][9] A runaway reaction poses a significant safety risk due to rapid gas evolution and pressure buildup. All bromination reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 3: Experimental Protocol Example

This protocol is a generalized example for the synthesis of a brominated pyridine and must be adapted based on the specific substrate and safety considerations of your institution.

Protocol: Controlled Temperature Bromination of a Methylpyridine Derivative

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a nitrogen inlet, dissolve the 6-methylpyridine starting material (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid).

  • Initial Cooling: Cool the reaction vessel to 0°C using an ice-water bath. Ensure the internal temperature has stabilized before proceeding.

  • Controlled Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide, 3.0-3.5 eq.) portion-wise over 1-2 hours. Crucially, monitor the internal thermometer to ensure the temperature does not rise above 5-10°C during the addition. Adjust the addition rate to manage any exotherm.

  • Gradual Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture using a controlled temperature oil bath to the desired reaction temperature (e.g., 60-80°C).

  • Monitoring: Stir vigorously at the target temperature for the required duration (e.g., 4-12 hours), monitoring the reaction's progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by pouring it onto crushed ice.

  • Workup: Neutralize the acidic solution with a suitable base (e.g., NaOH solution) while keeping the mixture cool. Extract the product with an organic solvent, followed by washing, drying, and purification.

Workflow for Controlled Bromination Protocol

Caption: Step-by-step workflow for a controlled temperature bromination.

References

Technical Support Center: Advanced Strategies for 2,3,5-Tribromo-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-Tribromo-6-methylpyridine. This highly functionalized pyridine core is a versatile building block, but its dense substitution pattern presents significant steric challenges that can impede reactivity and selectivity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the fundamental reasoning behind them.

Question 1: "My Suzuki-Miyaura coupling with an arylboronic acid at the C5 position is giving extremely low yield. How can I improve it?"

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are almost always a consequence of steric hindrance around the palladium catalyst, which slows down the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][3] The C5-bromo position is flanked by a bromine at C3 and the bulky methyl group at C6, creating a sterically congested environment.

Core Problem: The primary issue is the inability of standard palladium catalysts, like those with triphenylphosphine (PPh₃) ligands, to efficiently access the C-Br bond and facilitate the coupling.

Solutions & Scientific Rationale:

  • Catalyst & Ligand Selection is Critical: The choice of ligand is the most important variable for controlling catalyst activity. For sterically demanding substrates, you must move beyond simple phosphine ligands.

    • Use Bulky, Electron-Rich Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to create a highly active, coordinatively unsaturated "L₁Pd(0)" species.[4][5] Their bulkiness promotes the crucial reductive elimination step, while their electron-donating nature accelerates the rate-limiting oxidative addition.[4]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high stability and activity, making them excellent choices for challenging cross-couplings.

  • Optimize the Base and Solvent System: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[2][6]

    • Strong, Non-Nucleophilic Bases: Use a robust base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These are effective at promoting the formation of the reactive boronate complex without competing side reactions.

    • Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard. Often, a mixture including water is used to help dissolve the inorganic base and facilitate the reaction.[6]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition, but temperatures in the range of 100-120 °C are common for hindered couplings.

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand Initial Step base_solvent Optimize Base & Solvent (e.g., K3PO4 in Dioxane/H2O) ligand->base_solvent If still low temp Increase Temperature (e.g., 80°C -> 110°C) base_solvent->temp If still low catalyst_load Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) temp->catalyst_load Final Optimization result Improved Yield? catalyst_load->result success Success result->success Yes fail Re-evaluate Substrate/Reagent Purity result->fail No start Goal: Functionalize This compound bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cc_type sp2 or sp hybridized carbon? cc_bond->cc_type buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald suzuki Suzuki-Miyaura (Aryl or Vinyl) cc_type->suzuki sp2 sonogashira Sonogashira (Alkynyl) cc_type->sonogashira sp

References

Technical Support Center: 2,3,5-Tribromo-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,5-Tribromo-6-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success in this synthesis.

Introduction

This compound is a valuable brominated pyridine derivative. Its unique chemical properties make it a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine substituents enhance its reactivity, making it an excellent substrate for cross-coupling reactions and other essential transformations in the creation of complex molecules.[1] However, the synthesis of this compound can present several challenges, from achieving complete tribromination to purifying the final product. This guide will help you navigate these potential difficulties.

Core Troubleshooting: A Symptom-Based Approach

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound, or I've recovered mostly starting material. What are the likely causes?

Answer: Low yields in the bromination of 6-methylpyridine (also known as 2-picoline) are a frequent problem. The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[2] Several factors can contribute to a poor outcome:

  • Insufficiently Activating Conditions: Direct bromination of pyridine requires harsh conditions, such as high temperatures (over 300°C) and the presence of oleum, and even then, it primarily yields the 3-bromo isomer.[3] For polysubstitution, even more forcing conditions are necessary.

  • Inappropriate Brominating Agent: While elemental bromine is a common choice, its reactivity may be insufficient under mild conditions. Other brominating agents like N-Bromosuccinimide (NBS) can be effective, but their success is highly dependent on the reaction conditions and the presence of radical initiators or acids.[4]

  • Deactivation by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated by acidic byproducts (like HBr), further deactivating the ring towards electrophilic attack. This can be mitigated by using a suitable solvent or by adding a reagent that traps the acid.

Troubleshooting Workflow for Low Yield:

Caption: A flowchart for troubleshooting low yields.

Formation of a Mixture of Brominated Products

Question: My analysis shows a mixture of mono-, di-, and tri-brominated pyridines. How can I improve the selectivity for the 2,3,5-tribromo product?

Answer: Achieving complete and selective tribromination can be challenging due to the progressive deactivation of the pyridine ring with each added electron-withdrawing bromine atom.

  • Reaction Stoichiometry and Time: Insufficient bromine or a short reaction time will likely result in incomplete bromination. It is crucial to use a molar excess of the brominating agent and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Stepwise Deactivation: The first bromination is the fastest, and each subsequent bromination is slower. This kinetic profile can lead to a mixture of products if the reaction is not driven to completion.

Strategies for Improving Selectivity:

ParameterRecommendationRationale
Bromine Equivalents Use at least 3.0 equivalents, consider a slight excess (e.g., 3.1-3.3 eq).To ensure sufficient reagent is available to drive the reaction to the tribrominated product, overcoming the deactivation of the ring.
Reaction Temperature Gradually increase the temperature after the initial exothermic reaction subsides.Higher temperatures provide the necessary activation energy for the more difficult second and third brominations.
Reaction Time Monitor the reaction for an extended period (several hours) until TLC or GC analysis shows the disappearance of the di-bromo intermediates.To allow the slower, final bromination step to reach completion.
Product Purification Challenges

Question: I'm having difficulty separating the this compound from the other brominated isomers and starting material. What are the best purification methods?

Answer: The similar polarities of the various brominated pyridines can make purification by standard column chromatography difficult.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions that selectively crystallize the desired product.

  • Fractional Distillation under Reduced Pressure: For liquid products, fractional distillation can be effective, provided the boiling points of the components are sufficiently different. The boiling point of 2-bromo-6-methylpyridine is 102-103 °C at 20 mmHg, which can serve as a reference point.[5][6]

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers higher resolution than standard column chromatography and can be used to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the bromination of 2-picoline?

A1: The bromination of 2-picoline proceeds via an electrophilic aromatic substitution mechanism. The methyl group is an activating, ortho-, para-director, while the pyridine nitrogen is a deactivating, meta-director.[7] The interplay of these effects, along with steric hindrance, dictates the positions of bromination. The initial bromination is likely to occur at the 3- and 5-positions, which are ortho and para to the methyl group and meta to the nitrogen. Subsequent brominations will occur at the remaining activated positions until the 2,3,5-tribromo product is formed.

Mechanism of Electrophilic Bromination:

Electrophilic_Bromination Reactants 2-Picoline + Br2 Sigma_Complex Sigma Complex (Wheland Intermediate) Reactants->Sigma_Complex Electrophilic Attack Product Brominated Picoline + HBr Sigma_Complex->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination.

Q2: Are there any alternative synthetic routes to this compound?

A2: Yes, if direct bromination proves problematic, a Sandmeyer-type reaction can be an effective alternative. This would involve starting with an appropriately substituted aminopyridine, converting the amino group to a diazonium salt, and then displacing it with a bromide ion, often using a copper(I) bromide catalyst. For instance, a synthetic route starting from 2-amino-3-bromo-5-methylpyridine has been reported to produce 2,3-dibromo-5-methylpyridine.[8] A similar strategy could be envisioned for the synthesis of the tribrominated analog.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving bromine can be exothermic, so it's important to control the rate of addition and have an ice bath readily available.

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available starting materials.

Materials:

  • 2-Picoline (6-methylpyridine)

  • Elemental Bromine (Br₂)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Sodium bisulfite solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid.

  • Addition of 2-Picoline: Cool the flask in an ice bath and slowly add 2-picoline to the sulfuric acid with stirring.

  • Bromine Addition: Slowly add elemental bromine (3.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a sodium hydroxide solution until it is basic.

  • Quenching Excess Bromine: Add sodium bisulfite solution until the orange color of the excess bromine disappears.

  • Extraction: Extract the product into an organic solvent.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Workup Procedures for 2,3,5-Tribromo-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-Tribromo-6-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile building block. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and the successful outcome of your experiments.

Troubleshooting Guide: Navigating Common Workup Challenges

The workup phase of any chemical reaction is critical for isolating the desired product in high purity. Reactions involving this compound, particularly popular cross-coupling reactions, can present unique challenges. This guide will help you diagnose and resolve these common issues.

Visual Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting common workup problems encountered with this compound reactions.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Workups start Reaction Workup Initiated emulsion Emulsion Formation During Extraction? start->emulsion precipitate Unexpected Precipitate Formation? emulsion->precipitate No emulsion_sol Add brine or a small amount of a different organic solvent. Allow to stand without agitation. Filter through Celite. emulsion->emulsion_sol Yes low_yield Low or No Product Recovery? precipitate->low_yield No precipitate_sol Identify the precipitate (e.g., inorganic salts, catalyst). Filter the mixture. If product has precipitated, consider a different solvent system. precipitate->precipitate_sol Yes impure_product Product Contaminated with Impurities? low_yield->impure_product No low_yield_sol Check aqueous layers for product. Ensure complete extraction. Verify product stability under workup conditions. low_yield->low_yield_sol Yes end Successful Workup impure_product->end No impure_product_sol Identify impurities (e.g., starting material, catalyst, side products). Optimize purification (recrystallization, column chromatography). impure_product->impure_product_sol Yes emulsion_sol->precipitate precipitate_sol->low_yield low_yield_sol->impure_product impure_product_sol->end

Caption: A decision-making flowchart for troubleshooting common workup issues.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the workup of reactions involving this compound.

Q1: I'm performing a Suzuki-Miyaura coupling with this compound. How do I effectively remove the palladium catalyst after the reaction?

A1: Residual palladium catalysts can interfere with downstream applications and are often a primary source of product contamination. Several methods can be employed for its removal:

  • Filtration through Celite: This is a straightforward first step, especially for heterogeneous catalysts like Pd/C or when the palladium has precipitated. Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite.[1]

  • Adsorption on Scavenger Resins: Solid-supported scavengers with high affinity for palladium, such as those functionalized with thiols or amines, are highly effective. The reaction mixture is stirred with the scavenger, which is then removed by filtration.

  • Activated Carbon Treatment: While cost-effective, activated carbon can sometimes adsorb the desired product, leading to lower yields. It is crucial to use the minimum amount necessary and to test a small scale first.

  • Column Chromatography: Silica gel chromatography is a reliable method for removing palladium residues along with other impurities.

Q2: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?

A2: The basic nitrogen atom of the pyridine ring can be protonated in acidic aqueous solutions, increasing its water solubility. Conversely, in strongly basic solutions, there's a potential for hydrolysis of the bromo groups, although this is generally slow for aryl bromides. To minimize product loss:

  • Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This reduces the solubility of organic compounds in the aqueous layer.[2]

  • Back-Extraction: If you suspect your product is in the aqueous layer, you can perform a back-extraction with a fresh portion of organic solvent.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to be near neutral before extraction to ensure the pyridine nitrogen is not protonated.

Q3: I'm having difficulty recrystallizing my this compound derivative. What are some good solvent systems to try?

A3: The choice of recrystallization solvent is crucial for obtaining high-purity crystals. For pyridine-containing compounds, a systematic approach to solvent selection is recommended.[3]

Solvent/Solvent SystemRationale
Ethanol/WaterA good starting point for moderately polar compounds.
Ethyl Acetate/HexaneA versatile system for compounds of intermediate polarity.
Dichloromethane/HexaneSuitable for less polar compounds.
TolueneCan be effective for aromatic compounds that are difficult to crystallize.

Pro-Tip: If your compound "oils out" during recrystallization, it indicates that the solution is supersaturated or the cooling is too rapid. Try using a larger volume of solvent, a solvent system where the compound is slightly more soluble at room temperature, or allow the solution to cool more slowly.[3]

Q4: What are the likely side products in a Suzuki-Miyaura reaction with this compound, and how can I remove them?

A4: Besides unreacted starting materials, common side products in Suzuki-Miyaura reactions include:

  • Homocoupling Products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeborylation/Dehalogenation Products: Where the boronic acid or the aryl halide is replaced by a hydrogen atom.[4]

These impurities can often be removed by column chromatography. A careful selection of the eluent system, guided by thin-layer chromatography (TLC), is key to achieving good separation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key workup and purification procedures.

Protocol 1: General Workup for a Suzuki-Miyaura Reaction

This protocol provides a general procedure for the workup of a Suzuki-Miyaura cross-coupling reaction involving this compound.[1][5]

  • Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst. Wash the Celite pad with the same solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components). Be cautious of potential gas evolution.

    • Brine (to reduce the water content in the organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acid-Base Extraction for Removal of Basic Impurities

This protocol is useful for removing basic impurities, such as unreacted starting materials containing amine groups.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and partition into the aqueous layer.

  • Neutralization and Back-Extraction (Optional): To recover the basic impurities, neutralize the acidic aqueous layer with a base (e.g., NaOH) and extract with an organic solvent.

  • Washing and Drying: Wash the organic layer containing the desired product with water and then brine. Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure.

Visual Representation of Acid-Base Extraction

Acid_Base_Extraction Acid-Base Extraction Principle cluster_0 Initial Mixture in Organic Solvent cluster_1 Addition of Aqueous Acid (e.g., HCl) cluster_2 Separation of Layers Product This compound Derivative Product_Organic Product (Remains in Organic Layer) Product->Product_Organic Basic_Impurity Basic Impurity (e.g., Amine) Protonated_Impurity Protonated Basic Impurity (Water Soluble) Basic_Impurity->Protonated_Impurity Protonation Aqueous_Layer Aqueous Layer (Contains Protonated Impurity) Protonated_Impurity->Aqueous_Layer Organic_Layer Organic Layer (Contains Purified Product) Product_Organic->Organic_Layer

Caption: The principle of separating a basic impurity using acid-base extraction.

References

Technical Support Center: 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Tribromo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this important chemical intermediate. By understanding the likely synthetic pathways and the impurities that can be generated, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route to this compound and what are the key stages?

A1: The most common and logical synthetic route to this compound commences with 2-Amino-6-methylpyridine. The synthesis is typically a multi-step process that involves the selective bromination of the pyridine ring, followed by the replacement of the amino group with a bromine atom via a Sandmeyer reaction.[1]

The key stages are:

  • Dibromination of 2-Amino-6-methylpyridine: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[2] In the case of 2-Amino-6-methylpyridine, this corresponds to the 3- and 5-positions.

  • Sandmeyer Reaction: The resulting 2-Amino-3,5-dibromo-6-methylpyridine is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of a bromide salt, typically with a copper(I) catalyst, to replace the diazonium group with a bromine atom.[1]

Q2: What are the most common impurities I should expect to see in my sample of this compound?

A2: Impurities in this compound can originate from each stage of the synthesis. They can be broadly categorized as:

  • Under-brominated Species: These are molecules that have not been fully brominated. The most common would be 2-Amino-3,5-dibromo-6-methylpyridine (the intermediate from the first step) and potentially mono-brominated versions if the initial bromination is not driven to completion.

  • Positional Isomers: While the directing effects of the amino and methyl groups are fairly selective, minor amounts of other brominated isomers can form depending on the reaction conditions.

  • Byproducts from the Sandmeyer Reaction: The Sandmeyer reaction is not always perfectly selective. A common byproduct is the corresponding phenol, 2-Hydroxy-3,5-dibromo-6-methylpyridine , formed if the diazonium salt reacts with water.[3]

  • Starting Material Carryover: Incomplete reaction in the first step can lead to the presence of 2-Amino-6-methylpyridine .

Q3: How can I best analyze the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and semi-volatile compounds like brominated pyridines.[4] It can effectively separate isomers and quantify the levels of different impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, especially for less volatile impurities or for monitoring the reaction progress. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying major impurities. The proton NMR spectrum of this compound is expected to show a singlet for the methyl group and a singlet for the remaining aromatic proton.

Troubleshooting Guides

Issue 1: My final product is a mixture of brominated pyridines, including di- and tri-brominated species.

Causality: This issue typically points to an incomplete or non-selective bromination reaction in the first step. The reactivity of the brominating agent and the reaction conditions (temperature, time) are critical factors.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the progress of the initial bromination reaction to ensure it goes to completion.

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess can help drive the reaction to the desired di-brominated intermediate.

  • Temperature Control: Bromination reactions are often exothermic. Maintaining a consistent and optimal temperature is crucial for selectivity.

Purification Protocol:

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is effective for separating compounds with different polarities. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) will allow for the separation of mono-, di-, and tri-brominated species.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubilities.

Issue 2: I have a significant amount of a hydroxylated byproduct in my final product.

Causality: The presence of a hydroxylated species, such as 2-Hydroxy-3,5-dibromo-6-methylpyridine , is a strong indicator of an issue with the Sandmeyer reaction. The diazonium salt intermediate is susceptible to nucleophilic attack by water.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: While the diazotization is carried out in an aqueous acidic solution, minimizing excess water and ensuring the subsequent steps are as anhydrous as possible can reduce the formation of the hydroxyl byproduct.

  • Temperature Control: The diazotization and Sandmeyer reactions must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[5] Letting the reaction warm up prematurely will accelerate the decomposition of the diazonium salt and the formation of the phenol.

  • Efficient Copper(I) Catalyst: Ensure the copper(I) bromide catalyst is active and present in a sufficient amount to facilitate the rapid conversion of the diazonium salt to the desired bromo-product, outcompeting the reaction with water.

Purification Protocol:

  • Acid-Base Extraction: The phenolic byproduct is acidic and can be removed by washing the organic solution of the product with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The desired this compound will remain in the organic layer, while the deprotonated phenol will be extracted into the aqueous layer.

Visualizing the Synthetic Pathway and Potential Impurities

The following diagram illustrates the likely synthetic pathway and the points at which common impurities can arise.

Synthesis_of_2_3_5_Tribromo_6_methylpyridine cluster_impurities1 Bromination Impurities cluster_impurities2 Sandmeyer Reaction Impurities start 2-Amino-6-methylpyridine (Starting Material) intermediate 2-Amino-3,5-dibromo-6-methylpyridine start->intermediate Bromination imp_start Unreacted Starting Material start->imp_start Incomplete Reaction diazonium Diazonium Salt Intermediate intermediate->diazonium Diazotization imp_mono Mono-brominated Aminopyridine intermediate->imp_mono Under- Bromination product This compound (Final Product) diazonium->product Sandmeyer Reaction (CuBr) imp_intermediate Unreacted Intermediate diazonium->imp_intermediate Incomplete Reaction imp_hydroxyl 2-Hydroxy-3,5-dibromo-6-methylpyridine diazonium->imp_hydroxyl Reaction with H2O

Caption: Synthetic pathway and common impurity formation.

Summary of Potential Impurities and their Characteristics

Impurity NameChemical StructureOriginTypical Analytical Signature (GC-MS)
2-Amino-6-methylpyridineC₆H₈N₂Unreacted starting materialLower retention time than brominated species, characteristic mass spectrum.
Mono-brominated aminopyridinesC₆H₇BrN₂Incomplete brominationA group of peaks with a mass corresponding to the addition of one bromine atom.
2-Amino-3,5-dibromo-6-methylpyridineC₆H₆Br₂N₂Unreacted intermediate from the first stepA distinct peak with a mass corresponding to the di-brominated amino pyridine.
2-Hydroxy-3,5-dibromo-6-methylpyridineC₆H₅Br₂NOSide reaction of the diazonium salt with waterA peak with a mass corresponding to the replacement of the amino group with a hydroxyl group.

References

Technical Support Center: 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Tribromo-6-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile brominated pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential stability issues and ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Experimental Challenges

This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter during your work with this compound.

Question 1: My reaction is yielding unexpected byproducts, or the starting material is degrading. What could be the cause?

Answer:

Unexpected byproducts or degradation of this compound can often be traced back to reaction conditions or the presence of incompatible reagents. The bromine substituents on the pyridine ring enhance its reactivity, making it a valuable building block for cross-coupling reactions and other transformations.[1] However, this reactivity also means it can be sensitive to certain conditions.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Reagents: Pyridine derivatives can be incompatible with strong acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. The interaction with strong reducing agents, such as hydrides, may generate flammable hydrogen gas.

  • Check for Contaminants: Ensure all your solvents and other reagents are pure and dry. The presence of water or other nucleophiles can lead to unwanted side reactions.

  • Control the Temperature: Exothermic reactions should be carefully controlled. Elevated temperatures can accelerate decomposition. For many reactions involving substituted pyridines, maintaining a specific temperature range is critical.

  • Inert Atmosphere: If you are performing reactions sensitive to air or moisture, ensure your setup is under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Workflow for Diagnosing Reaction Issues:

Below is a systematic workflow to help you pinpoint the source of the problem.

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Question 2: I've noticed a change in the physical appearance (e.g., color change) of my stored this compound. Is it still viable for use?

Answer:

This compound is typically an off-white to light yellow solid.[1] A significant color change, such as darkening, could indicate degradation. The viability of the material depends on the extent of this degradation and the sensitivity of your application.

Immediate Actions:

  • Analytical Verification: Before using the material in a critical experiment, it is highly recommended to re-analyze it. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the purity and identity of the compound.

  • Review Storage Conditions: This is a critical step to prevent future issues. Ensure the compound is stored according to the supplier's recommendations.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature 0-8°C[1]Lower temperatures slow down potential decomposition pathways.
Atmosphere Tightly sealed container[2]Prevents exposure to moisture and air, which can cause degradation.
Location Well-ventilated, dry area away from incompatible materials.[2][3]Minimizes the risk of accidental contact with substances that could induce decomposition.
Light Protect from direct sunlight.Light can provide the energy to initiate degradation reactions.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for this compound?

While generally stable under proper storage conditions, the primary concerns are sensitivity to heat, light, and incompatible materials. The reactivity of the C-Br bonds, which is advantageous for synthesis, can also be a source of instability if the compound is not handled correctly.

How should I handle this compound safely?

As with any chemical reagent, proper personal protective equipment (PPE) is essential. This includes:

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use chemical goggles or safety glasses.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2]

What are the known incompatible materials for this compound?

Based on the reactivity of similar pyridine compounds, it is prudent to avoid:

  • Strong oxidizing agents

  • Strong acids

  • Strong reducing agents

  • Acid chlorides

  • Anhydrides

What are the likely decomposition pathways for this compound?
  • Hydrolysis: Reaction with water, potentially leading to the replacement of a bromine atom with a hydroxyl group.

  • Photodecomposition: Degradation upon exposure to UV light.

  • Thermal Decomposition: At elevated temperatures, the molecule may break down.

The following diagram illustrates a hypothetical degradation pathway initiated by a nucleophile.

G A This compound B Presence of Nucleophile (e.g., H2O) and/or Heat/Light A->B Exposure to adverse conditions C Potential Degradation Products (e.g., Hydroxylated Pyridine) B->C Initiates decomposition

Caption: Potential degradation pathway of this compound.

Can I purify this compound if I suspect it has degraded?

Purification may be possible depending on the nature of the impurities. Common laboratory techniques such as recrystallization or column chromatography could be effective. However, it is crucial to first identify the impurities to select the most appropriate purification method. An analytical assessment of the purified material is necessary to confirm its purity before use.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Brominated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. Brominated pyridines are indispensable building blocks in modern organic synthesis, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. However, not all bromopyridine isomers are created equal. Their reactivity in pivotal transformations, particularly palladium-catalyzed cross-coupling reactions, varies dramatically depending on the position of the bromine atom.

This guide moves beyond simple protocols to explain the fundamental principles governing this differential reactivity. We will explore the electronic, steric, and coordinative effects that dictate reaction outcomes, provide comparative data from the literature, and present a robust, self-validating experimental workflow to empower you to make informed decisions in your synthetic planning.

Part 1: Fundamental Principles Governing Reactivity

The reactivity of the carbon-bromine (C-Br) bond in bromopyridines is a nuanced interplay of several factors. The position of the bromine atom relative to the ring nitrogen is the single most critical determinant.[1]

Electronic Effects: The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect through induction and the mesomeric effect. This makes the entire ring system electron-deficient (π-deficient) compared to benzene.[1][2] This deficiency is not uniform and is most pronounced at the ortho (2-) and para (4-) positions.[1][3]

  • 2- and 4-Bromopyridine: The carbon atoms at the 2- and 4-positions bear a partial positive charge due to resonance delocalization involving the nitrogen atom. This polarization makes the C-Br bond at these positions more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in cross-coupling reactions.[1][4] Consequently, 2- and 4-bromopyridines are generally more reactive than 3-bromopyridine.

  • 3-Bromopyridine: The 3-position is not subject to the same degree of electron withdrawal via resonance. Its electronic environment is more akin to that of bromobenzene, making it the least reactive of the three isomers in most palladium-catalyzed couplings.

Steric Hindrance

Steric effects are particularly relevant for 2-bromopyridine. The proximity of the bromine atom to the bulky pyridine nitrogen can hinder the approach of the palladium catalyst and its associated ligands.[2] This can sometimes temper its reactivity compared to the more accessible 4-bromopyridine. For substrates with additional substitution at the 3- or 6-positions, this steric congestion can become a significant challenge.

Coordination and Catalyst Inhibition: The "2-Pyridyl Problem"

A unique challenge associated with 2-substituted pyridines is their ability to act as ligands for the metal catalyst. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive complexes.[5] This phenomenon, often termed the "2-pyridyl problem," can slow down or completely stall a reaction. Overcoming this often requires the use of specialized, highly electron-donating and sterically bulky phosphine ligands (e.g., SPhos, XPhos) that can outcompete the substrate for coordination to the palladium center.[5]

G cluster_0 Standard Catalytic Cycle cluster_1 Inhibition Pathway A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Pd(II) Complex B->C D Transmetalation C->D R-B(OH)2 E Reductive Elimination D->E E->A Regenerated Catalyst F Product E->F G Pd(0)L2 H Inactive Pd-Pyridine Complex G->H 2-Bromopyridine Coordination

Caption: The "2-Pyridyl Problem": Catalyst inhibition by substrate coordination.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical principles outlined above manifest clearly in the relative performance of bromopyridine isomers across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds, is arguably the most widely used cross-coupling reaction.[6] The general reactivity trend for bromopyridines is well-established:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine: As the most electronically activated and sterically unhindered isomer, it typically provides the highest yields in the shortest reaction times.[1]

  • 2-Bromopyridine: While also electronically activated, its reactivity can be hampered by catalyst inhibition.[1][5] Successful couplings often rely on robust catalyst systems.[7][8]

  • 3-Bromopyridine: Its lower reactivity often necessitates more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems to achieve comparable yields.[9]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[10] The reactivity trend generally mirrors that of the Suzuki coupling.

4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

Challenges with 2-bromopyridine can be pronounced in this reaction, especially with less nucleophilic amines. The development of specialized, sterically hindered phosphine ligands by Buchwald and others has been critical for achieving high efficiency with these challenging substrates.[10][11]

Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne.[12][13] The reaction is highly sensitive to the electronic properties of the aryl halide. The general reactivity order is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

The preference for more electron-deficient positions is clear. Selective couplings can even be achieved on di-halogenated pyridines, where an iodo- or bromo- group at the 4-position will react preferentially over a bromo- group at the 2-position by controlling reaction conditions.[4][14]

Summary of Quantitative Data

The following table summarizes representative yields for the coupling of different bromopyridine isomers under various cross-coupling conditions, as compiled from the literature. Note that direct comparison should be made with caution as reaction conditions are not identical across all entries.

IsomerReaction TypeCoupling PartnerCatalyst SystemYield (%)Reference
4-Bromopyridine Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₂CO₃~90-98[1][4]
2-Bromopyridine Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃~81[8]
3-Bromopyridine Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₃PO₄~70-85[1]
4-Bromopyridine Buchwald-HartwigMorpholinePd₂(dba)₃/BINAP / NaOtBuHigh[1]
2-Bromopyridine Buchwald-HartwigCyclohexane-1,2-diaminePd₂(dba)₃/BINAP / NaOtBu60[15]
3-Bromopyridine Buchwald-HartwigAnilinePd(OAc)₂/XPhos / K₂CO₃Moderate-High[1][9]
4-Bromopyridine SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuI / Et₃N~85-95[4]
2-Bromopyridine SonogashiraTerminal AlkynesPd(CF₃COO)₂/PPh₃/CuI~72-96[12][13]
3-Bromopyridine SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuI / Et₃NModerate[1]

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To provide a framework for objective comparison, this section details a self-validating protocol for a Suzuki-Miyaura coupling reaction. This workflow is designed to compare the reactivity of 2-, 3-, and 4-bromopyridine under identical conditions.

Objective

To quantify the relative reactivity of 2-, 3-, and 4-bromopyridine by measuring product yield over time in a parallel Suzuki-Miyaura coupling with phenylboronic acid.

Materials & Reagents
  • 2-Bromopyridine (1.0 mmol)

  • 3-Bromopyridine (1.0 mmol)

  • 4-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol per reaction)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol% per reaction)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol per reaction)

  • 1,4-Dioxane, anhydrous (5 mL per reaction)

  • Water, degassed (1 mL per reaction)

  • Internal Standard (e.g., Dodecane)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Experimental Workflow

G start Start prep Prepare 3 Schlenk Flasks (one for each isomer) start->prep add_solids To each flask, add: - Bromopyridine Isomer (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 mmol) prep->add_solids inert Seal, Evacuate & Backfill with Argon (3x) add_solids->inert add_solvents Add Degassed Solvents via Syringe: - 1,4-Dioxane (5 mL) - Water (1 mL) inert->add_solvents add_is Add Internal Standard (e.g., Dodecane) add_solvents->add_is heat Heat reactions to 80-100 °C with vigorous stirring add_is->heat monitor Monitor progress by TLC/GC-MS (Take aliquots at t=1h, 2h, 4h, etc.) heat->monitor workup Cool, dilute with Ethyl Acetate & Water. Separate layers, extract aqueous phase. monitor->workup dry Combine organic layers, wash with brine, dry (Na2SO4), and filter. workup->dry concentrate Concentrate under reduced pressure dry->concentrate analyze Analyze crude product by GC-MS and/or 1H NMR to determine yield concentrate->analyze end End analyze->end

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reaction Setup: To three separate oven-dried Schlenk flasks, add the respective bromopyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).[1]

  • Inert Atmosphere: Seal each flask with a rubber septum. Evacuate the flasks and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to each flask via syringe.[8]

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to each flask for quantitative analysis by GC-MS.

  • Heating and Monitoring: Place the flasks in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours), quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Workup: After the reaction is deemed complete (or after a set time, e.g., 12 hours), cool the flasks to room temperature. Dilute the reaction mixtures with ethyl acetate and water.[4]

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Analyze the crude residue by ¹H NMR and GC-MS to determine the conversion of the starting material and the yield of the product relative to the internal standard.

This parallel setup ensures that any observed differences in reaction rate and final yield can be directly attributed to the intrinsic reactivity of the bromopyridine isomer.

Part 4: Practical Considerations and Troubleshooting

  • For 3-Bromopyridine: If reactions are sluggish, consider using a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) or increasing the reaction temperature.

  • For 2-Bromopyridine: If low yields are observed, the "2-pyridyl problem" may be at play. Switching to a catalyst system known to be effective for 2-substituted pyridines, often involving bulky, electron-rich phosphine ligands, is the most common solution.[5]

  • General: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst, leading to poor results.[14]

Conclusion

The reactivity of brominated pyridines in cross-coupling reactions is a predictable yet complex function of the bromine's position. 4-Bromopyridine stands out as the most reactive isomer due to favorable electronics and low steric hindrance. 2-Bromopyridine, while electronically activated, presents a unique challenge due to potential catalyst inhibition, often requiring specialized ligands for optimal results. 3-Bromopyridine is consistently the least reactive isomer and may require more vigorous conditions or highly active catalysts to achieve desired outcomes. By understanding these underlying principles, researchers can strategically select the appropriate isomer and reaction conditions, accelerating the synthesis of complex pyridine-containing molecules for drug discovery and beyond.

References

A Comparative Guide to the Synthetic Advantages of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, polysubstituted pyridines stand out for their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical analysis of 2,3,5-Tribromo-6-methylpyridine, a highly functionalized and versatile scaffold. We will objectively compare its performance against simpler brominated pyridines, supported by established reactivity principles and experimental data, to illuminate its distinct advantages for researchers, chemists, and drug development professionals.

The Strategic Advantage: Unpacking the Reactivity of this compound

This compound is not merely another brominated pyridine; it is a sophisticated synthetic intermediate whose value lies in the unique electronic and steric arrangement of its substituents.[1] This arrangement provides a platform for controlled, regioselective functionalization that is difficult to achieve with less substituted analogues.

Key Attributes:

  • Multiple, Differentially Reactive Sites: The core advantage stems from the three bromine atoms at the C2, C3, and C5 positions. These positions are not electronically equivalent. The electron-withdrawing nature of the pyridine nitrogen significantly influences the reactivity of the C-Br bonds, particularly those at the ortho (C2) and para (C5) positions, making them more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the meta (C3) position.[2][3] This inherent difference is the key to performing sequential, site-selective reactions.

  • Versatility in Molecular Design: This compound serves as a crucial building block in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of advanced agrochemicals like pesticides and herbicides.[1][4] Its stability and solubility characteristics are also beneficial in the formulation of specialty chemicals and materials.[1]

cluster_0 Differential Reactivity of C-Br Bonds TBMP This compound C2_Br C2-Br (Ortho) High Reactivity TBMP->C2_Br  e⁻ withdrawing  N influence C5_Br C5-Br (Para) High Reactivity TBMP->C5_Br  e⁻ withdrawing  N influence C3_Br C3-Br (Meta) Lower Reactivity TBMP->C3_Br start This compound step1 Step 1: Suzuki Coupling (Arylboronic Acid 1) - Mild Conditions start->step1 product1 5-Aryl-2,3-dibromo- 6-methylpyridine step1->product1 step2 Step 2: Suzuki Coupling (Arylboronic Acid 2) - Standard Conditions product1->step2 product2 2,5-Diaryl-3-bromo- 6-methylpyridine step2->product2 step3 Step 3: Sonogashira Coupling (Alkynyl-TMS) - Forcing Conditions product2->step3 final_product Fully Functionalized Pyridine step3->final_product

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the successful coupling of sterically hindered and electron-deficient substrates such as 2,3,5-Tribromo-6-methylpyridine presents a significant synthetic challenge that necessitates a nuanced approach to catalyst selection. This guide provides an in-depth comparison of catalyst systems for this specific transformation, supported by experimental insights and detailed protocols to empower you in your synthetic campaigns.

The Challenge: Coupling of a Sterically Hindered and Electron-Deficient Pyridine

The Suzuki coupling of this compound is complicated by several factors:

  • Steric Hindrance: The presence of a methyl group at the 6-position and bromine atoms at the 2 and 3-positions creates a sterically congested environment around the palladium catalytic center, potentially impeding the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring and the three bromine atoms deactivates the substrate towards oxidative addition.

  • Regioselectivity: The three distinct bromine atoms at the 2, 3, and 5-positions exhibit different reactivities, allowing for the potential for selective mono-, di-, or tri-arylation. The general order of reactivity for Suzuki couplings on brominated pyridines is typically 2- > 4- > 3-bromo, influenced by both electronic and steric factors. For this compound, the expected order of reactivity would be C5 > C2 > C3, primarily due to the steric hindrance at the C2 position from the adjacent methyl group and the inherent lower reactivity of the C3 position.

A judicious choice of catalyst is therefore critical to overcome these hurdles and achieve high yields and desired selectivity.

Comparative Analysis of Catalyst Systems

The evolution of palladium catalysis has furnished a powerful toolkit of ligands that modulate the reactivity and stability of the catalytic species. For the demanding Suzuki coupling of this compound, two classes of ligands have demonstrated superior performance with similar challenging substrates: bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs).

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhos or XPhos Buchwald-type Phosphine- Excellent for sterically hindered and electron-poor substrates.- Promotes rapid oxidative addition and reductive elimination.- High turnover numbers (TONs) and turnover frequencies (TOFs).- Air-sensitive ligands requiring inert atmosphere techniques.- Higher cost compared to traditional phosphine ligands.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)- Highly stable and robust catalyst.- Less sensitive to air and moisture than many phosphine-based catalysts.- Effective for a broad range of substrates, including challenging heteroaryl chlorides.- May require higher temperatures for activation.- Can be more expensive than some phosphine-based systems.
Pd(PPh₃)₄ Traditional Phosphine- Widely available and relatively inexpensive.- Effective for a range of standard Suzuki couplings.- Often struggles with sterically hindered and electron-deficient substrates.- Prone to ligand dissociation and catalyst deactivation at high temperatures.
Causality Behind Catalyst Performance

Buchwald-type phosphine ligands , such as SPhos and XPhos, are designed with bulky biaryl backbones that create a sterically demanding coordination sphere around the palladium center. This bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. Furthermore, the electron-rich nature of these ligands enhances the electron density on the palladium, facilitating the oxidative addition of electron-poor aryl bromides.

N-Heterocyclic Carbene (NHC) ligands , like the one found in the Pd-PEPPSI-IPr precatalyst, are strong σ-donors that form highly stable bonds with the palladium center. This stability imparts robustness to the catalyst, allowing for higher reaction temperatures and longer catalyst lifetimes. The steric bulk of the NHC ligand can be readily tuned to promote efficient reductive elimination.

In contrast, traditional phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) are less sterically encumbering and less electron-donating. This can lead to the formation of less reactive, coordinatively saturated palladium species and slower rates of oxidative addition with challenging substrates like this compound.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for the Suzuki coupling of this compound.

Protocol 1: Suzuki Coupling using a Buchwald Ligand System (Pd(OAc)₂ / SPhos)

This protocol is recommended for achieving high yields with sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-arylation)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Catalyst (Pd-PEPPSI-IPr)

This protocol offers a user-friendly and robust method, particularly suitable for library synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-arylation)

  • Pd-PEPPSI-IPr (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To further elucidate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add this compound, Arylboronic acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent heating Heat and Stir (Monitor by TLC/LC-MS) solvent->heating quench Cool and Quench heating->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pdiia Ar-Pd(II)-X L_n pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-R L_n pdiia->pdiib Transmetalation (R-B(OR)2 + Base) pdiib->pd0 Reductive Elimination (Ar-R)

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The Suzuki coupling of this compound is a challenging yet achievable transformation. For routine and exploratory synthesis where high yields are desired, catalyst systems based on Buchwald-type phosphine ligands , such as Pd(OAc)₂/SPhos , are highly recommended due to their proven efficacy with sterically hindered and electron-deficient substrates. For applications requiring a more robust and user-friendly catalyst, particularly in high-throughput synthesis, NHC-based precatalysts like Pd-PEPPSI-IPr offer an excellent alternative. While traditional catalysts like Pd(PPh₃)₄ may be considered for initial screening due to their low cost and availability, they are likely to provide suboptimal results for this demanding substrate.

Successful synthesis will ultimately depend on careful optimization of the reaction conditions for each specific arylboronic acid coupling partner. The protocols and comparative data provided in this guide offer a strong foundation for developing a successful and efficient synthetic strategy.

A Researcher's Guide to Alternatives for 2,3,5-Tribromo-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, the strategic functionalization of the pyridine scaffold is a cornerstone of molecular design. 2,3,5-Tribromo-6-methylpyridine has long served as a versatile building block in this endeavor, offering multiple reactive handles for derivatization through cross-coupling reactions. However, the pursuit of alternative reagents is often driven by the need for modified reactivity, improved cost-effectiveness, or the desire to introduce different functional groups. This guide provides an in-depth technical comparison of viable alternatives to this compound, with a focus on their performance in key palladium-catalyzed cross-coupling reactions.

Introduction to this compound: A Workhorse in Pyridine Functionalization

This compound is a polyhalogenated pyridine that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of three bromine atoms, which can be selectively functionalized using a variety of cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The bromine substituents enhance the reactivity of the pyridine ring towards oxidative addition to a palladium(0) catalyst, the crucial first step in these catalytic cycles.[2][3] This reagent is particularly useful for the synthesis of complex, polysubstituted pyridines, which are prevalent in many biologically active compounds.[1]

The Landscape of Alternatives

The exploration of alternatives to this compound is centered around modifying the halogen substitution pattern on the pyridine ring. The primary alternatives include:

  • 2,3,5-Trichloro-6-methylpyridine: The direct chloro-analogue, which can offer a different reactivity profile and is often more cost-effective.

  • Mixed Halo-pyridines (e.g., 2,5-Dibromo-3-chloro-6-methylpyridine): These reagents introduce a combination of bromine and chlorine atoms, allowing for chemoselective functionalization based on the differential reactivity of the carbon-halogen bonds.

The choice of an alternative is guided by the well-established reactivity trend in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[3][4][5] This trend is a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the oxidative addition step.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The performance of this compound and its alternatives is best evaluated through their reactivity in the most common and synthetically useful cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halopyridine substrate is a critical factor in the efficiency of this reaction.

Reactivity Principles:

  • C-Br vs. C-Cl: The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura couplings. This means that reactions with brominated pyridines generally proceed under milder conditions (lower temperatures, less reactive catalysts) and often give higher yields compared to their chlorinated counterparts.[3][4][5]

  • Regioselectivity: In polyhalogenated pyridines, the site of the initial cross-coupling is influenced by both electronic and steric factors. Generally, positions α to the nitrogen (C2 and C6) are electronically activated towards oxidative addition.[6][7] However, the inherent reactivity of the halogen (I > Br > Cl) is often the dominant factor in determining the initial site of reaction.[5] For a mixed halo-pyridine, the C-Br bond will typically react preferentially over a C-Cl bond.

Experimental Data Comparison (Representative)

ReagentCoupling PartnerCatalyst SystemConditionsYieldReference
5-Bromo-2-chloropyridineArylboronic acidPd(dppf)Cl₂Toluene, 100 °CGood to Excellent (at C5)[5]
2,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄Microwave, 120 °CGood to Excellent (at C4)[8]
2,3,5-TrichloropyridineArylboronic acidPd(OAc)₂aq. DioxaneHigh (at C2)[9]

This table illustrates the general conditions and outcomes for related systems, highlighting the feasibility of coupling at both C-Br and C-Cl positions, with the latter often requiring more forcing conditions or specialized catalysts.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted pyridines.

Reactivity Principles:

The principles of reactivity and regioselectivity observed in the Suzuki-Miyaura coupling generally apply to the Sonogashira reaction as well. The C-Br bond will react preferentially over the C-Cl bond, and the reaction typically occurs at the most reactive halogen position.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the pyridine ring.

Reactivity Principles:

The Buchwald-Hartwig amination also follows the general halogen reactivity trend. Aryl bromides are significantly more reactive than aryl chlorides in this transformation.[11][12] Consequently, this compound is expected to undergo amination more readily than its trichloro-analogue.

Experimental Protocols

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Brominated Pyridine

This protocol is a general starting point for the coupling of a brominated pyridine with an arylboronic acid.

Materials:

  • Brominated pyridine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the brominated pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chlorinated Pyridine

This protocol is adapted for the more challenging coupling of a chlorinated pyridine and may require a more active catalyst system.

Materials:

  • Chlorinated pyridine (e.g., 2,3,5-Trichloro-6-methylpyridine) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the chlorinated pyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (R-X) A->B C R-Pd(II)(X)L2 B->C D Transmetalation (R'-B(OR)2) C->D Base E R-Pd(II)(R')L2 D->E F Reductive Elimination E->F F->A R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison Workflow

Reactivity_Comparison cluster_reagents Reagents cluster_reactions Cross-Coupling Reactions cluster_outcomes Performance Metrics Tribromo This compound Suzuki Suzuki-Miyaura Tribromo->Suzuki Sonogashira Sonogashira Tribromo->Sonogashira Buchwald Buchwald-Hartwig Tribromo->Buchwald Trichloro 2,3,5-Trichloro-6-methylpyridine Trichloro->Suzuki Trichloro->Sonogashira Trichloro->Buchwald MixedHalo Mixed Halo-pyridine MixedHalo->Suzuki MixedHalo->Sonogashira MixedHalo->Buchwald Yield Yield Suzuki->Yield Conditions Reaction Conditions Suzuki->Conditions Selectivity Regioselectivity Suzuki->Selectivity Sonogashira->Yield Sonogashira->Conditions Sonogashira->Selectivity Buchwald->Yield Buchwald->Conditions Buchwald->Selectivity

Caption: Logical workflow for comparing alternative reagents in cross-coupling reactions.

Conclusion and Future Outlook

While this compound remains a highly effective and versatile reagent, a comprehensive understanding of its alternatives is crucial for optimizing synthetic strategies. The choice between a bromo-, chloro-, or mixed halo-pyridine will depend on the specific requirements of the synthesis, including the desired reactivity, cost considerations, and the potential for sequential, regioselective functionalization. Chlorinated pyridines, while less reactive, offer a more economical option, particularly for large-scale syntheses where harsher conditions can be employed. Mixed halo-pyridines provide a unique opportunity for selective, stepwise derivatization.

Future research in this area will likely focus on the development of more active and selective catalyst systems that can efficiently couple less reactive aryl chlorides under milder conditions, further expanding the synthetic utility of these readily available and cost-effective building blocks.

References

A Comparative Spectroscopic Guide to 2,3,5-Tribromo-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to characterize 2,3,5-tribromo-6-methylpyridine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output. We will explore the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for this important class of compounds.

Introduction: The Synthetic Value of this compound

This compound is a highly versatile brominated pyridine derivative that serves as a fundamental building block in modern organic synthesis.[1] Its unique arrangement of bromine atoms provides multiple reactive sites, making it an ideal precursor for creating complex molecules through cross-coupling and other transformations.[1][2] Consequently, its derivatives are pivotal intermediates in the development of novel pharmaceuticals and advanced agrochemicals, from kinase inhibitors to specialized herbicides.[1][2][3]

Accurate and unambiguous structural elucidation is therefore not just an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. This guide provides the validated spectroscopic protocols and comparative data necessary to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the cornerstone of structural analysis for these derivatives, offering definitive insights into the connectivity and electronic environment of every atom in the molecular framework. For polysubstituted pyridines, a combination of 1D and 2D NMR experiments is often necessary to resolve ambiguities.[4]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of the parent this compound is simple, showing two singlets: one for the methyl protons and another for the lone aromatic proton at the C4 position. The chemical shift of this C4 proton is exceptionally sensitive to electronic changes, making it a reliable diagnostic marker for substitution at this position.

Self-Validating Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical, as residual solvent signals will be used for spectral calibration.

  • Spectrometer Setup: On a ≥400 MHz spectrometer, lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical linewidths.[4]

  • Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds to ensure full relaxation of protons.[4]

    • Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction. Reference the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Comparative ¹H NMR Data for C4-Substituted Derivatives (in CDCl₃)

Derivative ExampleSubstituent at C4Expected Chemical Shift of H4 (ppm)Expected Chemical Shift of CH₃ (ppm)Rationale for Shift
Parent Compound -H~7.95~2.75Baseline aromatic proton in a halogenated, electron-poor ring.
Nitro Derivative -NO₂~8.40~2.85The strongly electron-withdrawing nitro group deshields the adjacent proton, causing a significant downfield shift.
Amino Derivative -NH₂~7.10~2.60The electron-donating amino group shields the proton through resonance, causing a pronounced upfield shift.
Advanced 2D NMR for Complex Derivatives

For more complex derivatives where 1D spectra may be ambiguous, 2D NMR is indispensable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, crucial for tracing proton connectivity around the ring.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary (non-protonated) carbons, such as those bearing the bromine substituents.[4]

Logical Workflow for Complete NMR Analysis

Caption: A self-validating workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence or absence of specific functional groups by probing their characteristic molecular vibrations. For this compound derivatives, IR is particularly useful for verifying the successful introduction of new substituents.

Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 32 scans to improve the signal-to-noise ratio.[3]

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Comparative IR Data for Key Vibrational Modes

Vibrational ModeParent Compound (cm⁻¹)Nitro Derivative (cm⁻¹)Amino Derivative (cm⁻¹)Significance of Change
Aromatic C-H Stretch3150-30003150-30003150-3000Generally weak, confirms aromaticity.
N-H Stretch--3500-3300 (two bands)Unambiguous evidence of a primary amine (-NH₂) group.
C-H (methyl) Stretch2950-28502950-28502950-2850Confirms the presence of the methyl group.
Aromatic C=C/C=N Stretch1580-14501580-14501600-1475The pattern of these "ring breathing" modes confirms the pyridine core.[5]
Asymmetric NO₂ Stretch-~1550 (strong) -Definitive confirmation of the nitro group.
Symmetric NO₂ Stretch-~1350 (strong) -Definitive confirmation of the nitro group.
C-Br Stretch700-500700-500700-500Confirms the presence of carbon-bromine bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the π-conjugated system of the pyridine ring. The wavelength of maximum absorbance (λ_max) is sensitive to substituents that extend or perturb this system.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the derivative in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a final concentration in the 10⁻⁵ to 10⁻⁴ M range, ensuring the maximum absorbance is within the linear range of the spectrophotometer (0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Blanking: Use the pure solvent to zero the absorbance across the scan range.

    • Scan Range: 200–600 nm.

  • Data Analysis: Identify the λ_max and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Comparative UV-Vis Data

Derivative ExampleSubstituent at C4Expected λ_max (nm)Type of ShiftRationale
Parent Pyridine (Reference)~256-π → π* transition of the core aromatic system.[6]
Parent Tribromo -H~285Bathochromic (Red)Halogen substitution extends conjugation via lone pairs, lowering the energy gap for electronic transition.
Nitro Derivative -NO₂~320Bathochromic (Red)The nitro group extends the π-conjugated system, causing a significant red shift.
Amino Derivative -NH₂~310Bathochromic (Red)The amino group's lone pair participates in resonance, extending conjugation and causing a red shift.

Relationship between Structure and UV-Vis Absorption

G Base This compound (λ_max ~285 nm) EWG Derivative with Electron-Withdrawing Group (EWG) e.g., -NO2 Base->EWG Extended Conjugation Bathochromic Shift (λ_max > 300 nm) EDG Derivative with Electron-Donating Group (EDG) e.g., -NH2 Base->EDG Extended Conjugation Bathochromic Shift (λ_max > 300 nm)

Caption: Impact of substituents on the electronic transitions of the pyridine core.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the synthesized derivatives. For these compounds, the most telling feature is the unique isotopic signature of bromine.

Key Insight: The Bromine Isotope Pattern Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7][8] This means a molecule containing three bromine atoms will exhibit a highly characteristic pattern of molecular ion peaks:

  • M: Contains three ⁷⁹Br atoms.

  • M+2: Contains two ⁷⁹Br and one ⁸¹Br.

  • M+4: Contains one ⁷⁹Br and two ⁸¹Br.

  • M+6: Contains three ⁸¹Br atoms. The relative intensity of this M:M+2:M+4:M+6 cluster will be approximately 1:3:3:1 , providing irrefutable evidence of a tribrominated compound.[7]

Experimental Protocol: High-Resolution MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Positive Ion Mode):

    • Mass Range: Scan a range that brackets the expected molecular weight (e.g., m/z 100-500).

    • Resolution: Operate in high-resolution mode (>10,000) to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion cluster (e.g., [M+H]⁺).

    • Verify the 1:3:3:1 isotopic pattern for the tribromo signature.

    • Compare the measured accurate mass of the monoisotopic peak (M) to the calculated theoretical mass. A deviation of <5 ppm confirms the elemental formula.

Conclusion

The structural characterization of this compound derivatives is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR defines the carbon-hydrogen framework, IR confirms the functional groups, UV-Vis probes the electronic system, and MS validates the molecular weight and elemental composition. By integrating these self-validating protocols and comparative data, researchers can characterize their novel compounds with the highest degree of scientific rigor and confidence, accelerating the path from synthesis to application.

References

A Comparative Guide to the Crystallography of Halogenated Pyridines: Insights from 2,3,5-Tribromo-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into the steric and electronic properties that govern molecular interactions. This guide delves into the crystallographic characteristics of halogenated pyridines, with a specific focus on what can be inferred about 2,3,5-Tribromo-6-methylpyridine and its products by comparing them with structurally related, experimentally determined crystal structures.

This compound is a versatile brominated pyridine derivative utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of its bromine substituents, which are amenable to a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] While a specific public crystal structure for this compound was not identified in a comprehensive search, we can construct a robust comparative analysis by examining the crystal structures of closely related halogenated pyridines. This approach allows us to predict its structural behavior and benchmark it against known alternatives.

The Influence of Halogenation on Pyridine Crystal Packing: A Tale of Intermolecular Forces

The introduction of halogen atoms onto a pyridine ring dramatically influences its crystal packing. This is primarily due to the phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[2][3] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl.[4][5]

In the solid state, these halogen bonds, along with other non-covalent interactions like hydrogen bonds and π-stacking, dictate the supramolecular assembly of the molecules.[4][5] For instance, in the crystal structures of bromotetrafluoropyridine (BrTFP) and iodotetrafluoropyridine (ITFP), halogen bonding is a key structure-determining motif, leading to the formation of halogen-bonded chains.[2]

Comparative Analysis of Halogenated Pyridine Crystal Structures

To provide a framework for understanding the potential crystal structure of this compound, we will compare the crystallographic data of several related brominated and halogenated pyridines.

CompoundSpace GroupKey Intermolecular InteractionsReference
Bromotetrafluoropyridine (BrTFP)OrthorhombicHalogen bonding (Br···N)[2]
3,5-Dibromo-6-methylpyridin-2-amineMonoclinicN—H···N hydrogen bonds[6]
2-(allylthio)pyridine · 1,2,4,5-tetrafluoro-3,6-diiodobenzeneMonoclinic (P2₁/c)Halogen bond (N···I)[7]
1-bromo-3,5-dinitrobenzene · N,N-dimethylpyridin-4-amineMonoclinic (P2₁/c)C—Br···N halogen bond, π-stacking[5]
2-Bromo-3-hydroxy-6-methylpyridineOrthorhombicO—H···N hydrogen bonds, C—H···Br hydrogen bonds[8]

This table highlights the diversity of crystal packing motifs observed in halogenated pyridines. The presence and nature of other functional groups play a crucial role in directing the supramolecular assembly. For example, in 3,5-Dibromo-6-methylpyridin-2-amine, strong N—H···N hydrogen bonds lead to the formation of inversion dimers.[6] In contrast, in the co-crystal of 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene, a strong N···I halogen bond is the dominant interaction.[7]

Based on this, we can predict that the crystal structure of this compound will likely be heavily influenced by Br···N halogen bonds, potentially forming chain or sheet-like structures. The presence of the methyl group may introduce steric effects that influence the planarity and packing of the pyridine rings.

Experimental Protocols for the Synthesis and Crystallization of Pyridine Derivatives

The successful growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. Below are generalized protocols for the synthesis and crystallization of brominated pyridine derivatives, based on established methods.

Synthesis of Brominated Pyridines

A common method for the synthesis of brominated pyridines involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

Experimental Workflow: Synthesis of Brominated Pyridines

Synthesis cluster_synthesis Synthesis Protocol start Start with Aminopyridine Precursor step1 Dissolve in Aqueous HBr start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO₂ solution dropwise (Diazotization) step2->step3 step4 Add CuBr solution (Sandmeyer Reaction) step3->step4 step5 Warm to Room Temperature step4->step5 step6 Extraction with Organic Solvent step5->step6 step7 Purification (e.g., Chromatography) step6->step7 end_product Brominated Pyridine Product step7->end_product

Caption: Generalized workflow for the synthesis of brominated pyridines.

Detailed Protocol:

  • Dissolution: Dissolve the starting aminopyridine in an aqueous solution of hydrobromic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath and slowly add a solution of sodium nitrite in water. Maintain the temperature to ensure the stability of the diazonium salt.

  • Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of copper(I) bromide in hydrobromic acid.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9][10]

Crystallization Techniques

The choice of crystallization method is critical and often requires screening of various solvents and conditions.

Logical Relationship: Crystallization Method Selection

Crystallization cluster_crystallization Crystallization Strategy compound Compound Properties Solubility Melting Point Stability solvents Solvent Selection Polarity Boiling Point Volatility compound->solvents influences methods Crystallization Methods Slow Evaporation Vapor Diffusion Cooling Crystallization crystals Single Crystals methods->crystals yields solvents->methods determines

Caption: Factors influencing the selection of a crystallization method.

Common Crystallization Protocols:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Conclusion and Future Directions

While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of related halogenated pyridines provides valuable predictive insights into its likely solid-state behavior. The dominance of halogen bonding in directing the crystal packing of such molecules is a recurring theme. The provided experimental protocols offer a starting point for the synthesis and crystallization of this and other novel pyridine derivatives.

For researchers in drug development, understanding these structural nuances is critical for designing molecules with specific binding properties and for controlling the solid-state properties of active pharmaceutical ingredients. Future work should focus on the successful crystallization and structure determination of this compound to validate these predictions and further enrich our understanding of the interplay of intermolecular forces in halogenated heterocyclic systems.

References

A Comparative Guide to the Mechanistic Nuances of 2,3,5-Tribromo-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, 2,3,5-tribromo-6-methylpyridine stands as a pivotal building block. Its densely functionalized pyridine core, adorned with three distinct bromine atoms, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.[1] The strategic placement of these halogens, however, presents both an opportunity and a challenge: the potential for regioselective functionalization.

This guide provides an in-depth comparison of the primary palladium-catalyzed cross-coupling reactions involving this compound. Moving beyond simple protocols, we will delve into the mechanistic underpinnings that govern reaction outcomes, offering a rationale for experimental choices and a framework for troubleshooting and optimization.

Understanding the Reactivity Landscape of this compound

The reactivity of the three C-Br bonds in this compound is not uniform. The regioselectivity of palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors. The pyridine nitrogen atom exerts a significant electron-withdrawing effect, rendering the α-positions (C2 and C6) and the γ-position (C4) more electrophilic. Consequently, the C-Br bonds at these positions are more susceptible to oxidative addition by a Pd(0) catalyst.

Based on established principles for brominated pyridines, we can predict a general reactivity order for the C-Br bonds in this compound:

C2-Br > C5-Br > C3-Br

  • C2-Br: This position is ortho to the nitrogen atom, making it the most electron-deficient and thus the most reactive towards oxidative addition. The adjacent methyl group at C6 introduces some steric hindrance, but the electronic activation is generally the dominant factor.

  • C5-Br: This position is meta to the nitrogen. While less activated than the C2 position, it is generally more reactive than the C3 position.

  • C3-Br: This position is also meta to the nitrogen but is flanked by two other bromine atoms, which can create a more sterically hindered environment.

This predicted order is crucial for designing selective mono-, di-, or even tri-functionalization strategies. By carefully tuning reaction conditions—catalyst, ligand, base, and stoichiometry—one can exploit these intrinsic reactivity differences.

Comparative Analysis of Key Cross-Coupling Reactions

We will now explore the application of several cornerstone cross-coupling reactions to this compound, comparing their mechanistic pathways and practical considerations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[2][3] Its tolerance for a wide range of functional groups and the generally benign nature of the boronic acid reagents make it a workhorse in synthetic chemistry.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. For electron-deficient substrates like bromopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃. These ligands facilitate the oxidative addition step and promote the reductive elimination to release the product.

The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species and participates in the regeneration of the active catalyst. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent can significantly impact the reaction rate and yield.

DOT Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L)n Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The following table presents a hypothetical comparison of catalyst systems for the mono-arylation of this compound at the more reactive C2 position.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001265
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100492
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100296

This is fictionalized data for illustrative purposes, based on general trends for bromopyridine couplings.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by K₃PO₄ (2.0 mmol).

  • Reaction: Heat the mixture at 100 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: The expected outcome is the selective formation of the 2-aryl-3,5-dibromo-6-methylpyridine. The regiochemistry can be confirmed by ¹H and ¹³C NMR spectroscopy, looking for the disappearance of the proton signal corresponding to the C4 position and the appearance of new aromatic signals.

Stille Coupling: A Versatile but Toxic Alternative

The Stille coupling utilizes organostannanes as the nucleophilic partner.[7][8] It offers a broad substrate scope and is often tolerant of sensitive functional groups. However, the toxicity of organotin reagents and byproducts is a significant drawback.

The mechanism of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[1] A key difference is the nature of the transmetalation step, which does not require a base. The choice of ligand is again crucial, with phosphine ligands being commonly employed. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.

DOT Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrate & Catalyst Components B Add Anhydrous, Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction & Perform Extraction D->E F Dry & Concentrate Organic Phase E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for cross-coupling reactions.

Similar to the Suzuki reaction, the C2-Br bond is expected to be the most reactive site in Stille couplings of this compound.

Catalyst SystemOrganostannaneSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Tributyl(phenyl)stannaneToluene1101670
PdCl₂(PPh₃)₂Tributyl(vinyl)stannaneDMF90885
Pd₂(dba)₃ / P(fur)₃(Trimethylstannyl)furanDioxane100688

This is fictionalized data for illustrative purposes.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol).

  • Reaction: Heat the mixture to 110 °C for 12-18 hours.

  • Work-up: After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

  • Validation: Successful reaction will yield the 2-substituted product. The removal of the tin byproducts can be confirmed by the absence of characteristic signals in the ¹H NMR spectrum.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes.[9][10] It typically employs a dual catalyst system of palladium and copper(I).[9]

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[10] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[10] The amine base is crucial for deprotonating the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues with copper acetylide homocoupling.

The reactivity trend (C2 > C5 > C3) is expected to hold for the Sonogashira coupling.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60685
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane80490
Pd(PPh₃)₄CuIPiperidineDMF50888

This is fictionalized data for illustrative purposes.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction: Stir at 60 °C for 4-12 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

  • Purification: Purify by column chromatography.

  • Validation: The formation of the desired product can be confirmed by the appearance of a characteristic alkyne signal in the ¹³C NMR spectrum (around 80-90 ppm).

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][11][12][13] This reaction has broad utility in the synthesis of pharmaceuticals, where the arylamine motif is prevalent.

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond.[7][14] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is critical for high yields.[11]

The C2 position is the expected site of initial amination.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80480
Pd(OAc)₂XPhosK₃PO₄Dioxane100688
RuPhos PrecatalystRuPhosLiHMDSTHF651285

This is fictionalized data for illustrative purposes, based on general amination protocols for bromopyridines.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction: Seal the tube and heat at 80 °C for 4-8 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Purify by column chromatography.

  • Validation: Successful C-N bond formation can be confirmed by the appearance of an N-H signal (for primary or secondary amine products) in the ¹H NMR spectrum and by mass spectrometry.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The inherent electronic differences between the three bromine-substituted positions allow for the potential for regioselective functionalization. By understanding the mechanistic principles that govern these reactions and carefully selecting the appropriate catalyst system, ligands, and reaction conditions, researchers can unlock the full synthetic potential of this important building block. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages and disadvantages, and the choice of method will depend on the specific synthetic target and the desired functional group tolerance. This guide provides a foundational understanding to enable the rational design and execution of these powerful transformations.

References

A Senior Application Scientist's Guide to the Computational Analysis of 2,3,5-Tribromo-6-methylpyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the computational methodologies used to investigate the reactivity of 2,3,5-Tribromo-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of computational chemistry to predict and understand the chemical behavior of this highly functionalized pyridine derivative.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of three bromine atoms and a methyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for constructing complex molecular architectures through various cross-coupling and substitution reactions.[1] Understanding the subtle interplay of electronic and steric effects governing its reactivity is paramount for designing efficient synthetic routes and novel bioactive compounds.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing bromine substituents, makes it susceptible to nucleophilic attack. Conversely, the bromine atoms themselves are potential sites for a range of transformations, including metal-halogen exchange and cross-coupling reactions. Computational chemistry offers a powerful lens through which we can dissect these competing reaction pathways and gain a predictive understanding of the molecule's behavior under different reaction conditions.

Comparative Reactivity Analysis: A Computational Perspective

While specific experimental and computational studies on the reactivity of this compound are not extensively documented in publicly available literature, we can infer its reactivity by comparing it with other halogenated pyridines and applying established computational chemistry principles. The reactivity of the three bromine atoms is not identical and is influenced by their position relative to the nitrogen atom and the methyl group.

PositionExpected Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)Rationale
C2-Br HighThe position ortho to the ring nitrogen is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive and mesomeric effects of the nitrogen.
C5-Br ModerateThe position para to the nitrogen is also activated, but generally to a lesser extent than the ortho position.
C3-Br LowThe meta position is the least activated towards nucleophilic attack as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.

For reactions involving metal-halogen exchange, the reactivity order might differ, with steric hindrance around the C2-Br bond potentially playing a more significant role.

Computational Methodologies for Reactivity Studies

A robust computational investigation into the reactivity of this compound would typically employ a multi-faceted approach, combining quantum mechanical calculations to map reaction pathways with molecular dynamics simulations to explore dynamic effects.

Quantum Mechanical (QM) Methods

Quantum mechanical methods are the cornerstone of computational reactivity studies, providing detailed insights into the electronic structure and energetics of molecules.[2]

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic reaction mechanisms.[2][3] Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly employed, often in conjunction with Pople-style (e.g., 6-311+G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets.

  • Post-Hartree-Fock Methods: For higher accuracy, especially for calculating reaction barriers, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory (e.g., CCSD(T)) can be utilized, although they are more computationally demanding.[2]

Key Computational Analyses

A comprehensive computational study would involve several key analyses:

  • Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of the reactant, product, and any intermediates and transition states.

  • Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like Gibbs free energy.

  • Transition State (TS) Searching: Locating the transition state on the potential energy surface is crucial for determining the activation energy of a reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) are often used.[3]

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the located TS is correct for the reaction of interest.[3]

  • Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are commonly used to account for the bulk solvent effects.[4]

Experimental Protocols: A Hypothetical Computational Workflow

The following protocol outlines a detailed, step-by-step methodology for a computational study of the nucleophilic aromatic substitution of a methoxide ion on this compound at the C2 position.

Protocol: DFT Investigation of SNAr at the C2 Position
  • Software: Gaussian 16, ORCA, or a similar quantum chemistry software package.

  • Model System: this compound and sodium methoxide in a dimethyl sulfoxide (DMSO) solvent.

  • Level of Theory: ωB97X-D functional with the def2-SVP basis set for geometry optimizations and frequency calculations, and the larger def2-TZVPP basis set for single-point energy refinements.[4]

  • Solvation: The SMD solvation model for DMSO will be used in all calculations.

  • Step 1: Reactant and Product Optimization

    • Build the initial structures of this compound and the methoxide anion.

    • Perform geometry optimizations and frequency calculations for both species individually in the simulated DMSO solvent.

    • Build the expected product, 2-methoxy-3,5-dibromo-6-methylpyridine, and the bromide anion, and perform geometry optimizations and frequency calculations.

  • Step 2: Meisenheimer Intermediate Optimization

    • Construct the Meisenheimer intermediate formed by the addition of the methoxide to the C2 position.

    • Perform a geometry optimization and frequency calculation to find the stable intermediate structure.

  • Step 3: Transition State Searching

    • TS1 (Formation of Meisenheimer intermediate): Use the reactant and intermediate structures as input for a transition state search algorithm (e.g., Opt=TS(CalcFC,NoEigentest) in Gaussian).

    • TS2 (Departure of Bromide): Use the intermediate and product structures to find the transition state for the departure of the bromide ion.

  • Step 4: Transition State Verification

    • Perform a frequency calculation on the located transition state structures. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.

    • Run an IRC calculation for each transition state to ensure it connects the correct reactant/intermediate and intermediate/product.

  • Step 5: Energy Profile Construction

    • Perform single-point energy calculations on all optimized structures using the larger def2-TZVPP basis set.

    • Calculate the Gibbs free energies of all stationary points and construct a reaction energy profile diagram.

Visualization of Computational Workflows and Reaction Pathways

Diagrams are essential for visualizing complex computational workflows and reaction mechanisms.

computational_workflow cluster_pre Pre-calculation Setup cluster_calc Core Calculations cluster_post Post-calculation Analysis start Define Reactants & Products level Select Level of Theory (e.g., ωB97X-D/def2-SVP) start->level solvent Choose Solvation Model (e.g., SMD for DMSO) level->solvent opt_reac Optimize Reactant & Product Geometries solvent->opt_reac opt_int Optimize Intermediate Geometry opt_reac->opt_int ts_search Transition State Search opt_int->ts_search freq Frequency Calculation ts_search->freq verify Verify Stationary Points (Zero/One Imaginary Freq) freq->verify irc IRC Calculation verify->irc Confirm TS connectivity energy Single-Point Energy Refinement verify->energy If verified profile Construct Reaction Energy Profile energy->profile

Caption: A typical workflow for a DFT study of a reaction mechanism.

sn_ar_pathway Reactants Reactants (Py-Br + Nu⁻) TS1 TS1 Reactants->TS1 ΔG‡₁ Intermediate Meisenheimer Intermediate TS1->Intermediate TS2 TS2 Intermediate->TS2 ΔG‡₂ Products Products (Py-Nu + Br⁻) TS2->Products

Caption: A generalized SNAr reaction pathway.

Conclusion

Computational studies provide an indispensable toolkit for elucidating the reactivity of complex molecules like this compound. By leveraging methods such as DFT, researchers can construct detailed reaction energy profiles, identify key intermediates and transition states, and ultimately gain a predictive understanding of reaction outcomes. This in silico approach not only complements experimental work but also accelerates the discovery and development of new chemical entities by enabling the rational design of synthetic strategies. The methodologies and workflows outlined in this guide serve as a robust starting point for any researcher seeking to explore the rich and complex reactivity of this important synthetic building block.

References

A Senior Application Scientist's Guide to 2,3,5-Tribromo-6-methylpyridine: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and agrochemicals.[1][2] This guide provides an in-depth, objective comparison of 2,3,5-Tribromo-6-methylpyridine against other halogenated pyridine alternatives, supported by established chemical principles and experimental data to inform your selection process.

This document moves beyond a simple cataloging of features to explain the causality behind experimental choices, empowering you to leverage the unique reactivity of this versatile scaffold.

Physicochemical Profile of this compound

Understanding the fundamental properties of a building block is the first step in its effective application. This compound is a polyhalogenated heterocyclic compound designed for synthetic utility.[3]

PropertyValueSource
CAS Number 3430-15-7[3][4]
Molecular Formula C₆H₄Br₃N[3][5]
Molecular Weight 329.82 g/mol [3][4]
Appearance Off-white to light yellow solid[3]
Typical Purity ≥ 97-98%[3][4]
Melting Point Approx. 85-88 °C[5]

Its solid nature and stability under standard conditions make it a reliable and easy-to-handle reagent in a laboratory setting.[3] The true value of this building block, however, lies in the specific arrangement and nature of its three bromine substituents.

The Heart of Reactivity: Leveraging Multiple Bromine Substituents

The synthetic power of this compound stems from the enhanced reactivity conferred by its bromine atoms, which serve as versatile handles for constructing complex molecules, particularly through transition metal-catalyzed cross-coupling reactions.[3]

The choice of halogen is a critical determinant of reactivity in these reactions. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The relatively weaker carbon-bromine (C-Br) bond in bromo-pyridines facilitates the crucial oxidative addition step in the catalytic cycles of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, when compared to their chlorinated counterparts.[6] This translates to milder reaction conditions, lower catalyst loadings, and often higher yields.

The presence of three distinct bromine atoms on the pyridine ring is the key strategic advantage. It allows for the potential of sequential and regioselective functionalization, enabling the synthesis of highly substituted, three-dimensional molecules that would be difficult to access through other means.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X-L2 RE Reductive Elimination TM->RE Ar-Pd(II)-Ar'-L2 RE->OA Ar-Ar' Pd(0)L2 Pd(0)L2 RE->Pd(0)L2 Catalyst Regeneration ArAr Coupled Product (Ar-Ar') RE->ArAr Pd(0)L2->OA ArX 2,3,5-Tribromo- 6-methylpyridine (Ar-Br) ArX->OA ArB Organoboron Reagent (Ar'-B(OR)2) ArB->TM caption Fig 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Fig 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Against Alternative Pyridine Building Blocks

The choice of building block depends on the synthetic goal. While this compound offers maximum functionalization potential, other alternatives may be suitable for simpler targets.

Building BlockKey Feature(s)Optimal Use Case
This compound Three distinct bromine atoms for sequential coupling.Creating complex, multi-substituted pyridine cores. Exploring diverse chemical space from a single scaffold.
Dibrominated Pyridines (e.g., 2,5-Dibromo-6-methylpyridine)Two reactive sites. Can offer different regiochemical outcomes.Synthesis of disubstituted pyridines. Simpler scaffold than the tribromo variant.
Monobrominated Pyridines (e.g., 2-Bromo-6-methylpyridine)Single point of functionalization.[7][8]Introducing a single substituent onto the pyridine ring. Ideal for late-stage functionalization or when only one modification is needed.
Chlorinated Pyridines More stable C-Cl bond. Generally less reactive in cross-coupling.[6]Can be used when chemoselectivity is required in the presence of a bromide or iodide. Often requires harsher conditions or specialized catalysts.

The primary advantage of the tribrominated scaffold is its capacity to act as a platform. A researcher can, in principle, perform three distinct coupling reactions on the same molecule, carefully controlling the conditions to favor substitution at one position over the others. This is a powerful strategy in medicinal chemistry for rapidly generating a library of analogues for structure-activity relationship (SAR) studies.

Comparative Performance in a Key Transformation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[9][10] It is here that the utility of this compound becomes most apparent.

Performance Analysis:

  • Reactivity: The C-Br bonds of this compound are readily activated by standard palladium catalysts. The electronic environment of each bromine is slightly different, which can be exploited to achieve regioselective coupling. For instance, studies on the related 3,4,5-tribromo-2,6-dimethylpyridine have shown that the order of substitution can be controlled, demonstrating the principle of regioselective cross-coupling on a polybrominated pyridine core.[11]

  • Versatility: Compared to a monobromopyridine, which allows for only one coupling event, the tribromo-scaffold opens up possibilities for creating products with three new C-C bonds. This dramatically increases the molecular complexity and novelty achievable from a single starting material.

  • Efficiency: By designing a multi-step synthesis that uses one scaffold for several sequential couplings, researchers can reduce the total number of synthetic operations and purification steps compared to building a similarly complex molecule from separate, pre-functionalized rings.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol represents a self-validating system, grounded in established methodologies for cross-coupling reactions involving bromo-pyridines.[12]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert gas (Argon or Nitrogen) is critical. The Pd(0) species in the catalytic cycle is oxygen-sensitive and can be oxidized to an inactive state, halting the reaction.

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is the engine of the reaction. The choice of phosphine ligands (L) stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The base activates the organoboron species.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous solution of the base is commonly used to dissolve both the organic-soluble building block and the water-soluble inorganic base, allowing them to interact effectively.

G Fig 2: Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2,3,5-tribromo- 6-methylpyridine, Arylboronic acid, & Base to a dry flask B 2. Add Palladium Catalyst A->B C 3. Evacuate & backfill with Argon (3x) B->C D 4. Add degassed solvents via syringe C->D E 5. Heat mixture to 80-100 °C with stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Filter through Celite G->H I 9. Wash with water & brine H->I J 10. Dry over Na₂SO₄, filter, & concentrate I->J K 11. Purify via column chromatography J->K

Caption: Fig 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Strategic Recommendations

This compound is not merely another halogenated pyridine; it is a strategic platform for the efficient construction of molecular complexity.

  • For Novelty and Library Synthesis: This building block is highly recommended. Its three reactive sites provide an unparalleled opportunity to generate diverse and highly substituted pyridine analogues for lead discovery and optimization.

  • For Simpler, Targeted Synthesis: If the synthetic goal is a mono- or di-substituted pyridine, a less halogenated starting material like 2-bromo-6-methylpyridine or a dibromopyridine may be more cost-effective and direct.

  • For Chemoselective Reactions: When working with molecules containing other reactive halogens, the chlorinated analogues could be considered, though this typically requires more forceful reaction conditions.

By understanding the interplay between bond strengths, catalyst cycles, and the strategic advantage of multiple reactive handles, researchers can make an informed decision. This compound stands out as a superior choice for projects that demand the exploration of novel chemical space and the creation of complex, high-value molecules.

References

A Senior Application Scientist's Guide to Synthetic Routes Utilizing 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and biological properties. Among the plethora of available building blocks, 2,3,5-tribromo-6-methylpyridine stands out as a particularly versatile precursor, offering multiple points for diversification. This guide provides a comparative analysis of the primary synthetic routes for the functionalization of this substrate, grounded in mechanistic principles and supported by experimental data from analogous systems.

The Strategic Value of this compound

This compound is a highly functionalized building block that enables the synthesis of complex, multi-substituted pyridine derivatives. The differential reactivity of the bromine atoms at the C2, C3, and C5 positions, governed by both electronic and steric effects, allows for selective and sequential transformations. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions, a crucial step in the catalytic cycle.[1] This inherent reactivity makes it an ideal substrate for a range of powerful synthetic methodologies.

Comparative Analysis of Key Synthetic Transformations

The selective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. This guide will focus on three of the most robust and widely utilized methods: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a stalwart of C(sp²)–C(sp²) bond formation, prized for its operational simplicity and broad functional group tolerance.[2] In the context of polyhalogenated pyridines, regioselectivity is a key consideration.

Mechanistic Insights and Regioselectivity:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. The regioselectivity of the initial oxidative addition is influenced by the electronic environment and steric hindrance at each brominated position. For a closely related analog, 3,4,5-tribromo-2,6-dimethylpyridine, studies have shown that the initial Suzuki-Miyaura coupling occurs preferentially at the C4 position, followed by the C3 and then the C5 position.[3][4] For this compound, the C2 and C5 positions are generally more activated towards oxidative addition due to their proximity to the electron-withdrawing nitrogen atom. Steric hindrance from the adjacent methyl group at C6 may influence the relative reactivity of the C5 versus the C2/C3 positions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Pyridine

The following is a representative protocol based on the coupling of analogous brominated pyridines.[1]

  • To a Schlenk flask, add the brominated pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium phosphate (K₃PO₄) (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), under a positive pressure of the inert gas.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85–95 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling of Aminobromopyridines:

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88

Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is representative of the expected reactivity.[1]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Bromopyridine, Boronic Acid, and Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (85-95 °C, 12-24h) D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Purification by Chromatography G->H I Coupled Product H->I

Caption: Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Introduction of Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of C(sp²)–C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides.[5] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Causality Behind Experimental Choices:

The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The choice of an amine base, such as triethylamine, is crucial as it serves both as a base to deprotonate the terminal alkyne and as a solvent. The reaction is generally carried out under mild conditions, often at room temperature.[7]

Experimental Protocol: Sonogashira Coupling of a Bromopyridine

The following is a generalized protocol based on the coupling of 2-amino-3-bromopyridines.[8]

  • In a reaction vessel, dissolve the bromopyridine (1.0 equiv), a palladium catalyst such as palladium(II) trifluoroacetate (2.5 mol%), a phosphine ligand like triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%) in a suitable solvent like DMF.

  • Add an amine base, for instance, triethylamine (1 mL per mmol of bromopyridine).

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Heat the reaction to 100 °C for 3 hours, or stir at room temperature for 16 hours, depending on the substrate reactivity.[7][8]

  • Monitor the reaction to completion by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Comparative Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines:

AlkyneYield (%)
Phenylacetylene98
4-Methylphenylacetylene95
4-Methoxyphenylacetylene96

Data is for the coupling of 2-amino-3-bromopyridine and is indicative of the high efficiency of this reaction.[8]

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R

Caption: Simplified Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[9]

Trustworthiness Through Ligand and Base Selection:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[10] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide or weaker inorganic bases such as cesium carbonate are commonly used, depending on the substrate's functional group tolerance.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromoquinoline

This protocol is adapted from the amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine.[9]

  • To a reaction tube, add the bromoquinoline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add the amine (e.g., morpholine, 1.2 equiv) and a dry, degassed solvent such as toluene.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Data for Buchwald-Hartwig Amination of 6-Bromoquinolines:

Aryl/Heteroaryl at C2AmineYield (%)
PhenylMorpholine88
4-TolylMorpholine85
Thiophen-2-ylMorpholine82

Data is for the coupling of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and demonstrates the high yields achievable with this methodology.[9]

Buchwald_Hartwig_Logic A Aryl Halide (Ar-Br) G C-N Bond Formation A->G B Amine (R2NH) B->G C Palladium Precatalyst F Catalytic System C->F D Phosphine Ligand D->F E Base E->F F->G H Arylamine (Ar-NR2) G->H

Caption: Logical Flow of Buchwald-Hartwig Amination

Conclusion

This compound is a highly valuable synthetic intermediate that provides access to a wide array of functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination each offer robust and high-yielding pathways for the formation of C-C and C-N bonds, respectively. The regioselectivity of these transformations can be controlled through the judicious choice of reaction conditions, allowing for the strategic and sequential functionalization of this versatile building block. The protocols and comparative data presented in this guide, drawn from closely related systems, provide a solid foundation for researchers to design and execute efficient synthetic routes towards novel molecules for applications in drug discovery and materials science.

References

The Strategic Utility of 2,3,5-Tribromo-6-methylpyridine in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Among the arsenal of halogenated heterocycles, 2,3,5-Tribromo-6-methylpyridine stands out as a versatile and highly functionalized scaffold. Its unique arrangement of bromine atoms, coupled with the directing effect of the methyl group, offers a powerful tool for the regioselective construction of complex molecular architectures, particularly in the synthesis of biologically active natural products. This guide provides an in-depth technical analysis of the application of this compound and its conceptual analogues in total synthesis, with a comparative look at alternative reagents and strategies, supported by experimental data.

The Power of Polyhalogenated Pyridines: A Gateway to Complexity

The synthetic utility of this compound lies in the differential reactivity of its bromine substituents, enabling sequential and site-selective cross-coupling reactions.[1] This strategic "on-demand" functionalization allows for the controlled introduction of various substituents, building molecular complexity in a stepwise and predictable manner. The methyl group at the 6-position further influences the electronic and steric properties of the pyridine ring, which can be exploited for regioselective transformations.

While direct case studies detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its application can be powerfully illustrated through the analogous strategy employed in the landmark first total synthesis of the marine alkaloid Dragmacidin D by Stoltz and coworkers.[2][3] This synthesis provides a quintessential example of how a polybrominated heterocyclic core can be leveraged to achieve a complex molecular target.

Case Study: The First Total Synthesis of Dragmacidin D - A Tale of Regioselective Cross-Couplings

Dragmacidin D is a member of a family of bis-indole alkaloids isolated from deep-water marine sponges, exhibiting potent inhibition of serine-threonine protein phosphatases, making it a compelling target for therapeutic development.[4] The first total synthesis, a significant achievement in the field, strategically utilized a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the complex core of the molecule.[2]

The key to this strategy was the use of a polybrominated indole precursor, which, like this compound, allowed for controlled, sequential functionalization. This approach highlights the underlying principle of using polyhalogenated heterocycles as versatile platforms for complex synthesis.

The Suzuki Coupling Approach: A Step-by-Step Analysis

The Stoltz synthesis of Dragmacidin D masterfully orchestrated a series of Suzuki couplings, demonstrating the power of this methodology in the construction of intricate molecular frameworks.[5]

Experimental Protocol: Representative Suzuki Coupling in the Dragmacidin D Synthesis [6]

This protocol describes a key Suzuki coupling step to form a bis-indole structure, a central motif in Dragmacidin D.

Materials:

  • Dibromoindole derivative (1.0 equiv)

  • Indoleboronic ester (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)

  • Benzene (solvent)

  • Methanol (co-solvent)

  • 2 M Aqueous sodium carbonate solution

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the dibromoindole derivative and the indoleboronic ester in a mixture of benzene, methanol, and the aqueous sodium carbonate solution.

  • Deoxygenate the solution by bubbling a stream of argon through the mixture for 5 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Seal the flask and heat the reaction mixture to 50 °C for 72 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature and quench by the addition of sodium sulfate.

  • The product is then isolated and purified using standard chromatographic techniques.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings, known for its effectiveness with a broad range of substrates.[7]

  • Base: Sodium carbonate is a crucial component, activating the boronic ester for transmetalation to the palladium center.[8]

  • Solvent System: The benzene/methanol/water system provides a biphasic medium that facilitates the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Visualizing the Synthetic Strategy

Dragmacidin_D_Synthesis A Polybrominated Indole Core C Suzuki Coupling 1 (Regioselective) A->C B Indole Boronic Ester 1 B->C D Functionalized Bis-Indole C->D F Suzuki Coupling 2 (Regioselective) D->F E Indole Boronic Ester 2 E->F G Dragmacidin D Core F->G H Final Elaboration G->H I Dragmacidin D H->I

Caption: Synthetic workflow for Dragmacidin D via sequential Suzuki couplings.

A Comparative Look: Alternative Synthetic Strategies

The power of the polybrominated heterocycle strategy is best understood when compared with alternative approaches to the same target. In the years following the initial report, Itami and Yamaguchi developed a synthesis of Dragmacidin D based on direct C-H activation.[9][10]

FeatureSuzuki Coupling (Stoltz)Direct C-H Activation (Itami/Yamaguchi)
Key Strategy Sequential, regioselective Suzuki cross-couplings of a polybrominated core.Direct C-H/C-H and C-H/C-I cross-couplings.
Starting Materials Requires pre-functionalized (brominated) starting materials.Utilizes simpler, non-prefunctionalized indoles and pyrazines.
Step Economy Generally involves more steps for the preparation of the halogenated precursors.Potentially more step-economical by avoiding pre-functionalization.
Reaction Conditions Well-established and robust, but can require careful control of conditions for selectivity.Can require specific and sometimes more complex catalyst systems.
Overall Yield The initial synthesis was lengthy, but effective.Can offer a more concise route.
The Rise of C-H Activation: A Paradigm Shift

The C-H activation approach represents a more "atom-economical" strategy, as it avoids the need for pre-installed halogen handles. This methodology directly couples C-H bonds, streamlining the synthetic process.

CH_Activation_vs_Suzuki cluster_0 Suzuki Coupling Strategy cluster_1 C-H Activation Strategy A Bromination B Halogenated Intermediate A->B C Cross-Coupling B->C E E C->E Target Molecule D Direct C-H Functionalization D->E Target Molecule

Caption: Comparison of Suzuki coupling and C-H activation workflows.

Alternative Brominating Agents for Pyridine Scaffolds

The synthesis of the key building block, this compound, and similar structures relies on efficient and regioselective bromination methods. While elemental bromine is a powerful brominating agent, its hazardous nature has led to the development of safer and more selective alternatives.[11]

ReagentAdvantagesDisadvantages
Elemental Bromine (Br₂) Highly reactive and cost-effective.Highly toxic, corrosive, and can lead to over-bromination.
N-Bromosuccinimide (NBS) Solid, easier to handle, and often more selective for allylic and benzylic positions.Can require a radical initiator and may not be suitable for all aromatic brominations.
Pyridinium Tribromide Solid, stable, and a safer alternative to liquid bromine.Can be less reactive than elemental bromine.
Tetrabutylammonium Tribromide (TBATB) A mild and selective brominating agent for some heterocyclic systems.May have limited reactivity with deactivated substrates.

The choice of brominating agent is critical and depends on the specific substrate and desired regioselectivity. For the synthesis of this compound, a multi-step bromination of 6-methylpyridine would likely be required, with careful control of reaction conditions to achieve the desired substitution pattern.

Conclusion: A Versatile Tool for Modern Synthesis

This compound and its conceptual analogues are powerful and versatile building blocks in the total synthesis of complex natural products. The strategic use of their polyhalogenated nature, as exemplified in the synthesis of Dragmacidin D, allows for a controlled and regioselective approach to molecular construction through well-established methodologies like the Suzuki cross-coupling. While newer strategies such as direct C-H activation offer more atom-economical routes, the reliability and predictability of the polyhalogenated heterocycle approach ensure its continued relevance in the synthetic chemist's toolbox. The judicious selection of synthetic strategy, informed by a comparative understanding of the available methods, is ultimately the key to navigating the challenges of complex molecule synthesis and advancing the frontiers of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,3,5-Tribromo-6-methylpyridine.

Hazard Profile and Risk Assessment: A Data-Driven Approach

Understanding the potential hazards is the first step in any safe laboratory operation. Based on its chemical class and data from similar brominated pyridines, this compound must be treated as a hazardous substance.[3][4] The bromine atoms significantly influence its reactivity and toxicological profile. The primary risks associated with compounds in this class include irritation and potential toxicity.[5][6]

Table 1: Hazard Profile Based on Structurally Similar Compounds

Hazard Category Anticipated Risk for this compound Rationale & Supporting Data from Analogues
Acute Toxicity (Oral) Toxic if swallowed. Structurally similar compounds like 2-amino-6-methylpyridine and 3,6-Dibromo-2-methylpyridine are classified as toxic or harmful if swallowed.[7][8]
Skin Contact Causes skin irritation. May be harmful in contact with skin. Brominated pyridines consistently show skin irritation (Category 2).[5][6][9][10] Some are noted as potentially fatal in contact with skin.
Eye Contact Causes serious eye irritation/damage. Analogous compounds are classified as causing serious eye irritation or damage.[5][7][9]
Inhalation May cause respiratory irritation. This is a common hazard for pyridine derivatives.[6][9]

| Environmental Hazard | Must be prevented from entering drains or waterways. | Halogenated organic compounds are often persistent and require specific disposal to prevent environmental release.[1][5][9] |

Immediate Safety & Handling: Your First Line of Defense

Before any disposal activities commence, ensuring personal and environmental protection is paramount. Always handle this compound within a properly functioning chemical fume hood.[1][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[7]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may not be sufficient for prolonged contact and should be checked for compatibility.[1][11]

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned to prevent skin contact.[1][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is necessary.[6][7]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. If irritation persists, seek medical attention.[5][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][7][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol ensures that this compound waste is segregated, contained, and managed in compliance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

3.1 Waste Segregation: The Principle of Chemical Compatibility The foundational principle of chemical waste management is segregation. Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[4]

  • Establish a dedicated waste container specifically for "Halogenated Organic Waste." [3]

  • Crucially, do not mix this waste with non-halogenated solvents, strong acids, or bases.[3][11] Mixing can cause dangerous chemical reactions and complicates the final disposal process.

3.2 Container Selection and Labeling: Ensuring Safe Containment Proper containment is critical to prevent leaks and ensure clear communication of hazards.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[3] The label must, at a minimum, include:

    • The words "Hazardous Waste." [3]

    • The full chemical name: "this compound" (no abbreviations).[3]

    • List all constituents and approximate percentages if it is a mixed waste stream.[3]

    • The specific hazards (e.g., "Toxic," "Irritant").[3]

    • The date when waste is first added (the accumulation start date).[3]

3.3 On-Site Accumulation: Safe Interim Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.[3]

  • The container must be kept tightly closed at all times , except when actively adding waste.[3]

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to mitigate potential spills.[3]

3.4 Arranging for Final Disposal: The Final Step

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3][5]

  • Complete all required waste pickup forms, providing an accurate and complete description of the waste's composition.[3]

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. The rinsate from cleaning must be collected and disposed of as hazardous waste.[3]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[1]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[3] Avoid generating dust.[12]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.[1]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_accum Accumulation & Storage cluster_disp Final Disposal cluster_spill Emergency Spill Protocol gen Waste Generated: This compound container Select appropriate, leak-proof container gen->container Step 1 label_cont Label container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name & Hazards container->label_cont Step 2 add_waste Add waste to container label_cont->add_waste close_cont Securely close container immediately after use add_waste->close_cont store Place in designated Satellite Accumulation Area (SAA) with secondary containment close_cont->store ehs Contact Environmental Health & Safety (EHS) for pickup store->ehs doc Complete waste pickup documentation ehs->doc pickup Waste collected by licensed disposal vendor doc->pickup spill Spill Occurs absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb collect Collect absorbed material into hazardous waste container absorb->collect decon Decontaminate spill area; dispose of cleaning materials as hazardous waste collect->decon report Report spill to Supervisor and EHS decon->report

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.